molecular formula C6H4ClN3O B1350397 2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one CAS No. 335654-08-5

2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one

Cat. No.: B1350397
CAS No.: 335654-08-5
M. Wt: 169.57 g/mol
InChI Key: HJWLJBJSDPPAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one (CAS 335654-08-5) is a versatile chemical intermediate with significant value in medicinal chemistry and drug discovery research. This compound features a pyrrolo[2,3-d]pyrimidine core, a privileged scaffold known to mimic adenosine and serve as an effective hinge-binding motif in kinase inhibitor design . The reactive chloro substituent at the 2-position makes it a key synthetic building block for the construction of more complex molecules via nucleophilic aromatic substitution, enabling the exploration of structure-activity relationships . This scaffold is extensively investigated in the development of targeted cancer therapies, with research highlighting its application in designing potent inhibitors of kinases like RET, including activity against drug-resistant mutants . The compound should be stored under an inert atmosphere at 2-8°C . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-6-8-2-3-1-4(11)9-5(3)10-6/h2H,1H2,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWLJBJSDPPAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376879
Record name 2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335654-08-5
Record name 2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors.[1][2] This guide details a proven synthetic route, explains the rationale behind key experimental choices, and provides comprehensive characterization data to ensure the identity and purity of the final compound. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this important chemical entity.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a privileged structure in medicinal chemistry.[3] Its ability to mimic endogenous purines allows it to interact with a wide range of biological targets, particularly kinases, making it a valuable framework for the design of novel therapeutics.[1][4] Derivatives of this core structure have been investigated for their potential in treating various diseases, including cancer and inflammatory disorders.[2][5]

This compound, also referred to as a diazaoxindole, serves as a crucial intermediate in the synthesis of more complex and functionally diverse pyrrolo[2,3-d]pyrimidine derivatives. The presence of a reactive chlorine atom at the 2-position allows for a variety of subsequent chemical modifications, such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This versatility makes it an attractive building block for creating libraries of compounds for drug discovery programs.

This guide will focus on a practical and reproducible synthetic method for this compound and the analytical techniques required for its thorough characterization.

Synthetic Approach: A Step-by-Step Protocol and Mechanistic Insights

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. The described methodology is adapted from established literature procedures and has been optimized for reliability and yield.

Overall Synthetic Scheme

Synthesis_Scheme A 5-Bromo-2,4-dichloropyrimidine B 4-Amino-5-bromo-2-chloropyrimidine (1) A->B NH3, THF C Intermediate (2) B->C Stille Coupling ((Z)-1-ethoxy-2-(tributylstannyl)ethene, Pd(PPh3)4) D Indole Precursor (3) C->D Cyclization (HCl, MeOH) E This compound (5) D->E Cyclization (HCl, MeOH)

Caption: Synthetic pathway to this compound.

Experimental Protocol

Step 1: Synthesis of 4-Amino-5-bromo-2-chloropyrimidine (1)

  • Rationale: This initial step introduces the amino group necessary for the subsequent construction of the pyrrole ring. The use of ammonia gas is an efficient method for the selective mono-amination of 5-bromo-2,4-dichloropyrimidine at the more reactive C4 position.

  • Procedure:

    • Dissolve 5-bromo-2,4-dichloropyrimidine in tetrahydrofuran (THF).

    • Bubble ammonia gas through the solution at room temperature for approximately 1 hour.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting crude product is often of sufficient purity for the next step, or it can be purified by column chromatography.

Step 2: Stille Coupling to form Intermediate (2)

  • Rationale: The Stille coupling reaction is a powerful tool for forming carbon-carbon bonds. In this step, the bromine atom on the pyrimidine ring is replaced with a vinyl ether group, which will ultimately form part of the pyrrole ring.

  • Procedure:

    • To a solution of 4-amino-5-bromo-2-chloropyrimidine (1) in a suitable solvent (e.g., dioxane), add (Z)-1-ethoxy-2-(tributylstannyl)ethene and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0).

    • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC).

    • After cooling, perform a standard aqueous workup and purify the crude product by column chromatography.

Step 3 & 4: Cyclization to form the Indole Precursor (3) and the final product (5)

  • Rationale: An acid-catalyzed cyclization of the vinyl ether intermediate leads to the formation of the fused pyrrole ring. The reaction proceeds through an indole precursor which can be isolated or converted in situ to the final product.

  • Procedure:

    • Dissolve the intermediate from the Stille coupling in methanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture. The reaction can be monitored by TLC to observe the formation of the indole precursor and its subsequent conversion to the final product.

    • Upon completion, cool the reaction mixture and neutralize it.

    • The product will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Comprehensive Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR A singlet for the N-H proton of the pyrrole ring (around 11.7 ppm in DMSO-d6), a singlet for the C-4 proton of the pyrimidine ring (around 8.2 ppm in DMSO-d6), and a singlet for the CH2 group of the pyrrole ring (around 3.6 ppm in DMSO-d6).
¹³C NMR Signals corresponding to the carbonyl carbon, the carbons of the pyrimidine and pyrrole rings.
Mass Spec. A molecular ion peak corresponding to the calculated mass of the compound (C6H4ClN3O). The isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observed.
Infrared (IR) Characteristic absorption bands for N-H stretching, C=O stretching (amide), and C-Cl stretching.
Chromatographic Analysis
TechniquePurposeTypical Conditions
HPLC To determine the purity of the final compound.A C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is commonly used.
TLC For monitoring reaction progress and for preliminary purity assessment.Silica gel plates with a mobile phase of ethyl acetate/hexane or dichloromethane/methanol are suitable.

Derivatization and Applications

The synthetic utility of this compound lies in its potential for further chemical modification. The chlorine atom at the 2-position is amenable to various transformations, providing access to a diverse range of analogs.

Derivatization Reactions

Derivatization A This compound (5) B Dechlorinated Product (6) A->B H2, Pd/C C Vinyl Derivative (7) A->C Stille Coupling (Tetravinyltin, Pd(PPh3)2Cl2) D Amino Derivative (8) A->D Nucleophilic Substitution (n-Propylamine)

Caption: Examples of derivatization reactions of this compound.

  • Dechlorination: The chlorine atom can be readily removed via standard hydrogenation conditions (e.g., H2, Pd/C) to yield the corresponding 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one.

  • Palladium-Catalyzed Cross-Coupling: Stille or Suzuki coupling reactions can be employed to introduce various substituents at the 2-position.

  • Nucleophilic Aromatic Substitution: The chloro group can be displaced by a variety of nucleophiles, such as amines, to introduce diverse functional groups.

Applications in Drug Discovery

The diazaoxindole scaffold has been explored as a novel template for kinase inhibitors. For instance, derivatives of this compound have shown potent inhibitory activity against kinases such as c-Raf1. The ability to readily diversify the structure makes this compound a valuable starting point for structure-activity relationship (SAR) studies in the pursuit of new therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol, coupled with mechanistic insights and thorough characterization data, offers a robust framework for researchers in the field of medicinal chemistry and drug discovery. The versatility of this compound as a synthetic intermediate underscores its importance in the development of novel pyrrolo[2,3-d]pyrimidine-based therapeutics.

References

An In-depth Technical Guide to 2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (CAS 335654-08-5): A Key Scaffold for Kinase Inhibitors and Immune Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. As a senior application scientist, this document is structured to deliver not just data, but also actionable insights into the experimental context and rationale behind the characterization and application of this versatile heterocyclic compound.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often referred to as a 7-deazapurine. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, particularly protein kinases. The dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies. 2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (henceforth referred to as the "core compound") has emerged as a critical building block for the synthesis of potent and selective inhibitors of various kinases, including Axl, Cyclin-Dependent Kinase 2 (CDK2), Janus Kinase (JAK), and mTOR. Furthermore, recent studies have highlighted the potential of derivatives of this scaffold in modulating the STING (Stimulator of Interferon Genes) pathway, opening new avenues for cancer immunotherapy. This guide will delve into the fundamental properties of this core compound, providing a solid foundation for its application in drug discovery and development.

Chemical Identity and Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development, influencing everything from reaction conditions to formulation.

Chemical Structure and Identifiers
  • Systematic Name: 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one

  • CAS Number: 335654-08-5

  • Molecular Formula: C₆H₄ClN₃O[1]

  • Molecular Weight: 169.57 g/mol [1]

  • Synonyms: 2-chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, 2-chloro-1H-pyrrolo[2,3-d]pyrimidin-6(5H)-one[1]

Tabulated Physicochemical Data

The following table summarizes the available physicochemical data for the core compound. It is important to note that much of the publicly available data is predicted and has not been experimentally verified in peer-reviewed literature.

PropertyValueSource/Comment
Melting Point Not availableExperimental data is not publicly available.
Boiling Point ~479.5 °C at 760 mmHgPredicted value.[1]
Density ~1.5 g/cm³Predicted value.[1]
logP (Octanol/Water) ~0.79Predicted value, indicating moderate lipophilicity.[1]
pKa ~10.24Predicted value.
Solubility Not availableExperimental data in common laboratory solvents is not publicly available. Based on its structure, it is expected to have limited solubility in water and better solubility in polar aprotic solvents like DMSO and DMF.
Appearance Likely a solidBased on its high predicted boiling point.

Synthesis and Reactivity

The core compound is a versatile intermediate that can be synthesized and further functionalized to generate libraries of bioactive molecules.

Synthetic Route

A key synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one has been reported in the literature, providing a reliable method for its preparation. The general workflow is outlined below.

G cluster_0 Synthetic Pathway A 5-bromo-2,4-dichloropyrimidine B 4-amino-5-bromo-2-chloropyrimidine A->B Ammonolysis C Stille Coupling Precursor B->C Stille Coupling D Cyclization C->D Acid-catalyzed cyclization E 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (CAS 335654-08-5) D->E Final Product

Caption: Synthetic workflow for 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one.

Experimental Protocol: Synthesis

  • Ammonolysis: Commercially available 5-bromo-2,4-dichloropyrimidine is dissolved in a suitable solvent (e.g., tetrahydrofuran) and treated with ammonia gas to selectively displace the 4-chloro group, yielding 4-amino-5-bromo-2-chloropyrimidine.

  • Stille Coupling: The resulting aminopyrimidine is then subjected to a palladium-catalyzed Stille coupling reaction with an appropriate vinyltin reagent to introduce the carbon framework necessary for the pyrrole ring.

  • Cyclization: The product of the Stille coupling is then treated with a strong acid (e.g., HCl in methanol) to induce cyclization and formation of the pyrrolopyrimidinone core.

  • Purification: The final product is purified using standard techniques such as column chromatography to yield the desired 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one.

Note: For detailed reaction conditions and yields, refer to the primary literature on the synthesis of this compound.

Chemical Reactivity

The reactivity of the core compound is dominated by the chloro-substituent on the pyrimidine ring, which is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups at this position, making it an ideal scaffold for generating diverse chemical libraries for drug screening.

Spectral and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrole and pyrimidine rings, as well as the methylene protons of the lactam ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro and carbonyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule. The carbonyl carbon is expected to appear significantly downfield (typically in the 160-180 ppm range).

General Protocol for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Analysis: Integrate the proton signals and assign the peaks based on their chemical shifts, coupling constants, and multiplicities, aided by 2D NMR techniques (e.g., COSY, HSQC) if necessary.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pattern of the compound.

  • Expected Molecular Ion: In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M]⁺ or [M+H]⁺) should be observed, confirming the elemental composition (C₆H₄ClN₃O).

  • Fragmentation Pattern: The fragmentation pattern will be influenced by the heterocyclic ring system. Common fragmentation pathways for related structures involve the loss of small neutral molecules like CO, HCN, or cleavage of the chloro-substituent.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

  • Expected Characteristic Peaks:

    • A strong absorption band corresponding to the C=O stretching of the lactam group (typically around 1650-1700 cm⁻¹).

    • N-H stretching vibrations from the pyrrole and lactam rings (in the range of 3200-3400 cm⁻¹).

    • C-Cl stretching vibrations (typically below 800 cm⁻¹).

Mechanism of Action & Biological Relevance

The true value of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one lies in its utility as a scaffold for developing potent and selective modulators of key biological pathways implicated in disease.

Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine core acts as a hinge-binding motif in many kinase inhibitors, mimicking the adenine portion of ATP. The 2-chloro position serves as a key handle for introducing substituents that can interact with other regions of the ATP-binding pocket, thereby conferring potency and selectivity.

G cluster_0 Kinase Inhibition Workflow A Synthesize Derivatives of CAS 335654-08-5 B Primary Kinase Screen (e.g., against a panel of kinases) A->B C Determine IC₅₀ for 'Hit' Kinases B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E In Vitro and In Vivo Efficacy Studies D->E

Caption: A general workflow for the development of kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for assessing the inhibitory activity of compounds derived from the core scaffold.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO) and create a serial dilution series.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase of interest, its specific substrate peptide, and ATP in a suitable kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted test compound or a vehicle control (DMSO) to the wells. Allow for a pre-incubation period (e.g., 10-15 minutes) for the inhibitor to bind to the kinase.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection: Terminate the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™). The luminescent signal is proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

STING Pathway Activation

The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and an anti-tumor immune response. Derivatives of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold have been identified as inhibitors of ENPP1, an enzyme that negatively regulates the STING pathway. By inhibiting ENPP1, these compounds can enhance STING-mediated immune activation.

G cluster_0 STING Pathway Activation by ENPP1 Inhibition A Derivative of CAS 335654-08-5 B ENPP1 A->B Inhibits C 2'3'-cGAMP B->C Hydrolyzes D STING C->D Activates E TBK1/IRF3 D->E Activates F Type I Interferon Production E->F Induces

Caption: Mechanism of STING pathway activation via ENPP1 inhibition.

Experimental Protocol: Cell-Based STING Activation Assay

This protocol describes a method to assess the ability of a compound to activate the STING pathway in cells.

  • Cell Culture: Culture a suitable reporter cell line (e.g., THP-1 monocytes expressing an IFN-β reporter) under standard conditions.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or a known STING agonist as a positive control.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for STING pathway activation and reporter gene expression.

  • Reporter Gene Assay: Measure the activity of the reporter gene (e.g., luciferase) or quantify the secretion of a downstream cytokine like IFN-β into the cell culture supernatant using an ELISA kit.

  • Data Analysis: Plot the reporter activity or cytokine concentration against the compound concentration to determine the EC₅₀ value, representing the concentration that elicits a half-maximal response.

Safety and Handling

Based on available data, 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one should be handled with appropriate precautions in a laboratory setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).

  • Handling: Use in a well-ventilated area, avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Conclusion and Future Perspectives

2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one is a compound of significant interest to the drug discovery community. Its versatile chemical nature and privileged core structure make it an invaluable starting point for the development of novel therapeutics, particularly in the fields of oncology and immunology. While there is a notable lack of publicly available, experimentally determined physicochemical data for this specific compound, its synthetic accessibility and demonstrated utility as a scaffold for potent kinase inhibitors and STING pathway modulators underscore its importance. Future work should focus on the full experimental characterization of this compound to further facilitate its application in the development of next-generation targeted therapies.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a heterocyclic compound belonging to the pyrrolopyrimidine class. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a variety of biologically active molecules, including kinase inhibitors.[1][2] The solubility of such compounds is a critical physicochemical parameter that profoundly influences their absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting their therapeutic efficacy and formulation development.[3] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in common laboratory solvents, offering researchers and drug development professionals a robust framework for their investigations.

Due to the novelty of many compounds in drug discovery pipelines, readily available solubility data for specific molecules like this compound is often scarce. Therefore, this guide focuses on empowering the researcher with the foundational knowledge and detailed methodologies to empirically determine its solubility characteristics.

Understanding the Molecular Structure and its Implications for Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound, a fused heterocyclic system, presents several key features that dictate its solubility behavior:

  • Hydrogen Bonding: The presence of N-H and C=O groups allows the molecule to act as both a hydrogen bond donor and acceptor. This suggests a potential for favorable interactions with polar protic solvents like water, alcohols, and to some extent, polar aprotic solvents that can accept hydrogen bonds.

  • Polarity: The pyrimidine and pyrrole rings, along with the chloro and oxo substituents, introduce significant polarity to the molecule. This polarity will favor dissolution in polar solvents.

  • Aromaticity and Crystal Packing: The fused aromatic ring system can lead to strong π-π stacking interactions in the solid state. These strong intermolecular forces in the crystal lattice must be overcome by solvent-solute interactions for dissolution to occur. High crystal lattice energy can often lead to poor solubility, even in polar solvents.

Based on these structural features, it is anticipated that this compound will exhibit limited solubility in nonpolar solvents such as hexanes and toluene, and will have a higher affinity for polar aprotic solvents like DMSO and DMF, and potentially some polar protic solvents.

Methodologies for Solubility Determination

The choice of method for solubility determination depends on the stage of research and the required throughput and accuracy. Two primary types of solubility are typically measured: kinetic and thermodynamic.[4][5]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound at which it precipitates from a solution under specific conditions, usually from a DMSO stock solution diluted into an aqueous buffer.[5] This high-throughput screening method is valuable in early drug discovery to quickly flag compounds with potential solubility issues.[6] A common technique for measuring kinetic solubility is nephelometry, which detects precipitation by measuring light scattering.

Thermodynamic Solubility

Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[4] The shake-flask method is the gold standard for determining thermodynamic solubility due to its accuracy and reproducibility.[3]

Experimental Protocols

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetonitrile, Acetone, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.[4]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectroscopy method.[8]

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagram of the Shake-Flask Method Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place on shaker prep2->equil1 equil2 Agitate at constant temperature (24-48h) equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Centrifuge to pellet excess solid sep1->sep2 quant1 Filter supernatant (0.22 µm filter) sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC or UV-Vis quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility Determination (Nephelometry)

This protocol provides a high-throughput method for assessing the kinetic solubility of the compound.

Materials:

  • This compound (as a 10 mM stock solution in DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate

  • Liquid handling system or multichannel pipette

  • Plate-based nephelometer

Procedure:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Use a liquid handler to dispense a small volume of the 10 mM DMSO stock solution of this compound into the buffer-containing wells to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

Diagram of the Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_measure Measurement cluster_analysis Analysis prep1 Prepare 10 mM compound stock in DMSO prep2 Dispense aqueous buffer into 96-well plate prep1->prep2 assay1 Add compound stock to buffer to create serial dilutions prep2->assay1 assay2 Incubate at constant temperature (1-2h) assay1->assay2 measure1 Read turbidity with a nephelometer assay2->measure1 analysis1 Determine concentration at which precipitation occurs measure1->analysis1

Caption: High-Throughput Kinetic Solubility Workflow.

Expected Solubility Profile and Solvent Selection

Based on the structural analysis, the following solubility profile for this compound can be anticipated:

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateCapable of hydrogen bonding, but the rigid, fused ring system may limit extensive solvation. Solubility in water is expected to be low.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighStrong dipole moments and ability to accept hydrogen bonds make these effective solvents for polar molecules. DMSO and DMF are often the solvents of choice for dissolving pyrrolopyrimidine derivatives.[3]
Nonpolar Hexane, TolueneVery LowLack of favorable intermolecular interactions (dipole-dipole, hydrogen bonding) will result in poor solubility.

Table 1. Predicted Solubility of this compound in Common Laboratory Solvents.

Conclusion

References

The Core Mechanism of 2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one Derivatives in Oncology: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Pyrrolo[2,3-d]pyrimidine Scaffold in Targeted Cancer Therapy

The landscape of oncology drug discovery is continually evolving, with a significant shift towards targeted therapies that exploit the molecular vulnerabilities of cancer cells. Within this paradigm, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, serving as the foundation for a multitude of potent and selective kinase inhibitors.[1] This heterocyclic system, also known as 7-deazapurine, bears a striking structural resemblance to adenine, the core component of adenosine triphosphate (ATP). This inherent mimicry allows derivatives of this scaffold to competitively bind to the ATP-binding pocket of various protein kinases, thereby disrupting their catalytic activity and impeding downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1]

This technical guide provides an in-depth exploration of the mechanism of action of a specific and versatile subset of this class: 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one derivatives. The "2-chloro" substitution serves as a key synthetic handle, enabling the generation of diverse chemical libraries with tailored selectivity and potency against a range of oncogenic kinases. We will dissect the core mechanism of kinase inhibition, explore the diverse array of targeted kinases, and detail the downstream cellular consequences that culminate in anticancer activity.

Core Mechanism of Action: Competitive ATP Inhibition of Protein Kinases

The fundamental mechanism by which this compound derivatives exert their anticancer effects is through the competitive inhibition of protein kinases. Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins. This process, known as phosphorylation, is a critical regulatory mechanism for a vast number of cellular processes, including cell growth, differentiation, metabolism, and apoptosis. In many cancers, kinases are aberrantly activated due to mutations, gene amplifications, or chromosomal rearrangements, leading to uncontrolled cell proliferation and survival.

The pyrrolo[2,3-d]pyrimidine core of these derivatives functions as an "ATP mimic," effectively competing with endogenous ATP for binding to the kinase active site. By occupying this site, the inhibitor prevents the kinase from binding to ATP, thereby blocking the phosphorylation of its downstream substrates. This abrogation of kinase activity disrupts the oncogenic signaling cascades that drive tumor growth.

ATP_Competition cluster_kinase Kinase Active Site cluster_inhibition Inhibition by Pyrrolo[2,3-d]pyrimidine Derivative ATP ATP Kinase Kinase ATP->Kinase Binds to Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Substrate Substrate Substrate->Kinase Binds to Inhibitor This compound Derivative Kinase_Inhibited Kinase Inhibitor->Kinase_Inhibited Competitively Binds to ATP-binding pocket No_Phosphorylation Kinase_Inhibited->No_Phosphorylation Blocks Phosphorylation

Figure 1: Competitive ATP inhibition by this compound derivatives.

Diverse Kinase Targets and Their Impact on Cancer Progression

The versatility of the this compound scaffold allows for the development of derivatives that target a wide spectrum of protein kinases implicated in various cancers. This multi-targeted potential is a significant advantage, as it can help to overcome the development of resistance that often plagues therapies directed against a single target.

Multi-Targeted Kinase Inhibition

Many derivatives of this class have demonstrated the ability to inhibit multiple kinases simultaneously. For instance, certain compounds have shown potent inhibitory activity against a panel of key oncogenic kinases including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overexpressed or mutated, drives the growth of numerous solid tumors, including non-small cell lung cancer and glioblastoma.[2][3]

  • HER2 (Human Epidermal Growth Factor Receptor 2): Another member of the EGFR family, its amplification is a key driver in a subset of breast and gastric cancers.[4][5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4][5]

  • Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the cell cycle, its dysregulation can lead to uncontrolled cell division.[4][5][6]

Specific and Selective Kinase Inhibition

Through medicinal chemistry optimization, highly selective inhibitors targeting specific kinases have also been developed:

  • RET Kinase: Derivatives have been designed to potently inhibit both wild-type and mutant forms of the RET (Rearranged during Transfection) proto-oncogene, which are drivers in certain types of thyroid and non-small cell lung cancers.[7][8]

  • Janus Kinase (JAK): The JAK-STAT signaling pathway is often constitutively active in hematological malignancies and some solid tumors. Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, sometimes in dual-inhibitor constructs with HDAC inhibitors, have shown promise.[3][9]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): This kinase is crucial for the differentiation and survival of tumor-associated macrophages (TAMs), which often promote tumor growth and suppress the immune response. CSF1R inhibitors can modulate the tumor microenvironment to be less hospitable for cancer cells.[10]

  • Discoidin Domain Receptor 2 (DDR2): A receptor tyrosine kinase that binds to collagen and is implicated in tumor progression and metastasis.[11][12]

Downstream Cellular Consequences of Kinase Inhibition

The inhibition of these critical kinases by this compound derivatives triggers a cascade of downstream cellular events that ultimately lead to the suppression of tumor growth.

Induction of Apoptosis

A primary outcome of effective kinase inhibition is the induction of apoptosis, or programmed cell death. By blocking pro-survival signaling pathways, these compounds can tip the cellular balance towards apoptosis. Mechanistic studies have revealed that these derivatives can:

  • Increase the expression of pro-apoptotic proteins: This includes the executioner caspase, Caspase-3, and the pro-apoptotic Bcl-2 family member, Bax.[3][4][5]

  • Decrease the expression of anti-apoptotic proteins: A key target is Bcl-2, which, when downregulated, can no longer sequester pro-apoptotic proteins, leading to the initiation of the apoptotic cascade.[4][5]

Apoptosis_Pathway Inhibitor This compound Derivative Kinase Oncogenic Kinase Inhibitor->Kinase Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Kinase->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: Simplified signaling pathway for apoptosis induction.

Cell Cycle Arrest

In addition to inducing apoptosis, these derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. By inhibiting kinases such as CDKs, these compounds can cause cells to accumulate at specific checkpoints in the cell cycle, most commonly the G1/S or G2/M transitions.[3][4][5] This provides an opportunity for DNA repair mechanisms to be activated or for the cell to be directed towards apoptosis.

Inhibition of Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality. Some this compound derivatives have demonstrated the ability to inhibit the migration and invasion of cancer cells.[7][8] This is often achieved by targeting kinases that are involved in cytoskeletal rearrangement and cell adhesion, processes that are essential for cell motility.

Experimental Methodologies for Elucidating the Mechanism of Action

A variety of in vitro and in vivo experimental techniques are employed to characterize the mechanism of action of these compounds.

Key Experimental Protocols

1. Kinase Inhibition Assay (In Vitro)

  • Objective: To determine the potency of the compound against a specific kinase.

  • Methodology:

    • Recombinant kinase is incubated with the test compound at various concentrations.

    • ATP and a specific substrate peptide are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is quantified, typically using methods such as ELISA, fluorescence polarization, or radiometric assays.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

2. Cell Viability Assay (e.g., MTT Assay)

  • Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

    • The GI50 (concentration for 50% growth inhibition) or IC50 value is determined.

3. Western Blot Analysis

  • Objective: To investigate the effect of the compound on the expression and phosphorylation status of key signaling proteins.

  • Methodology:

    • Cancer cells are treated with the test compound for a specific time.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-EGFR, total EGFR, Caspase-3, Bcl-2).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Experimental_Workflow Compound_Synthesis Synthesis of This compound Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay Compound_Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Compound_Synthesis->Cell_Viability Mechanism_Studies Mechanistic Studies Cell_Viability->Mechanism_Studies Western_Blot Western Blot Analysis Mechanism_Studies->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay In_Vivo In Vivo Xenograft Models Mechanism_Studies->In_Vivo

Figure 3: General experimental workflow for mechanism of action studies.

Quantitative Data Summary

The following table summarizes representative inhibitory concentrations for various pyrrolo[2,3-d]pyrimidine derivatives against different cancer cell lines and kinases.

Derivative ExampleTarget Kinase(s)Cancer Cell LineIC50/GI50Reference
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k)EGFR, Her2, VEGFR2, CDK2HepG2 (Liver)40-204 nM (kinase IC50)[4][5]
Pyrrolo[2,3-d]pyrimidine-imine derivativeDDR2HT-29 (Colon)4.01-4.55 µM[11][12]
Pyrrolo[2,3-d]pyrimidine derivative (Compound 59)RET (wild-type and V804M mutant)LC-2/ad (NSCLC)Low nanomolar (kinase IC50)[7][8]
Pyrrolo[2,3-d]pyrimidine-urea derivative (Compound 10a)Not specifiedPC3 (Prostate)0.19 µM[3]
Pyrrolo[2,3-d]pyrimidine-urea derivative (Compound 10b)Not specifiedMCF-7 (Breast)1.66 µM[3]
Pyrrolo[2,3-d]pyrimidine-urea derivative (Compound 9e)Not specifiedA549 (Lung)4.55 µM[3]

Conclusion and Future Directions

Derivatives of this compound represent a highly promising class of anticancer agents with a well-defined mechanism of action centered on the inhibition of oncogenic protein kinases. Their structural versatility allows for the development of both multi-targeted and highly selective inhibitors, providing a powerful platform for addressing the complexities of cancer biology, including the emergence of drug resistance.

Future research in this area will likely focus on:

  • Improving selectivity: Fine-tuning the chemical structure to achieve even greater selectivity for specific kinase targets, thereby minimizing off-target effects and improving the therapeutic window.

  • Overcoming resistance: Designing next-generation inhibitors that are active against known resistance mutations in key kinases.

  • Combination therapies: Exploring the synergistic effects of these kinase inhibitors with other anticancer agents, such as chemotherapy, immunotherapy, and other targeted therapies.

  • Targeting the tumor microenvironment: Further development of inhibitors against targets like CSF1R to modulate the immune landscape of tumors and enhance anti-tumor immunity.

The continued exploration of the this compound scaffold holds significant promise for the development of novel, effective, and well-tolerated cancer therapies.

References

The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and potent biological activity across a spectrum of therapeutic areas.[1][2][3] Its structural resemblance to the purine core allows for competitive binding to ATP-dependent enzymes, particularly kinases, making it a highly sought-after framework in the design of targeted therapies.[1][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted pyrrolo[2,3-d]pyrimidine derivatives, with a focus on their applications as kinase inhibitors, anticancer agents, and antiviral therapeutics.

Synthetic Strategies: Accessing Chemical Diversity

The biological potential of the pyrrolo[2,3-d]pyrimidine core is intrinsically linked to the ability to introduce a wide array of substituents at various positions. Several synthetic strategies have been developed to achieve this chemical diversity, ranging from classical condensation reactions to modern cross-coupling methodologies.

One-Pot Multicomponent Reactions

A highly efficient and environmentally friendly approach to synthesizing polysubstituted pyrrolo[2,3-d]pyrimidines involves one-pot, three-component reactions.[4] This strategy offers numerous advantages, including high yields, shorter reaction times, and simplified work-up procedures.[4]

Experimental Protocol: One-Pot Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives [4]

  • To a solution of an appropriate arylglyoxal (1.0 mmol) in ethanol (5 mL), add 6-amino-1,3-dimethyluracil (1.0 mmol) and a barbituric acid derivative (1.0 mmol).

  • Add tetra-n-butylammonium bromide (TBAB) (5 mol%) as a catalyst.

  • Stir the reaction mixture at 50°C for 60-80 minutes.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the crude product.

  • Collect the solid by filtration, wash with water and ethanol, and dry to afford the desired pyrrolo[2,3-d]pyrimidine derivative.

Sequential Functionalization and Cyclization

A common and versatile approach involves the construction of the pyrrole ring onto a pre-existing pyrimidine core or vice versa. This allows for the controlled introduction of substituents at specific positions.

Experimental Protocol: Synthesis of 4-Anilino-Substituted Pyrrolo[2,3-d]pyrimidines [5]

  • Nucleophilic Substitution: React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an appropriate aniline derivative in a suitable solvent such as isopropanol or DMF. The reaction can be heated to drive it to completion.

  • Work-up: After cooling, the reaction mixture is typically diluted with water to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Modern Catalytic Approaches

Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, have become powerful tools for the late-stage functionalization of the pyrrolo[2,3-d]pyrimidine core, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents.

Biological Activity as Kinase Inhibitors

The structural mimicry of adenine makes the pyrrolo[2,3-d]pyrimidine scaffold an ideal candidate for the development of ATP-competitive kinase inhibitors.[1][3] These compounds have shown significant promise in targeting key kinases implicated in cancer and inflammatory diseases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Mutations and overexpression of EGFR are hallmarks of various cancers, particularly non-small cell lung cancer (NSCLC).[6] Pyrrolo[2,3-d]pyrimidine derivatives have been extensively investigated as EGFR tyrosine kinase inhibitors (TKIs).[7][8]

Diagram: Simplified EGFR Signaling Pathway and Point of Inhibition

EGFR_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR VEGFR_Pathway VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K EndothelialCell Endothelial Cell Proliferation, Migration, & Survival PLCg->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR JAKSTAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK

References

The Lynchpin of Modern Kinase Inhibition: A Technical Guide to 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1] Within this class, 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, also known as a diazaoxindole, represents a uniquely versatile and powerful intermediate. Its strategic combination of a reactive chloro group, a modifiable lactam function, and a purine-mimetic core allows for the systematic and efficient exploration of chemical space around the ATP-binding sites of various kinases. This guide provides a comprehensive technical overview of this key intermediate, from its synthesis and chemical reactivity to its application in the development of potent and selective kinase inhibitors, with a focus on c-Raf1 and Cyclin-Dependent Kinase 2 (CDK2) as exemplary targets.

Introduction: The Strategic Advantage of the Diazaoxindole Core

The pursuit of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology.[1] The design of such agents often relies on scaffolds that can mimic the binding of the natural ligand, ATP, while also presenting vectors for chemical modification to achieve potency and selectivity. The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core serves this purpose exceptionally well.

Its strategic value can be deconstructed into three key features:

  • The Pyrrolo[2,3-d]pyrimidine Nucleus: As an isostere of the purine ring of adenine, it readily engages with the hinge region of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.

  • The C2-Chloro Substituent: This is the primary reactive handle. The chlorine atom activates the C2 position for nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a wide array of amine-containing fragments. This position typically points towards the solvent-exposed region of the ATP pocket, making it an ideal point for diversification to enhance potency and modulate physicochemical properties.

  • The Oxindole-like Lactam: The fused lactam ring constrains the geometry of the molecule and provides additional points for interaction within the active site. The nitrogen of the lactam can also be a site for substitution to further explore the surrounding chemical space.

This combination of features makes this compound not just a building block, but a strategic platform for generating libraries of kinase inhibitors with diverse pharmacological profiles.

Synthesis of the Core Intermediate

The synthesis of this compound is a multi-step process that leverages classic heterocyclic chemistry and modern cross-coupling reactions. The most cited route, reported by Cheung et al., provides an efficient pathway to this key intermediate.

Synthesis_Workflow cluster_0 Core Synthesis Pathway A 5-Bromo-2,4-dichloropyrimidine B 4-Amino-5-bromo-2-chloropyrimidine (1) A->B NH3, THF D Alkenylpyrimidine (2) B->D C (Z)-1-Ethoxy-2-(tributylstannyl)ethene C->D Pd(PPh3)4, LiCl (Stille Coupling) E 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (3) D->E HCl, MeOH (Cyclization) F Dibromo derivative (4) E->F Pyridinium tribromide, t-BuOH G This compound (5) (Target Intermediate) F->G Zn dust, NH4Cl, THF (Reduction)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a detailed representation based on the synthetic scheme reported by Cheung et al.

Step 1: Synthesis of 4-Amino-5-bromo-2-chloropyrimidine (1)

  • Procedure: Ammonia gas is bubbled through a solution of commercially available 5-bromo-2,4-dichloropyrimidine in tetrahydrofuran (THF) at room temperature for 1 hour.

  • Work-up: The solvent is removed under reduced pressure, and the resulting solid is used without further purification.

  • Causality: The greater reactivity of the C4 chloro substituent compared to the C2 chloro group in nucleophilic aromatic substitution allows for selective amination at the C4 position. This differential reactivity is a common feature in dihalopyrimidines.

Step 2: Stille Coupling to form Alkenylpyrimidine (2)

  • Procedure: To a solution of 4-amino-5-bromo-2-chloropyrimidine (1) in a suitable solvent like 1,4-dioxane, (Z)-1-ethoxy-2-(tributylstannyl)ethene, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and lithium chloride are added. The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The reaction is quenched, and the product is extracted and purified by column chromatography.

  • Causality: The Stille coupling is an effective method for forming carbon-carbon bonds. The palladium catalyst facilitates a catalytic cycle involving oxidative addition to the C-Br bond, transmetalation with the organostannane, and reductive elimination to form the new C-C bond, yielding the vinyl ether product.[2]

Step 3: Cyclization to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (3)

  • Procedure: The alkenylpyrimidine (2) is dissolved in methanol, and a strong acid, such as hydrochloric acid, is added. The solution is heated to reflux.

  • Work-up: Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction after neutralization.

  • Causality: The acidic conditions protonate the vinyl ether, facilitating an intramolecular cyclization via electrophilic attack of the pyrimidine amino group onto the vinyl group, followed by elimination of ethanol to form the fused pyrrole ring.

Step 4: Dibromination to Intermediate (4)

  • Procedure: Compound (3) is treated with pyridinium tribromide in tert-butanol at room temperature.

  • Work-up: The product is typically isolated by precipitation and filtration.

  • Causality: This step effects an electrophilic bromination on the electron-rich pyrrole ring, followed by oxidation of the methylene bridge to a dibrominated lactam precursor.

Step 5: Reductive Cyclization to this compound (5)

  • Procedure: The dibromo derivative (4) is suspended in a mixture of THF and saturated aqueous ammonium chloride. Excess zinc dust is added portion-wise, and the reaction is stirred vigorously at room temperature for approximately 30 minutes.

  • Work-up: The reaction mixture is filtered to remove excess zinc, and the product is extracted from the filtrate and purified, typically by recrystallization or chromatography.

  • Causality: The zinc dust acts as a reducing agent, facilitating the reductive removal of the bromine atoms and promoting the formation of the final lactam ring structure.

Spectroscopic Characterization

Accurate characterization of the intermediate is critical for its use in further synthesis.

Property Value Source
Molecular Formula C₆H₄ClN₃OCalculated
Molecular Weight 169.57 g/mol Calculated
¹H NMR (400 MHz, DMSO-d₆) δ 11.71 (s, 1H), 8.20 (s, 1H), 3.57 (s, 2H)
Mass Spec (-ve APCI) m/z 168 (M-H)⁻
¹³C NMR Data not explicitly found in searches-
IR Spectroscopy Data not explicitly found in searches-

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the selective reactivity of its C2-chloro group. This position is readily functionalized through various reactions, providing a gateway to a diverse range of derivatives.

Derivatization cluster_1 Key Derivatization Reactions cluster_snar SNAr cluster_stille Stille Coupling cluster_hydro Dechlorination Core This compound (5) Amine 2-Amino Derivative (8) Core->Amine R-NH2, Heat Vinyl 2-Vinyl Derivative (7) Core->Vinyl Vinyl-Sn(Bu)3, Pd(0) Dechloro Dechlorinated Core (6) Core->Dechloro H2, Pd/C

Caption: Major reaction pathways for the derivatization of the core intermediate.

Nucleophilic Aromatic Substitution (SNAr)

This is the most common and powerful method for derivatizing the core. Treatment with primary or secondary amines, typically at elevated temperatures, results in the displacement of the chloride to form 2-amino derivatives.

  • Mechanism Insight: The electron-withdrawing nature of the pyrimidine ring and the fused lactam carbonyl group activates the C2 position towards nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the heterocyclic system, before the chloride ion is eliminated.

  • Experimental Choice: The choice of a neat amine or a high-boiling point solvent (like NMP or DMA) is often dictated by the boiling point of the nucleophile and the desired reaction temperature. The reaction is typically self-validating; successful substitution is easily confirmed by the disappearance of the starting material and the appearance of a new, less polar product spot on TLC, along with a characteristic mass shift in LC-MS analysis.

Palladium-Catalyzed Cross-Coupling

Reactions like Stille or Suzuki coupling can be employed to form C-C bonds at the C2 position, introducing aryl, heteroaryl, or vinyl groups.

  • Mechanism Insight (Stille Coupling): The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-Cl bond of the pyrrolopyrimidinone. This is followed by transmetalation, where an organic group is transferred from the organotin reagent to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[2]

  • Experimental Choice: Stille coupling, as used by Cheung et al., is advantageous due to the stability of organostannane reagents. However, the toxicity of tin byproducts is a significant drawback. Suzuki coupling, using more benign boronic acids, is often a preferred alternative in modern drug development.

Dechlorination

The chloro group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the parent 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. This is useful for creating a reference compound to establish a baseline biological activity for the scaffold itself.

Application in Kinase Inhibitor Development: Case Studies

The true value of this compound is demonstrated by its successful application in the discovery of potent and selective kinase inhibitors.

Case Study 1: c-Raf1 Kinase Inhibitors

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. Hyperactivation of this pathway, often through mutations in Ras or B-Raf, is a hallmark of many cancers. c-Raf1 is a key kinase in this pathway.

cRaf_Pathway cluster_path Simplified Ras-Raf-MEK-ERK Pathway RTK Growth Factor Receptor (e.g., EGFR) Ras Ras-GTP RTK->Ras Activates Raf c-Raf1 Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Activates Inhibitor Diazaoxindole-derived Inhibitor Inhibitor->Raf Inhibits

Caption: Inhibition of the c-Raf1 signaling cascade by diazaoxindole derivatives.

Cheung et al. demonstrated that benzylidene derivatives of the diazaoxindole core are potent inhibitors of c-Raf1 kinase. By condensing the lactam methylene group with 3,5-dibromo-4-hydroxybenzaldehyde, they created compounds that exhibited strong enzymatic inhibition.

Compound Core Structure c-Raf1 IC₅₀ (nM)
9a 2-Chloro-diazaoxindole24
9b 2-H-diazaoxindole14
  • Structure-Activity Relationship (SAR) Insight: This limited dataset suggests that the 2-chloro substituent is not essential for potent c-Raf1 inhibition, as the dechlorinated analog (9b) is slightly more potent. The key pharmacophore for this target appears to be the benzylidene-diazaoxindole moiety. The brominated hydroxy-phenyl group likely makes critical interactions in a specific sub-pocket of the c-Raf1 active site.

Case Study 2: Selective CDK2 Inhibitors

Cyclin-dependent kinases (CDKs) are essential regulators of the cell cycle. CDK2, in particular, plays a crucial role in the G1/S phase transition. Overactivity of CDK2 is implicated in various cancers, and resistance to CDK4/6 inhibitors can be driven by a compensatory pathway involving CDK2.[3]

CDK2_Pathway cluster_path Simplified CDK2 Cell Cycle Regulation CyclinD Cyclin D / CDK4/6 pRb pRb CyclinD->pRb Phosphorylates (inactivates) E2F E2F pRb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Binds & Activates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Triggers Inhibitor Diazaoxindole-derived Inhibitor Inhibitor->CDK2 Inhibits

Caption: Inhibition of CDK2-mediated cell cycle progression.

A 2022 study by researchers at Incyte Corporation detailed the development of highly selective CDK2 inhibitors starting from a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold.[3] They performed extensive SAR studies by modifying the C2 position with various sulfonylpiperidine and aminobenzenesulfonamide moieties.

Compound ID (from source) C2-Substituent CDK2 IC₅₀ (nM) Selectivity vs CDK1
2c 4-((Piperidin-4-yl)sulfonyl)aniline1.1>900x
4g (1S,3R)-3-hydroxycyclohexyl-aminobenzenesulfonamide0.25>1000x
  • Structure-Activity Relationship (SAR) Insight: In this series, the C2 substituent is the primary driver of both potency and selectivity. The scaffold hop to the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core provided a significant initial boost in selectivity over other CDKs compared to related scaffolds.[3] Further optimization of the C2-aminobenzenesulfonamide group, particularly the introduction of substituents like (1S,3R)-hydroxycyclohexane, dramatically enhanced both potency against CDK2 and selectivity over CDK1, demonstrating the power of this intermediate for fine-tuning inhibitor profiles.

Challenges and Optimization Strategies

While the synthesis and derivatization are generally robust, researchers should be aware of potential challenges:

  • Palladium-Catalyzed Reactions: Low yields or failed reactions in Stille or Suzuki couplings can often be traced to impure or wet reagents, inactive catalysts, or an inadequate inert atmosphere. Troubleshooting should involve verifying reagent quality, using freshly activated catalysts or more robust pre-catalysts, and ensuring rigorous degassing of the reaction vessel.

  • Purification of Tin Byproducts: In Stille couplings, the removal of organotin byproducts can be challenging. Careful chromatographic purification or alternative workup procedures, such as an aqueous KF wash to precipitate tin fluorides, may be necessary. This is a primary reason why Suzuki couplings are often preferred.

  • Regioselectivity: In more complex starting materials or with certain nucleophiles, competing side reactions or lack of regioselectivity can occur. Careful control of reaction temperature and stoichiometry is crucial.

  • Lactam Reactivity: While generally stable, the lactam functionality can be susceptible to hydrolysis under harsh acidic or basic conditions, which should be considered during workup and purification.

Conclusion

This compound is more than a mere chemical intermediate; it is a validated and highly effective platform for the discovery of next-generation kinase inhibitors. Its inherent purine-like structure provides a reliable anchor into the kinase hinge region, while the C2-chloro group offers a predictable and versatile point for chemical elaboration. As demonstrated by the successful development of potent c-Raf1 and highly selective CDK2 inhibitors, this diazaoxindole core allows medicinal chemists to systematically probe the intricate architecture of ATP-binding sites. For drug discovery professionals, a deep understanding of the synthesis, reactivity, and strategic application of this lynchpin intermediate is essential for efficiently translating scaffold-based hypotheses into clinical candidates.

References

A Technical Guide to the Tautomerism of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds, including kinase inhibitors used in oncology.[1][2][3][4][5] The specific derivative, 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, is a crucial intermediate in the synthesis of these advanced therapeutics.[2] A comprehensive understanding of its tautomeric behavior is paramount for researchers in drug discovery and development, as tautomerism directly influences a molecule's physicochemical properties, such as solubility, lipophilicity, and, most importantly, its interaction with biological targets.[6][7]

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[8] This guide provides an in-depth technical exploration of the tautomeric equilibria in this compound, delineating the predominant forms and the analytical methodologies required for their characterization. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity.

The Landscape of Tautomerism in this compound

The structure of this compound allows for several potential tautomeric forms, primarily revolving around lactam-lactim and keto-enol equilibria. The lactam-lactim tautomerism involves the interconversion between a cyclic amide (lactam) and a cyclic imidic acid (lactim).[8] The keto-enol tautomerism describes the equilibrium between a carbonyl compound (keto form) and its corresponding vinyl alcohol (enol form).[9][10]

For the title compound, three principal tautomers are of interest:

  • The Lactam (Keto) Form: this compound. This is generally the most stable and predominant form in many heterocyclic systems.[11]

  • The Lactim (Enol) Form: 2-Chloro-6-hydroxy-7H-pyrrolo[2,3-d]pyrimidine.

  • An Isomeric Lactam Form: 2-Chloro-6-hydroxy-5H-pyrrolo[2,3-d]pyrimidine (proton on N7).

The equilibrium between these forms is dynamic and influenced by several factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.[7][9][12]

Visualizing the Tautomeric Equilibrium

The interplay between the major tautomeric forms can be represented as follows:

Tautomers Lactam This compound (Lactam/Keto Form) Lactim 2-Chloro-6-hydroxy-7H-pyrrolo[2,3-d]pyrimidine (Lactim/Enol Form) Lactam->Lactim H+ shift Isomeric_Lactam 2-Chloro-6-hydroxy-5H-pyrrolo[2,3-d]pyrimidine (Isomeric Lactam) Lactam->Isomeric_Lactam H+ shift

Caption: Major tautomeric forms of the title compound.

Factors Governing Tautomeric Preference

The relative stability of tautomers is a critical determinant of the equilibrium position. In heterocyclic systems like pyrrolo[2,3-d]pyrimidines, the lactam form is often thermodynamically favored over the lactim form. This preference can be attributed to the greater bond energy of the C=O bond compared to the C=N bond and the overall aromaticity of the system.

Solvent Effects: The nature of the solvent plays a crucial role in shifting the tautomeric equilibrium.[7][12]

  • Protic solvents , such as water and alcohols, can stabilize the more polar lactam form through hydrogen bonding.[9]

  • Nonpolar solvents may favor the less polar lactim form.

Substituent Effects: The electronic properties of substituents on the heterocyclic ring can influence tautomeric preference. Electron-withdrawing groups, like the chlorine atom at the 2-position, can impact the acidity of the N-H protons and the basicity of the ring nitrogens, thereby affecting the equilibrium.[9]

Experimental Characterization of Tautomers

A multi-pronged analytical approach is essential for the unambiguous characterization of the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[13][14] By analyzing chemical shifts, coupling constants, and through variable temperature studies, one can deduce the predominant tautomeric form and even quantify the equilibrium constant.

Step-by-Step 1H NMR Protocol:
  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a deuterated solvent of interest (e.g., DMSO-d6, CDCl3, MeOD). The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire a high-resolution 1H NMR spectrum at a controlled temperature (e.g., 298 K).

  • Spectral Analysis:

    • Lactam Form: Expect to observe distinct signals for the N-H protons of the pyrrole (N7-H) and pyrimidine (N5-H) rings. The chemical shifts of these protons are highly sensitive to their environment.

    • Lactim Form: The appearance of an O-H proton signal and the absence of one of the N-H signals would be indicative of the lactim tautomer.

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures to observe any shifts in the equilibrium. Changes in the relative integrals of the signals corresponding to each tautomer can be used to determine thermodynamic parameters.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to distinguish between tautomers due to their different chromophoric systems.[15]

Step-by-Step UV-Vis Protocol:
  • Solution Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol, water).

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Interpretation: The lactam and lactim forms will exhibit different λmax values due to differences in their conjugated systems. By comparing the spectra in different solvents, one can infer the direction of the equilibrium shift.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of functional groups present in each tautomer.[16]

Key Vibrational Frequencies:
Tautomeric FormKey Functional GroupCharacteristic IR Absorption (cm⁻¹)
LactamC=O (Amide I band)~1650-1700
LactamN-H stretch~3200-3400
LactimO-H stretch~3500-3700 (broad)
LactimC=N stretch~1600-1650

Workflow for Tautomer Characterization

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (1H, 13C, VT) Data_Analysis Combined Data Analysis & Equilibrium Determination NMR->Data_Analysis UV_Vis UV-Vis Spectroscopy UV_Vis->Data_Analysis IR IR Spectroscopy IR->Data_Analysis DFT DFT Calculations (Relative Energies) DFT->Data_Analysis

Caption: Integrated workflow for tautomer analysis.

Computational Modeling of Tautomerism

In conjunction with experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict the relative stabilities of tautomers.[16][17]

Step-by-Step DFT Calculation Protocol:
  • Structure Generation: Build the 3D structures of all potential tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

  • Energy Calculation: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set for improved accuracy. Solvation effects can be included using a continuum solvent model (e.g., PCM).

  • Relative Stability Analysis: Compare the calculated free energies of the tautomers to predict their relative populations.

Predicted Relative Energies (Illustrative)
TautomerRelative Free Energy (kcal/mol) in Gas PhaseRelative Free Energy (kcal/mol) in Water (PCM)
Lactam (Keto)0.000.00
Lactim (Enol)+5.8+3.5
Isomeric Lactam+8.2+6.1

Note: These are hypothetical values for illustrative purposes.

Implications for Drug Development

The predominance of a particular tautomer has significant consequences in a pharmaceutical context:

  • Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns, leading to varied affinities for a biological target.[7]

  • ADME Properties: Physicochemical properties such as pKa, solubility, and membrane permeability are tautomer-dependent, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Intellectual Property: The specific tautomeric form of a molecule can be a key aspect of patent claims.

Conclusion

A thorough understanding and characterization of the tautomeric behavior of this compound are indispensable for its effective utilization in medicinal chemistry and drug development. The lactam form is generally expected to be the major species in solution, but its equilibrium with the lactim form is sensitive to the surrounding environment. A combined approach utilizing NMR, UV-Vis, and IR spectroscopy, supported by computational modeling, provides a robust framework for elucidating the tautomeric landscape of this important synthetic intermediate. Such knowledge empowers researchers to make informed decisions in the design and optimization of novel therapeutics based on the pyrrolo[2,3-d]pyrimidine scaffold.

References

An In-depth Technical Guide to the Stability of the 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one Scaffold Under Different pH Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical stability of the 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one scaffold, a core structure in many developmental drug candidates. Understanding the pH-dependent stability of this molecule is critical for researchers, scientists, and drug development professionals to ensure the integrity, efficacy, and safety of potential therapeutics. This document outlines the predicted stability profile based on the chemical properties of its constituent rings, details robust experimental protocols for forced degradation studies, and provides a framework for the development of a validated stability-indicating analytical method.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine scaffold, often referred to as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide range of biological targets, including protein kinases, making it a cornerstone for the development of therapies for cancer and other diseases.[1][2] The specific analogue, this compound, incorporates a reactive chlorosubstituent and a lactam functionality, which are key for further synthetic modifications but also introduce potential stability liabilities. A thorough understanding of its stability under various pH conditions is paramount for preclinical and clinical development, influencing formulation, storage, and ultimately, therapeutic viability.

Predicted pH-Dependent Stability Profile

While specific kinetic data for the this compound scaffold is not extensively published, a reliable stability profile can be predicted based on the known chemistry of its components: the 2-chloropyrimidine ring and the pyrrolo[2,3-d]pyrimidin-6(7H)-one core.

Alkaline Conditions (pH > 7)

Predicted Instability: The scaffold is predicted to be highly unstable under basic conditions. The primary degradation pathway is anticipated to be the hydrolysis of the 2-chloro substituent.

Mechanistic Rationale: The pyrimidine ring is electron-deficient, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr). The presence of two ring nitrogens withdraws electron density, activating the chlorine atom for displacement by hydroxide ions. This reaction is expected to be rapid, leading to the formation of the corresponding 2-hydroxy-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one. The lactam functionality within the pyrrolidinone ring may also be susceptible to hydrolysis under strong basic conditions, leading to ring-opening, although this is generally a slower process than the hydrolysis of the 2-chloro group. Studies on similar α-chloro-substituted pyridones have shown that hydrolysis is significantly faster under basic conditions.[3]

Acidic Conditions (pH < 7)

Predicted Lability: The scaffold is expected to be labile under strongly acidic conditions.

Mechanistic Rationale: The primary site of degradation under acidic conditions is likely the glycosidic-like bond of the pyrrole ring fused to the pyrimidine. Acid-catalyzed hydrolysis can lead to the cleavage of this bond, resulting in the opening of the pyrrole ring. The 2-chloro group is generally more stable to acid-catalyzed hydrolysis compared to base-catalyzed hydrolysis. However, at elevated temperatures, some degree of hydrolysis at the C2 position may still occur. Studies on 2-chloro-2'-deoxyadenosine have shown marked decomposition at acidic pH.[4]

Neutral Conditions (pH ≈ 7)

Predicted Stability: The scaffold is expected to be relatively stable under neutral pH conditions at ambient temperature.

Mechanistic Rationale: In the absence of strong acid or base catalysis, the rates of both the hydrolysis of the 2-chloro group and the cleavage of the pyrrole ring are significantly reduced. This predicted stability under neutral conditions is crucial for the development of parenteral formulations.

The following diagram illustrates the predicted primary degradation pathways under acidic and basic conditions.

G cluster_main Stability of this compound cluster_acid Acidic Conditions (e.g., 0.1 M HCl) cluster_base Basic Conditions (e.g., 0.1 M NaOH) cluster_neutral Neutral Conditions (pH 7) Parent This compound Acid_Degradant Pyrrole Ring-Opened Product Parent->Acid_Degradant Major Degradation (Pyrrole ring cleavage) Base_Degradant 2-Hydroxy-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one Parent->Base_Degradant Major Degradation (Hydrolysis of C-Cl) Stable Stable Parent->Stable Relatively Stable G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of the Scaffold Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize Acid/Base Samples Stress->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/DAD Method Dilute->Analyze Characterize Characterize Degradation Products (LC-MS, NMR) Analyze->Characterize

References

Methodological & Application

Experimental Protocol for the Synthesis of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-P-N-2301

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one. This compound, a diazaoxindole, is a valuable heterocyclic scaffold in medicinal chemistry, notably for its application in the development of novel kinase inhibitors.[1][2][3] The described synthesis commences with a palladium-catalyzed Stille cross-coupling reaction to construct a key diester intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the target product. This guide is intended for researchers in organic synthesis and drug development, offering insights into the mechanistic rationale, step-by-step procedures, and expected analytical outcomes.

Introduction & Scientific Rationale

The pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine and is a privileged scaffold found in numerous ATP-competitive kinase inhibitors.[4] The specific target of this protocol, this compound, serves as a crucial building block that allows for diverse functionalization at the C2 position, making it highly attractive for creating libraries of potential therapeutic agents.[1][5] For instance, the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core has been successfully employed to develop highly selective CDK2 inhibitors.[3][6]

The synthetic strategy outlined here is based on the robust and well-documented approach reported by Sun et al., which leverages a key Stille coupling reaction.[1] This palladium-catalyzed reaction is highly effective for forming carbon-carbon bonds between sp²-hybridized centers.[7][8][9] The subsequent intramolecular cyclization under acidic conditions provides an efficient route to the desired fused heterocyclic system.

Overall Reaction Scheme:

Step 1: Stille Coupling

4-amino-5-bromo-2-chloropyrimidine + Methyl 2-methoxy-2-(tributylstannyl)acetate → Methyl 2-(4-amino-2-chloropyrimidin-5-yl)-2-methoxyacetate

Step 2: Acid-Catalyzed Cyclization

Methyl 2-(4-amino-2-chloropyrimidin-5-yl)-2-methoxyacetate → this compound

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaGradeSupplierNotes
4-amino-5-bromo-2-chloropyrimidineC₄H₃BrClN₃≥97%CommercialStarting Material
Methyl 2-methoxy-2-(tributylstannyl)acetateC₁₆H₃₃O₃Sn≥95%CommercialStille Reagent
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd99%CommercialCatalyst
1,4-DioxaneC₄H₈O₂AnhydrousCommercialSolvent
MethanolCH₃OHACS GradeCommercialSolvent
Hydrochloric AcidHCl12 N (conc.)CommercialReagent
Dichloromethane (DCM)CH₂Cl₂ACS GradeCommercialExtraction Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂ACS GradeCommercialEluent
HexanesC₆H₁₄ACS GradeCommercialEluent
Sodium SulfateNa₂SO₄AnhydrousCommercialDrying Agent
Celite®CommercialFiltration Aid
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Filtration apparatus

Experimental Workflow Visualization

The overall process from starting materials to the final purified product is depicted in the following workflow diagram.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Stille Coupling cluster_step2 Step 2: Cyclization SM1 4-amino-5-bromo- 2-chloropyrimidine Reaction1 Combine SM1, SM2, Catalyst in Anhydrous Dioxane SM1->Reaction1 SM2 Methyl 2-methoxy-2- (tributylstannyl)acetate SM2->Reaction1 Catalyst Pd(PPh₃)₄ Catalyst->Reaction1 Heat1 Reflux at 100°C (Monitor by TLC) Reaction1->Heat1 Workup1 Filter through Celite, Concentrate, Purify (Column Chromatography) Heat1->Workup1 Intermediate Intermediate: Methyl 2-(4-amino-2-chloropyrimidin-5-yl) -2-methoxyacetate Workup1->Intermediate Reaction2 Dissolve Intermediate in Methanol Intermediate->Reaction2 Acid Add conc. HCl Reaction2->Acid Heat2 Reflux at 65°C (Monitor by TLC) Acid->Heat2 Workup2 Concentrate, Triturate with DCM/Hexanes Heat2->Workup2 Product Final Product: 2-Chloro-5H-pyrrolo[2,3-d] pyrimidin-6(7H)-one Workup2->Product

Caption: Workflow for the two-step synthesis of the target compound.

Detailed Step-by-Step Protocol

Step 1: Synthesis of Methyl 2-(4-amino-2-chloropyrimidin-5-yl)-2-methoxyacetate
  • Inert Atmosphere Setup: To a 100 mL Schlenk flask, add 4-amino-5-bromo-2-chloropyrimidine (1.0 equiv., e.g., 2.08 g, 10.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv., e.g., 0.35 g, 0.3 mmol). Evacuate and backfill the flask with argon or nitrogen three times.

    • Scientist's Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which would otherwise halt the catalytic cycle.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (50 mL) via cannula, followed by methyl 2-methoxy-2-(tributylstannyl)acetate (1.1 equiv., e.g., 4.50 g, 11.0 mmol).

  • Reaction: Heat the reaction mixture to reflux (approx. 100-101°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes), observing the consumption of the starting pyrimidine. The reaction is typically complete within 4-6 hours.

  • Work-up: a. Cool the mixture to room temperature. b. Filter the suspension through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate (2 x 20 mL). c. Concentrate the combined filtrates under reduced pressure using a rotary evaporator. The resulting residue will contain the crude product and tributyltin byproducts.

  • Purification: Purify the crude residue by silica gel column chromatography.

    • Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.

    • Fraction Collection: Collect fractions based on TLC analysis. Combine fractions containing the desired product (Rf ≈ 0.4 in 30% EtOAc/Hexanes) and concentrate under reduced pressure to yield the intermediate as a solid.

    • Scientist's Note: Organotin compounds are toxic.[7] Handle all waste containing tin residues appropriately. Column chromatography is essential for removing these toxic byproducts.

Step 2: Synthesis of this compound
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the purified intermediate from Step 1 (1.0 equiv., e.g., 1.5 g, 5.8 mmol) in methanol (25 mL).

  • Acid Addition: To the stirred solution, add concentrated hydrochloric acid (12 N, 5.0 equiv., e.g., 2.4 mL, 29 mmol).

    • Scientist's Note: The acid serves two purposes: it protonates the methoxy group of the acetate, facilitating its elimination, and catalyzes the intramolecular nucleophilic attack of the pyrimidine C4-amino group onto the ester carbonyl, driving the cyclization.

  • Reaction: Heat the mixture to reflux (approx. 65°C). Monitor the reaction by TLC (e.g., 50% EtOAc in Hexanes) for the disappearance of the starting material. The reaction is typically complete in 2-4 hours.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Concentrate the solvent under reduced pressure. c. To the resulting solid residue, add a mixture of dichloromethane and hexanes (1:1, 20 mL) and triturate (stir vigorously or sonicate). d. Isolate the solid product by vacuum filtration, washing with a small amount of cold hexanes.

  • Drying: Dry the product under vacuum to afford this compound as a solid. The reported yield for this two-step process is approximately 50-60%.[1]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. Expected data based on literature reports are provided below.[1]

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ 11.6 (s, 1H), 11.2 (s, 1H), 3.9 (s, 2H).
Mass Spec. (APCI or ES)m/z calculated for C₆H₄ClN₃O: 169.01. Found: 170.0 [M+H]⁺.
Appearance Off-white to pale yellow solid.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Step 1 Stalls Inactive Pd(0) catalyst.Ensure anhydrous conditions and proper inert gas technique. Use a fresh bottle of catalyst if necessary.
Poor quality stannane reagent.Verify the purity of the stannane by ¹H NMR before use.
Low Yield in Step 1 Incomplete reaction.Increase reaction time. Ensure the temperature is maintained at reflux.
Difficult purification.Use a longer column or a shallower gradient for better separation from tin byproducts. A fluoride wash can sometimes help remove tin salts before chromatography.
Step 2 Stalls Insufficient acid.Add an additional equivalent of concentrated HCl and continue to monitor.
Final product is impure Incomplete cyclization.Ensure Step 2 has gone to completion by TLC before work-up.
Contamination from Step 1.Re-purify the intermediate from Step 1 to ensure high purity before proceeding.

Safety Precautions

  • Organotin Reagents: Tributyltin compounds are highly toxic, particularly via inhalation and skin contact. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). All glassware and waste must be decontaminated and disposed of according to institutional guidelines.

  • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust.

  • Solvents: 1,4-Dioxane is a suspected carcinogen. Dichloromethane is a volatile and potentially toxic solvent. Handle all solvents in a fume hood.

  • Acids: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care, using appropriate PPE.

References

Application Notes and Protocols for the Purification of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various kinase inhibitors and other therapeutic agents. The purity of this building block is paramount, as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols for common laboratory techniques and expert insights into selecting the most appropriate method.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

PropertyValueReference
IUPAC Name This compoundN/A
Molecular Formula C₆H₄ClN₃O[1]
Molecular Weight 169.57 g/mol [1]
Appearance Typically an off-white to pale yellow solidInferred
Solubility Sparingly soluble in water, soluble in polar organic solvents like DMSO, DMF, and to a lesser extent, methanol and ethanol.Inferred

Common Impurities: The impurity profile of a crude sample of this compound is highly dependent on the synthetic route employed. However, common impurities may include:

  • Unreacted Starting Materials: Such as 4-amino-5-bromo-2-chloropyrimidine or related precursors.

  • Reagents and Catalysts: For instance, residual palladium catalysts from coupling reactions.

  • Byproducts: Including over-chlorinated species, hydrolyzed products (where the chloro group is replaced by a hydroxyl group), and products of side reactions.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

Purification Strategy: A Decision-Making Workflow

The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity. The following workflow provides a general guideline for selecting the appropriate method.

Purification_Workflow start Crude this compound check_purity Assess Purity (TLC, LC-MS, NMR) start->check_purity is_high_purity Purity > 95%? check_purity->is_high_purity recrystallization Recrystallization is_high_purity->recrystallization Yes column_chromatography Column Chromatography is_high_purity->column_chromatography No final_product Pure Product (>99%) recrystallization->final_product is_baseline Baseline Impurities? column_chromatography->is_baseline prep_hplc Preparative HPLC is_baseline->prep_hplc Yes is_baseline->final_product No prep_hplc->final_product

Caption: Decision workflow for selecting a purification technique.

Protocols

Recrystallization

Recrystallization is a cost-effective method for purifying crystalline solids and is particularly useful for removing small amounts of impurities from a relatively pure compound (>90%). The key is to find a solvent or solvent system in which the target compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

Protocol for Solvent Screening:

  • Place approximately 10-20 mg of the crude product into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetonitrile) dropwise at room temperature until the solid just dissolves. Observe the solubility.

  • If the compound is insoluble at room temperature, heat the solvent to its boiling point and add it dropwise until the solid dissolves.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a large number of well-formed crystals upon cooling.

  • If a single solvent is not ideal, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Dissolve the compound in the "good" solvent at its boiling point and add the "poor" solvent dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool.

General Recrystallization Protocol (Example with Ethanol/Water):

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal, if used).

  • Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes persistently cloudy. Add a few drops of hot ethanol to clarify the solution. Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities. For polar, nitrogen-containing heterocycles like this compound, special considerations are necessary to prevent peak tailing and ensure good separation.

Expertise & Experience: The acidic nature of standard silica gel can lead to strong interactions with the basic nitrogen atoms in the pyrrolopyrimidine core, causing significant peak tailing. To mitigate this, the addition of a small amount of a basic modifier, such as triethylamine (TEA), to the eluent is highly recommended.[2]

Protocol for Flash Column Chromatography:

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and hexanes. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound.

    • Example Eluent: A gradient of 0-10% methanol in dichloromethane, with 0.5% triethylamine added to the entire mobile phase.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. If the compound has poor solubility, it can be adsorbed onto a small amount of silica gel ("dry loading").

  • Elution: Run the column under positive pressure (flash chromatography), gradually increasing the polarity of the eluent if a gradient is used.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest purity (>99%), particularly for small to medium scales, preparative HPLC is the method of choice.[3][4] It is especially useful for separating closely related impurities that are difficult to resolve by column chromatography.

Trustworthiness: The success of preparative HPLC relies on a well-developed analytical method that is then scaled up. It is crucial to perform analytical HPLC on the crude material first to optimize the separation conditions.

Protocol for Preparative HPLC:

  • Column: A reversed-phase C18 column is typically suitable for this type of compound.

  • Mobile Phase: A mixture of water and acetonitrile or methanol is a common choice. A modifier such as 0.1% formic acid or trifluoroacetic acid (TFA) is often added to improve peak shape.

    • Example Gradient: A linear gradient of 10-95% acetonitrile in water (both containing 0.1% formic acid) over 20-30 minutes.

  • Sample Preparation: Dissolve the crude or partially purified compound in a suitable solvent, such as DMSO or the initial mobile phase, and filter it through a 0.45 µm syringe filter before injection.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the peak of the target compound, which is typically identified by UV detection and, if available, mass spectrometry.

  • Post-Purification Work-up: Combine the pure fractions. If a volatile modifier like formic acid was used, it can often be removed by lyophilization or evaporation. If a non-volatile buffer was used, a subsequent liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to isolate the pure compound.

Comparison of Purification Techniques

TechniqueScaleAchievable PurityThroughputCostKey AdvantagesKey Disadvantages
Recrystallization mg to kg95-99%Low to MediumLowCost-effective, simple setup, can be highly efficient for crystalline solids.Not suitable for amorphous solids or for separating impurities with similar solubility.
Column Chromatography mg to g90-98%MediumMediumVersatile, can separate a wide range of impurities.Can be time-consuming, uses large volumes of solvent, potential for peak tailing with polar compounds.
Preparative HPLC µg to g>99%LowHighHigh resolution, excellent for final polishing and separating closely related impurities.Expensive equipment and solvents, low throughput, post-purification work-up can be required.

Visualization of Key Structures

Chemical_Structures cluster_target Target Compound cluster_impurities Potential Impurities target target_label This compound impurity1 impurity1_label 5-Bromo-2,4-dichloropyrimidine (Starting Material) impurity2 impurity2_label 2-Hydroxy-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one (Hydrolysis Product)

References

Application Notes and Protocols: A Guide to the Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to adenine, a fundamental component of ATP.[1] This structural mimicry allows pyrrolo[2,3-d]pyrimidine derivatives to effectively compete with ATP for the binding pocket of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. Consequently, pyrrolo[2,3-d]pyrimidine-based molecules have been successfully developed as potent and selective kinase inhibitors.[1]

Prominent examples of FDA-approved drugs featuring this core structure include Tofacitinib, a Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis, and Ruxolitinib, a JAK1/2 inhibitor used in the management of myelofibrosis.[2][3][4] The versatility of the pyrrolo[2,3-d]pyrimidine core allows for strategic modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This application note provides a detailed, step-by-step guide for the synthesis of pyrrolo[2,3-d]pyrimidine kinase inhibitors, intended for researchers, scientists, and drug development professionals.

General Synthetic Strategy: A Modular Approach

The synthesis of pyrrolo[2,3-d]pyrimidine kinase inhibitors can be conceptually divided into two main phases: the construction of the core heterocyclic scaffold and its subsequent functionalization. A common and versatile starting material for many synthetic routes is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The chlorine atom at the 4-position is readily displaced by nucleophiles, providing a key handle for introducing various side chains that are crucial for kinase binding and selectivity.

Part 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

While various methods exist for the initial construction of the pyrrolo[2,3-d]pyrimidine ring system, a prevalent strategy involves the condensation of a substituted pyrimidine with a three-carbon synthon to form the fused pyrrole ring.[5]

Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

A common precursor for many kinase inhibitors is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Its synthesis often starts from commercially available pyrimidine derivatives. One established method involves the reaction of 5-bromo-2,4-dichloropyrimidine with a propargyl derivative followed by cyclization.[6]

Step-by-step protocol:

  • Sonogashira Coupling: 5-bromo-2,4-dichloropyrimidine is coupled with a protected acetylene, such as 3,3-diethoxy-1-propyne, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine.[6]

  • Cyclization: The resulting alkyne intermediate is then treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to induce cyclization and formation of the pyrrole ring.[6]

  • Hydrolysis: The acetal protecting group is removed under acidic conditions to yield the corresponding aldehyde.

  • Conversion to the 4-chloro derivative: The resulting pyrrolo[2,3-d]pyrimidin-4-one is then chlorinated, often using phosphorus oxychloride (POCl₃), to afford the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Part 2: Functionalization of the Pyrrolo[2,3-d]pyrimidine Core

With the core scaffold in hand, the next critical phase is the introduction of substituents that will confer kinase inhibitory activity. This is typically achieved through a series of cross-coupling and nucleophilic substitution reactions. The choice of reaction depends on the desired substitution pattern and the specific kinase target.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are extensively used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.[7][8]

The Suzuki-Miyaura coupling is employed to introduce aryl or heteroaryl groups, which are often crucial for interactions within the kinase active site.[8]

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a solution of the halogenated pyrrolo[2,3-d]pyrimidine (e.g., 4-chloro- or 4-iodo-pyrrolo[2,3-d]pyrimidine) in a suitable solvent (e.g., 1,4-dioxane, DMF, or a mixture of ethanol and water) is added the desired boronic acid or boronic ester (1.1-1.5 equivalents).[9][10]

  • Base and Catalyst Addition: A base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 equivalents) and a palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, or Pd(PPh₃)₄, 2-10 mol%) are added.[10][11]

  • Reaction Execution: The reaction mixture is degassed and heated, typically between 80-120 °C, until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

The Sonogashira coupling is used to introduce alkyne functionalities, which can serve as handles for further transformations or as direct binding elements.[12][13]

General Protocol for Sonogashira Coupling:

  • Reaction Setup: The halogenated pyrrolo[2,3-d]pyrimidine is dissolved in a solvent such as THF or DMF. The terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine) are added.[6]

  • Reaction Execution: The mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.

  • Work-up and Purification: Similar to the Suzuki coupling, the reaction is worked up by quenching, extraction, and the product is purified by chromatography.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for introducing nitrogen-based substituents at the 4-position of the pyrrolo[2,3-d]pyrimidine core. This is a common strategy for linking the core to side chains that occupy the solvent-exposed region of the kinase active site.[10][14]

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In an inert atmosphere, the 4-chloro-pyrrolo[2,3-d]pyrimidine, the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos, or DavePhos), and a base (e.g., Cs₂CO₃ or NaOtBu) are combined in an anhydrous solvent (e.g., toluene, dioxane, or THF).[10]

  • Reaction Execution: The reaction mixture is heated under an inert atmosphere until completion.

  • Work-up and Purification: The reaction is cooled, filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.

Illustrative Syntheses of Marketed Kinase Inhibitors

The following sections provide a high-level overview of the synthetic strategies for Tofacitinib and Ruxolitinib, showcasing the application of the aforementioned protocols.

Synthesis of Tofacitinib

Tofacitinib's synthesis prominently features a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination to connect the pyrrolo[2,3-d]pyrimidine core to the chiral piperidine side chain.[3][15]

Key Synthetic Steps:

  • Protection of the Pyrrole Nitrogen: The N7 position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is often protected, for example, with a tosyl (Ts) or a (trimethylsilyl)ethoxymethyl (SEM) group, to prevent side reactions.[16]

  • Coupling with the Piperidine Moiety: The protected 4-chloropyrrolo[2,3-d]pyrimidine is reacted with (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine. This can be achieved via a direct SNAr reaction, often in the presence of a base like diisopropylethylamine (DIPEA), or through a palladium-catalyzed Buchwald-Hartwig amination.[15][17]

  • Deprotection and Acylation: The benzyl protecting group on the piperidine nitrogen is removed by hydrogenolysis. The resulting secondary amine is then acylated with ethyl cyanoacetate or a similar reagent to install the cyanoacetyl group.[16][18]

  • Final Deprotection: The protecting group on the pyrrole nitrogen is removed to yield Tofacitinib.

Synthesis of Ruxolitinib

The synthesis of Ruxolitinib involves the coupling of the pyrrolo[2,3-d]pyrimidine core with a pyrazole-containing side chain.[2][4]

Key Synthetic Steps:

  • Preparation of the Chiral Side Chain: A key challenge in the synthesis of Ruxolitinib is the stereoselective construction of the (R)-3-cyclopentyl-3-(4-bromopyrazol-1-yl)propanenitrile intermediate. This can be achieved through various methods, including enzymatic asymmetric reduction followed by a Mitsunobu reaction.[19]

  • Coupling to the Core: The 4-bromopyrazole moiety of the side chain can be coupled to a boronic ester derivative of the pyrrolo[2,3-d]pyrimidine scaffold via a Suzuki-Miyaura coupling.

  • Alternative Strategy: An alternative approach involves the direct coupling of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine with a chiral cyclopentylpropenenitrile derivative via a Michael addition.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general synthetic strategies discussed.

General Functionalization of the Pyrrolo[2,3-d]pyrimidine Core

G A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) A->B C Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) A->C D Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) A->D E 4-Aryl-pyrrolo[2,3-d]pyrimidine B->E F 4-Alkynyl-pyrrolo[2,3-d]pyrimidine C->F G 4-Amino-pyrrolo[2,3-d]pyrimidine D->G

Caption: Key functionalization reactions of the pyrrolo[2,3-d]pyrimidine core.

Retrosynthetic Analysis of a Generic Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor

G A Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor B Functionalization (e.g., Cross-Coupling, S_NAr) A->B C 4-Halogenated Pyrrolo[2,3-d]pyrimidine Core B->C D Side Chain Precursor B->D E Core Synthesis (e.g., Cyclization) C->E F Substituted Pyrimidine E->F G C3 Synthon E->G

Caption: General retrosynthetic approach for pyrrolo[2,3-d]pyrimidine inhibitors.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the key transformations discussed. Note that specific yields and conditions will vary depending on the substrates and catalyst systems used.

Reaction TypeKey ReagentsCatalyst/LigandBaseSolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Arylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90-11060-95
Sonogashira Terminal alkynePd(PPh₃)₄ / CuIEt₃NDMF25-8055-90
Buchwald-Hartwig AminePd₂(dba)₃ / BINAPCs₂CO₃Toluene100-12050-85
SNAr Amine-DIPEANMP120-15060-90

Conclusion and Future Perspectives

The pyrrolo[2,3-d]pyrimidine scaffold remains a highly valuable platform in the discovery of novel kinase inhibitors. The synthetic methodologies outlined in this application note, particularly palladium-catalyzed cross-coupling and nucleophilic substitution reactions, provide a robust and versatile toolbox for accessing a wide array of structurally diverse analogs. Future efforts in this field will likely focus on the development of more efficient and stereoselective methods for the synthesis of complex side chains, as well as the exploration of novel substitution patterns on the pyrrolo[2,3-d]pyrimidine core to address challenges such as acquired drug resistance. The continued innovation in synthetic organic chemistry will undoubtedly fuel the discovery of the next generation of pyrrolo[2,3-d]pyrimidine-based therapeutics.

References

Application Notes and Protocols: Solid-Phase Synthesis of Substituted Pyrrolo[2,3-d]pyrimidin-6(7H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-deazapurine core of the pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other targeted therapeutics.[1] Its structural similarity to adenine allows it to effectively compete for ATP binding sites in various enzymes, making it a focal point for drug discovery.[1] Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of diverse libraries of pyrrolo[2,3-d]pyrimidine analogs, facilitating structure-activity relationship (SAR) studies and the discovery of novel drug candidates.[2][3] This guide provides a detailed protocol for the solid-phase synthesis of a library of substituted pyrrolo[2,3-d]pyrimidin-6(7H)-ones, leveraging the reactivity of a key intermediate, 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, as a versatile building block for combinatorial chemistry. We will detail a robust five-step synthetic route, starting from a resin-bound peptoid, to construct the core scaffold, followed by methods for its diversification and final cleavage from the solid support.

Introduction: The Power of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine ring system is a cornerstone of modern medicinal chemistry. Its prevalence in clinically approved drugs and late-stage clinical candidates underscores its importance as a "master key" for unlocking the inhibition of various protein kinases. This scaffold's success stems from its ability to mimic the natural purine structure of ATP, enabling it to function as a competitive inhibitor at the kinase hinge region. The strategic functionalization of the pyrrolo[2,3-d]pyrimidine core at its various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Solid-phase synthesis provides a significant advantage over traditional solution-phase chemistry for the construction of compound libraries. By anchoring the initial building block to an insoluble resin, reagents and byproducts can be easily removed by simple filtration and washing steps, eliminating the need for time-consuming chromatographic purification between steps.[2] This approach is particularly well-suited for the combinatorial synthesis of pyrrolo[2,3-d]pyrimidine libraries, where multiple points of diversity can be introduced in a systematic and high-throughput manner.

The Synthetic Strategy: A Five-Step Solid-Phase Approach

The protocol outlined below is adapted from a validated, facile solid-phase synthesis of tetrasubstituted pyrrolo[2,3-d]pyrimidines.[2][3][4] The strategy commences with a resin-bound dimeric peptoid, which undergoes a series of transformations to construct the desired pyrrolo[2,3-d]pyrimidin-6(7H)-one core.

Solid-Phase Synthesis Workflow Resin Start: Rink Amide Resin Step1 Step 1: Peptoid Dimer Synthesis (Sub-monomer Addition) Resin->Step1 Bromoacetic acid, DIC, DMF Step2 Step 2: N-Alkylation (Introduction of R2) Step1->Step2 Primary amine (R2-NH2), DIC, DMF Step3 Step 3: Vilsmeier-Haack Reaction (Formation of Chloro-aldehyde) Step2->Step3 POCl3, DMF Step4 Step 4: Reductive Amination (Introduction of R1) Step3->Step4 Primary amine (R1-NH2), NaBH(OAc)3 Step5 Step 5: Cyclization & Aromatization (Core Scaffold Formation) Step4->Step5 Guanidine, DBU, Heat Cleavage Cleavage from Resin (TFA) Step5->Cleavage Product Final Product: Substituted Pyrrolo[2,3-d]pyrimidin-6(7H)-one Cleavage->Product

Figure 1. Overall workflow for the solid-phase synthesis of substituted pyrrolo[2,3-d]pyrimidin-6(7H)-ones.

Detailed Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide MBHA resin (loading capacity: 0.5-1.0 mmol/g).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), N,N-Diisopropylethylamine (DIPEA).

  • Reagents for Peptoid Synthesis: Bromoacetic acid, N,N'-Diisopropylcarbodiimide (DIC), various primary amines (R¹-NH₂ and R²-NH₂).

  • Reagents for Cyclization: Phosphorus oxychloride (POCl₃), Guanidine hydrochloride, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Reagents for Diversification (Optional): Various boronic acids, aryl halides, palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃, Cs₂CO₃).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

Protocol for Core Scaffold Synthesis

This protocol is designed for a 100 mg scale of Rink Amide resin.

Step 1: Resin Swelling and Initial Acylation

  • Place 100 mg of Rink Amide resin in a fritted syringe reaction vessel.

  • Swell the resin by washing with DMF (3 x 2 mL) for 10 minutes each.

  • Add a solution of bromoacetic acid (5 eq.) and DIC (5 eq.) in DMF (2 mL).

  • Agitate the mixture at room temperature for 2 hours.

  • Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

Step 2: First Nucleophilic Displacement (Introduction of R¹)

  • Add a solution of the first primary amine (R¹-NH₂, 10 eq.) in DMF (2 mL) to the resin.

  • Agitate the mixture at room temperature for 3 hours.

  • Wash the resin thoroughly with DMF (3 x 2 mL) and DCM (3 x 2 mL).

Step 3: Second Acylation

  • Repeat Step 1 (acylation with bromoacetic acid and DIC).

Step 4: Second Nucleophilic Displacement (Introduction of R²)

  • Repeat Step 2 using a second, potentially different, primary amine (R²-NH₂, 10 eq.).

Step 5: Vilsmeier-Haack Reaction

  • Swell the resin in DCM (2 mL) for 10 minutes.

  • Prepare the Vilsmeier reagent by adding POCl₃ (10 eq.) to DMF (2 mL) at 0°C and stirring for 30 minutes.

  • Add the freshly prepared Vilsmeier reagent to the resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

Step 6: Cyclization with Guanidine

  • Add a solution of guanidine hydrochloride (10 eq.) and DBU (10 eq.) in DMF (2 mL) to the resin.

  • Heat the reaction mixture at 80°C for 12 hours.

  • Cool to room temperature and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Dry the resin under vacuum. At this stage, the resin-bound 2-amino-pyrrolo[2,3-d]pyrimidin-6(7H)-one is formed.

Core Synthesis start Resin-NH2 step1 Acylation Bromoacetic Acid, DIC start:f0->step1:f0 step2 Displacement R1-NH2 step1:f0->step2:f0 step3 Acylation Bromoacetic Acid, DIC step2:f0->step3:f0 step4 Displacement R2-NH2 step3:f0->step4:f0 step5 Vilsmeier-Haack POCl3, DMF step4:f0->step5:f0 step6 Cyclization Guanidine, DBU step5:f0->step6:f0 end Resin-Bound Scaffold step6:f0->end:f0

Figure 2. Step-by-step formation of the core scaffold on the solid support.

On-Resin Diversification: Accessing 2-Chloro Derivatives and Further Analogs

The resin-bound 2-amino-pyrrolo[2,3-d]pyrimidin-6(7H)-one can be converted to the key 2-chloro intermediate, which serves as a linchpin for further diversification via nucleophilic aromatic substitution or cross-coupling reactions.

Protocol 3.3.1: Sandmeyer Reaction to form 2-Chloro Intermediate

  • Swell the resin-bound 2-amino scaffold in a mixture of acetic acid and water (2:1, 3 mL).

  • Cool the suspension to 0°C.

  • Slowly add a solution of sodium nitrite (5 eq.) in water (1 mL).

  • Stir at 0°C for 30 minutes.

  • Add a solution of copper(I) chloride (5 eq.) in concentrated HCl (1 mL).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the resin with water (3 x 2 mL), DMF (3 x 2 mL), and DCM (3 x 2 mL).

Protocol 3.3.2: Nucleophilic Aromatic Substitution (SNAr) at C2

  • Swell the resin-bound 2-chloro scaffold in DMF (2 mL).

  • Add a primary or secondary amine (10 eq.) and DIPEA (10 eq.).

  • Heat the mixture at 80-100°C for 6-12 hours.

  • Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

Protocol 3.3.3: Suzuki Cross-Coupling at C2

  • Swell the resin-bound 2-chloro scaffold in a mixture of DMF and water (4:1, 2 mL).

  • Add a boronic acid (5 eq.), Pd(PPh₃)₄ (0.2 eq.), and K₂CO₃ (5 eq.).

  • Degas the mixture with argon for 15 minutes.

  • Heat at 90°C for 12 hours.

  • Wash the resin with DMF (3 x 2 mL), water (3 x 2 mL), DMF (3 x 2 mL), and DCM (3 x 2 mL).

Cleavage from Resin and Product Isolation
  • Wash the final, derivatized resin with DCM (3 x 2 mL) and dry under vacuum.

  • Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O, 2 mL) to the resin.

  • Agitate at room temperature for 2 hours.

  • Filter the solution and collect the filtrate.

  • Wash the resin with additional TFA (1 mL).

  • Concentrate the combined filtrates under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Purify the crude product by reverse-phase HPLC.

Data Presentation: Building Block Inputs and Expected Outputs

The described solid-phase methodology allows for the rapid generation of a diverse library of compounds by varying the primary amine building blocks (R¹ and R²) and the nucleophiles/coupling partners used in the diversification step.

Table 1: Representative Building Blocks for Library Synthesis

Variable Position Building Block Type Examples
Primary AmineBenzylamine, 2-Phenylethylamine, Cyclohexylmethylamine
Primary Amine4-Methoxybenzylamine, 3-Fluorobenzylamine, Thiophene-2-methylamine
C2-Substituent Amine (for SNAr)Piperidine, Morpholine, N-Methylbenzylamine
C2-Substituent Aryl/Heteroaryl (for Suzuki)Phenylboronic acid, 4-Pyridylboronic acid, 3-Thienylboronic acid

Table 2: Hypothetical Library of Synthesized Compounds

Compound ID R¹ Group R² Group C2-Substituent Theoretical MW Purity (HPLC)
LIB-001 Benzyl4-MethoxybenzylPiperidin-1-yl429.55>95%
LIB-002 Benzyl4-MethoxybenzylPhenyl422.50>95%
LIB-003 Cyclohexylmethyl3-FluorobenzylMorpholin-4-yl441.54>95%
LIB-004 Cyclohexylmethyl3-Fluorobenzyl4-Pyridyl429.50>95%

Conclusion and Future Directions

This application note provides a comprehensive and robust protocol for the solid-phase synthesis of substituted pyrrolo[2,3-d]pyrimidin-6(7H)-ones. The methodology is amenable to high-throughput synthesis and allows for the creation of large, diverse chemical libraries for screening in drug discovery programs. The versatility of the 2-chloro intermediate opens avenues for extensive functionalization, enabling the exploration of a vast chemical space around this privileged scaffold. Future work could involve the development of orthogonal protecting group strategies to allow for selective modification of the pyrrole nitrogen, further increasing the complexity and diversity of the accessible analogs.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Privileged Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to endogenous purines allows molecules incorporating this heterocycle to interact with a wide range of biological targets, including protein kinases.[3][4] Consequently, this scaffold is a key component in numerous approved drugs and clinical candidates for the treatment of cancers, inflammatory disorders, and viral infections.[1][2][5] The functionalization of the pyrrolo[2,3-d]pyrimidine core is crucial for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. Among the various positions on the ring system, the C2 position offers a valuable vector for modification. The starting material, 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, is a versatile intermediate for introducing diverse substituents at this position through palladium-catalyzed cross-coupling reactions.[6] This guide provides detailed protocols and insights for performing Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings on this important substrate.

General Considerations for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7] The success of these reactions with this compound depends on the careful selection of the catalyst, ligand, base, and solvent to ensure efficient catalytic turnover and minimize side reactions. The pyrrolo[2,3-d]pyrimidin-6(7H)-one core contains multiple nitrogen atoms that can potentially coordinate to the palladium center and inhibit catalysis. Therefore, the choice of a suitable ligand is critical to stabilize the active catalytic species and facilitate the desired bond formation.

Diagram of a Generalized Palladium Cross-Coupling Catalytic Cycle

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition R-Pd(II)-X R-Pd(II)(L_n)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation (R'-M) R-Pd(II)-R' R-Pd(II)(L_n)-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination Product R-R' (Product) Reductive_Elimination->Product Byproduct M-X (Byproduct) Reductive_Elimination->Byproduct R-Pd(II)-X->Transmetalation R-Pd(II)-R'->Pd(0)L_n R-Pd(II)-R'->Reductive_Elimination Buchwald-Hartwig Workflow cluster_prep Inert Atmosphere Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Add_Catalyst Add Pd₂(dba)₃ and Ligand Add_Base Add Cs₂CO₃ Add_Catalyst->Add_Base Add_Reagents Add Chloro-substrate and Amine Add_Base->Add_Reagents Add_Solvent Add Anhydrous Dioxane Add_Reagents->Add_Solvent Heat Heat to 90-110 °C Add_Solvent->Heat Monitor Monitor by LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Dilute and Filter Cool->Filter Wash Wash and Dry Filter->Wash Purify Concentrate and Purify Wash->Purify Final_Product Final_Product Purify->Final_Product

References

Application Note & Protocol: A High-Efficiency, One-Pot Synthesis of Functionalized Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, represents a "privileged scaffold" in medicinal chemistry and drug development.[1] Its structural similarity to adenine allows it to effectively interact with the ATP-binding sites of numerous enzymes, making it a cornerstone for the design of potent kinase inhibitors.[2][3] Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][4][5] Notable drugs such as Pemetrexed, an antifolate agent for treating non-small-cell lung cancer, and Tofacitinib, a Janus kinase (JAK) inhibitor for rheumatoid arthritis, feature this remarkable heterocyclic system.[6][7]

The urgent need for novel therapeutics, driven by challenges like antimicrobial resistance, necessitates the development of efficient, versatile, and sustainable synthetic methodologies for accessing structurally diverse compound libraries.[4][5] Traditional multi-step syntheses are often plagued by low overall yields, tedious purification processes, and significant solvent waste. One-pot, multicomponent reactions (MCRs) provide an elegant solution to these challenges, enabling the construction of complex molecules from simple precursors in a single synthetic operation with high atom economy.[8][9]

This guide provides an in-depth protocol for a robust, one-pot, three-component synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines, highlighting the causality behind experimental choices and ensuring a reproducible and self-validating workflow.

Strategic Overview: The Multicomponent Reaction (MCR) Approach

The protocol detailed herein focuses on a highly efficient, three-component condensation reaction between an arylglyoxal , 6-amino-1,3-dimethyluracil , and a barbituric acid derivative . This approach is catalyzed by a phase-transfer catalyst, tetra-n-butylammonium bromide (TBAB), in a green solvent, offering significant advantages in terms of yield, reaction time, and environmental impact.[8][10][11][12]

G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_end Product Isolation A Arylglyoxal B 6-Amino-1,3-dimethyluracil D Combine reactants in Ethanol Add TBAB (5 mol%) C Barbituric Acid Derivative E Heat at 50 °C (Typically 30-75 min) D->E Stir F Cool to Room Temperature E->F G Precipitation & Filtration F->G H Wash & Dry G->H I High-Purity Functionalized Pyrrolo[2,3-d]pyrimidine H->I

Figure 1. High-level experimental workflow for the one-pot synthesis.

Unveiling the Reaction Pathway: A Plausible Mechanism

Understanding the underlying mechanism is critical for troubleshooting and optimizing the synthesis. The formation of the pyrrolo[2,3-d]pyrimidine scaffold in this MCR is proposed to proceed through a domino sequence of reactions.[8]

  • Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the arylglyoxal (I) and the active methylene group of the barbituric acid derivative (II). This step is facilitated by the catalyst and forms a reactive arylidene intermediate (III).

  • Michael Addition: The C6-amino group of 6-amino-1,3-dimethyluracil (IV) then acts as a nucleophile, attacking the electron-deficient β-carbon of the arylidene intermediate (III) in a classic Michael addition. This forms the open-chain intermediate (V).

  • Intramolecular Cyclization & Dehydration: The intermediate (V) undergoes a subsequent intramolecular cyclization. The nucleophilic C5-position of the uracil ring attacks the ketone carbonyl originating from the arylglyoxal. This is followed by a dehydration step (loss of a water molecule) to form the fused pyrrole ring, yielding the final, stable pyrrolo[2,3-d]pyrimidine product (VI).

G A Arylglyoxal (I) + Barbituric Acid (II) B Arylidene Intermediate (III) A->B Knoevenagel Condensation dummy1 B->dummy1 C 6-Aminouracil (IV) C->dummy1 D Open-Chain Adduct (V) E Final Product (VI) Pyrrolo[2,3-d]pyrimidine D->E Intramolecular Cyclization & Dehydration dummy1->D Michael Addition dummy2

Figure 2. Simplified schematic of the proposed reaction mechanism.

Detailed Experimental Protocol

This protocol is adapted from a validated, high-yield procedure for the synthesis of 1,3-dimethyl-5-(phenyl)-6-(1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione.[8][10]

Materials and Reagents
  • Arylglyoxal monohydrate: (e.g., Phenylglyoxal monohydrate), 1.0 mmol, 1.0 eq.

  • 6-Amino-1,3-dimethyluracil: 1.0 mmol, 1.0 eq.

  • Barbituric acid derivative: (e.g., 1,3-Dimethylbarbituric acid), 1.0 mmol, 1.0 eq.

  • Tetra-n-butylammonium bromide (TBAB): 0.05 mmol, 5 mol%.

  • Solvent: Ethanol (EtOH), absolute, 5 mL.

Causality Note:

  • Ethanol is chosen as the solvent for its low toxicity ("green" solvent), ability to dissolve the starting materials upon gentle heating, and its suitable boiling point for this transformation.

  • TBAB acts as a phase-transfer catalyst and a mild Lewis acid, activating the carbonyl groups and facilitating the condensation and cyclization steps, thereby accelerating the reaction rate under mild conditions.[8][10]

Equipment
  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To the 25 mL round-bottom flask, add arylglyoxal monohydrate (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), the barbituric acid derivative (1.0 mmol), and TBAB (0.05 mmol).

  • Solvent Addition: Add 5 mL of absolute ethanol to the flask.

  • Reaction Execution: Place the flask in the heating mantle, attach the condenser, and begin stirring. Heat the mixture to 50 °C.

    • Expert Insight: Maintaining a mild temperature of 50 °C is crucial. It provides sufficient energy to overcome the activation barrier without promoting the formation of undesired side products that can occur at higher temperatures (e.g., reflux). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Completion: Continue heating and stirring for the required time (typically 30-75 minutes, see Table 1). The reaction is often accompanied by the formation of a precipitate as the product is formed.

  • Work-up and Purification:

    • Once the reaction is complete (as determined by TLC or after the specified time), remove the heat source and allow the flask to cool to room temperature.

    • The product typically precipitates out of the solution upon cooling.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the collected solid sequentially with cold water and a small amount of cold ethanol to remove any unreacted starting materials and the catalyst.

    • Dry the purified product in a vacuum oven. The purity of the product is generally high, often not requiring further purification like column chromatography.[13]

Self-Validation: Characterization and Expected Results

To confirm the successful synthesis of the target pyrrolo[2,3-d]pyrimidine, the following characterization is recommended:

  • Melting Point (Mp): Products from this synthesis are typically solids with high melting points, often >300 °C, indicating their stable, polycyclic nature.[10]

  • FT-IR Spectroscopy: Look for characteristic absorption bands corresponding to the different carbonyl groups (C=O) in the structure, typically in the range of 1550-1710 cm⁻¹.[8]

  • ¹H NMR Spectroscopy: Expect to see signals for the aromatic protons from the arylglyoxal precursor, singlets for the N-methyl groups of the uracil and barbiturate moieties, and potentially a broad singlet for the N-H proton of the pyrrole ring.

  • ¹³C NMR Spectroscopy: Confirm the presence of multiple carbonyl carbons (typically δ 150-175 ppm) and the carbons of the aromatic and heterocyclic rings.[8]

Scope and Performance Data

The versatility of this one-pot protocol is demonstrated by its tolerance for various substituents on the arylglyoxal component. The following table summarizes the effect of different aryl groups on reaction time and product yield, based on published data.[8][10]

EntryAryl Group (Ar) on GlyoxalTime (min)Yield (%)
1Phenyl6590
24-Methylphenyl3095
34-Methoxyphenyl4592
44-Chlorophenyl7585
54-Bromophenyl7088
64-Nitrophenyl4094

Analysis: The data clearly indicates that electron-donating groups (e.g., -CH₃, -OCH₃) on the phenyl ring tend to accelerate the reaction, while electron-withdrawing groups (e.g., -Cl) can slightly decrease the reaction rate. Nonetheless, excellent yields are achieved across a range of substrates, highlighting the robustness of the protocol.

Conclusion

This application note details a highly efficient, reliable, and green one-pot synthesis of medicinally relevant functionalized pyrrolo[2,3-d]pyrimidines. By leveraging a multicomponent reaction strategy, this protocol minimizes waste, reduces reaction times, and simplifies product isolation. The provided mechanistic insights and detailed step-by-step guide offer researchers a powerful and self-validating tool for accessing novel derivatives for screening in drug discovery programs. The method's broad substrate scope and high yields underscore its significant potential in both academic and industrial research settings.

References

Application Note & Protocols: Microwave-Assisted Synthesis of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, a key intermediate in the development of various therapeutic agents. We present a detailed protocol for a microwave-assisted synthesis strategy, which offers significant advantages over traditional convective heating methods, including drastically reduced reaction times, improved yield, and enhanced purity. The causality behind experimental choices, mechanistic insights, and comparative data are discussed to provide a robust and validated methodology.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidinone Scaffold

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged structure in medicinal chemistry.[1] Derivatives of this core are integral to numerous clinically significant molecules, including kinase inhibitors for oncology, antiviral agents, and anti-inflammatory drugs. The specific derivative, this compound, also known as a diazaoxindole, serves as a versatile building block. The chlorine atom at the 2-position provides a reactive handle for introducing diverse functionalities through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, enabling the exploration of a broad chemical space for drug discovery programs.

Conventional synthetic routes to this scaffold often require prolonged reaction times at high temperatures, leading to potential side product formation and energy inefficiency. Microwave-assisted organic synthesis (MAOS) presents a powerful alternative, utilizing the ability of polar molecules to efficiently absorb microwave energy and convert it into heat.[2][3] This direct and rapid heating mechanism can dramatically accelerate reaction rates, often leading to cleaner reaction profiles and higher yields in a fraction of the time required by conventional methods.[2]

This guide details a validated microwave-assisted protocol for the key intramolecular cyclization step in the synthesis of this compound, providing researchers with a practical and efficient method for accessing this important synthetic intermediate.

The Synthetic Strategy: A Tale of Two Pathways

The synthesis of the target diazaoxindole core can be approached via several routes. A common and effective strategy begins with a suitably substituted pyrimidine. Here, we outline a two-step sequence starting from 4-amino-5-bromo-2-chloropyrimidine.

Step 1: Palladium-Catalyzed Cross-Coupling

The initial step involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Heck coupling, to introduce a vinyl ether moiety at the 5-position of the pyrimidine ring. This vinyl group is the precursor to the carbon framework of the fused pyrrole ring.

Step 2: Intramolecular Cyclization and Hydrolysis

The crucial step, and the focus of our microwave-assisted protocol, is the acid-catalyzed intramolecular cyclization of the vinyl ether intermediate. This reaction proceeds through the formation of an enol ether, which then attacks the amino group on the pyrimidine ring. Subsequent hydrolysis of the resulting imine furnishes the desired pyrrolo[2,3-d]pyrimidin-6(7H)-one core. It is this thermally demanding cyclization that benefits immensely from microwave irradiation.

The Science of Microwave-Assisted Synthesis

Microwave heating is fundamentally different from conventional convective heating. Instead of transferring heat from an external source through the vessel walls, microwave energy directly couples with polar molecules in the reaction mixture. This interaction, primarily through dipolar polarization and ionic conduction, leads to rapid, uniform, and volumetric heating.[3]

The key advantages in the context of this synthesis are:

  • Rapid Reaction Rates: By reaching and exceeding the boiling point of the solvent in a sealed vessel, reaction temperatures can be achieved that are not possible under standard reflux conditions. Based on the Arrhenius equation, a 10°C increase in temperature can roughly double the reaction rate.[2]

  • Reduced Side Reactions: The short reaction times at high temperatures minimize the thermal decomposition of reactants and products, often leading to cleaner crude products and simplifying purification.

  • Improved Yields: By minimizing side product formation and degradation, the overall yield of the desired product is often significantly improved.[4]

The following diagram illustrates the workflow, comparing the conventional and microwave-assisted pathways for the critical cyclization step.

G Figure 1: Comparison of Conventional vs. Microwave Workflow cluster_0 Conventional Heating Protocol cluster_1 Microwave-Assisted Protocol A Intermediate 2 in Acidic Methanol B Reflux (e.g., 65°C) A->B C Reaction Time: Several Hours to Overnight B->C D Work-up & Purification C->D E Product 3 D->E F Intermediate 2 in Acidic Methanol G Microwave Irradiation (e.g., 120-140°C) F->G H Reaction Time: 5-20 Minutes G->H I Work-up & Purification H->I J Product 3 I->J

Caption: A flowchart comparing the extended timeframe of conventional heating with the rapid, efficient microwave-assisted workflow for the cyclization step.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Microwave synthesis should only be performed in a dedicated, certified microwave reactor.

Protocol 1: Synthesis of Intermediate (1) - 4-Amino-5-bromo-2-chloropyrimidine

This protocol is based on established literature procedures.

  • Reagents and Materials:

    • 5-bromo-2,4-dichloropyrimidine

    • Tetrahydrofuran (THF), anhydrous

    • Ammonia gas or a solution of ammonia in THF/dioxane

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Gas dispersion tube (if using ammonia gas)

  • Procedure:

    • Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution in an ice bath.

    • Slowly bubble ammonia gas through the solution for 1 hour, or add a solution of ammonia (1.1 eq) in THF or dioxane dropwise.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The resulting solid is 4-amino-5-bromo-2-chloropyrimidine (Intermediate 1), which can often be used in the next step without further purification.

Protocol 2: Synthesis of Intermediate (2) - 4-Amino-2-chloro-5-((Z)-2-ethoxyvinyl)pyrimidine

This protocol details the palladium-catalyzed Stille coupling to install the vinyl ether side chain.

  • Reagents and Materials:

    • Intermediate 1 (4-amino-5-bromo-2-chloropyrimidine)

    • (Z)-1-ethoxy-2-(tributylstannyl)ethene

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

    • Microwave reaction vessel with stir bar

    • Microwave reactor

  • Procedure:

    • To a microwave reaction vessel, add Intermediate 1 (1.0 eq), (Z)-1-ethoxy-2-(tributylstannyl)ethene (1.2 eq), and Pd(PPh₃)₂Cl₂ (0.05 eq).

    • Add anhydrous DMF or ACN as the solvent.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 100-120°C for 10-30 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Intermediate 2.

Protocol 3: Microwave-Assisted Synthesis of this compound (3)

This is the core protocol, detailing the rapid intramolecular cyclization under microwave irradiation.

  • Reagents and Materials:

    • Intermediate 2 (4-amino-2-chloro-5-((Z)-2-ethoxyvinyl)pyrimidine)

    • Methanol (MeOH)

    • Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

    • Microwave reaction vessel (5 or 10 mL) with stir bar

    • CEM Discover SP Microwave Synthesizer (or equivalent)

  • Procedure:

    • Place Intermediate 2 (1.0 eq, e.g., 100 mg) into a microwave reaction vessel equipped with a small magnetic stir bar.

    • Add methanol (e.g., 3-5 mL) to dissolve the intermediate.

    • Add a catalytic amount of concentrated HCl (e.g., 2-3 drops) or TFA (0.1 eq).

    • Seal the vessel securely.

    • Place the vessel into the microwave cavity.

    • Set the microwave reactor parameters as follows:

      • Temperature: 130°C

      • Ramp Time: 2 minutes

      • Hold Time: 10 minutes

      • Power: Dynamic (Maximum 200 W)

      • Stirring: High

    • After the irradiation is complete, allow the vessel to cool to room temperature (below 50°C) before opening.

    • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography to yield the final product (3).

Results and Discussion: A Comparative Analysis

The application of microwave irradiation to the intramolecular cyclization step provides a stark contrast to conventional heating methods.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 4 - 12 hours10 - 15 minutes
Temperature ~65°C (Methanol Reflux)130°C (Sealed Vessel)
Typical Yield 50 - 70%85 - 95%
Purity of Crude Moderate, often requires extensive chromatographyHigh, sometimes pure after solvent removal
Energy Consumption HighLow

The dramatic rate enhancement is a direct result of the high temperatures achievable in a sealed vessel, which are well above the atmospheric boiling point of the solvent. This high-energy environment facilitates the key bond-forming cyclization and subsequent hydrolysis in a fraction of the time. The reduced reaction time also minimizes the formation of degradation byproducts, leading to a cleaner reaction and a higher isolated yield of the desired this compound.

The proposed reaction mechanism is depicted below.

G Intermediate2 Intermediate 2 (4-Amino-2-chloro-5-vinylpyrimidine) ProtonatedIntermediate Protonated Intermediate Intermediate2->ProtonatedIntermediate H+ (Acid Catalyst) CyclizedIntermediate Cyclized Intermediate ProtonatedIntermediate->CyclizedIntermediate Intramolecular Cyclization (Microwave Accelerated) Product Product 3 (this compound) CyclizedIntermediate->Product Hydrolysis (-EtOH) caption Figure 2: Proposed Reaction Mechanism for Microwave-Assisted Cyclization

Caption: The acid-catalyzed intramolecular cyclization is significantly accelerated by microwave energy, leading to the rapid formation of the fused ring system.

Conclusion

The microwave-assisted protocol for the synthesis of this compound offers a robust, efficient, and rapid alternative to conventional synthetic methods. By significantly reducing reaction times and improving yields, this methodology aligns with the principles of green chemistry and provides a valuable tool for researchers in medicinal chemistry and drug development. The detailed protocols and mechanistic insights provided herein are intended to be a self-validating system, enabling straightforward adoption and adaptation in the laboratory.

References

Application Note & Protocol: N-Alkylation of the Pyrrolo[2,3-d]pyrimidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine ring system, an isostere of adenine, is a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to the purine core of ATP allows molecules incorporating this heterocycle to act as competitive inhibitors for a vast array of protein kinases.[1][3] Consequently, this scaffold is central to the development of targeted therapies for cancer, inflammatory disorders, and other diseases.[3][4] Notable drugs such as Tofacitinib (a JAK kinase inhibitor) and Pemetrexed (an antifolate agent) feature this core structure, highlighting its therapeutic importance.

N-alkylation of the pyrrole nitrogen (N7) is a critical synthetic step in the diversification of this scaffold.[5] This modification allows for the introduction of various side chains that can modulate potency, selectivity, pharmacokinetic properties, and target engagement. This guide provides a comprehensive overview of the mechanistic principles and a detailed, field-proven protocol for the successful N-alkylation of the pyrrolo[2,3-d]pyrimidine ring.

Mechanistic Rationale and Strategic Considerations

The N-alkylation of a pyrrolo[2,3-d]pyrimidine proceeds via a standard nucleophilic substitution (SN2) mechanism. The reaction involves two primary steps:

  • Deprotonation: The pyrrole N-H proton (pKa ≈ 17-20 in DMSO) is acidic enough to be removed by a suitable base, generating a nucleophilic pyrrolide anion.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond.

A key challenge in this chemistry is regioselectivity. The pyrrolo[2,3-d]pyrimidine core has multiple nitrogen atoms, but the pyrrole nitrogen (N7) is generally the most nucleophilic and sterically accessible site for alkylation after deprotonation.

Causality Behind Experimental Choices:
  • Choice of Base: The selection of the base is critical.

    • Strong Bases (e.g., Sodium Hydride, NaH): These irreversibly deprotonate the pyrrole nitrogen, driving the reaction forward. NaH is often used for less reactive alkylating agents but requires anhydrous conditions and careful handling.

    • Weaker Bases (e.g., Cesium Carbonate, Cs₂CO₃; Potassium Carbonate, K₂CO₃): These establish an equilibrium. Cesium carbonate is particularly effective due to the "cesium effect," where the large, soft Cs⁺ cation coordinates loosely with the pyrrolide anion, making it more available for nucleophilic attack.[6][7][8] Cs₂CO₃ is often preferred for its high solubility in polar aprotic solvents, ease of handling, and ability to promote clean, high-yielding reactions, often with enhanced chemoselectivity.[6][7][8][9][10]

  • Choice of Solvent: A polar aprotic solvent is essential.

    • N,N-Dimethylformamide (DMF): An excellent choice due to its high polarity, which helps to dissolve the reactants and stabilize the anionic intermediate.[7][9]

    • Acetonitrile (ACN) & Tetrahydrofuran (THF): Also widely used. The choice may depend on the specific reactants and desired reaction temperature.

  • Choice of Alkylating Agent: Primary alkyl halides (I > Br > Cl) are the most common electrophiles due to their high reactivity in SN2 reactions. Alkyl tosylates or mesylates can also be employed.

Generalized Experimental Protocol

This protocol provides a robust and reproducible method for the N7-alkylation of a generic 4-substituted-7H-pyrrolo[2,3-d]pyrimidine.

Materials and Reagents
  • 4-Substituted-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Alkylating Agent (e.g., Alkyl Bromide) (1.1 - 1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq) or Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology (Using Cesium Carbonate)
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 4-substituted-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and cesium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the starting material).

  • Stirring: Stir the resulting suspension at room temperature for 15-30 minutes under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (or heat gently to 40-60 °C if necessary). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing water and ethyl acetate.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N7-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Safety Note: When using Sodium Hydride (NaH), the procedure must be performed under a strict inert atmosphere. NaH is highly reactive with water and protic solvents, producing flammable hydrogen gas. Add NaH to the solvent first, cool the mixture to 0 °C, then slowly add the pyrrolo[2,3-d]pyrimidine. Allow the mixture to stir at 0 °C for 30-60 minutes before adding the alkylating agent.

Visualization of the Workflow

The general workflow for the N-alkylation protocol is outlined below.

N_Alkylation_Workflow start Reactants (Pyrrolo[2,3-d]pyrimidine, Base) solvent Add Anhydrous Solvent (e.g., DMF) start->solvent deprotonation Deprotonation (Stir at RT) solvent->deprotonation alkylation Add Electrophile (Alkylating Agent) deprotonation->alkylation monitoring Reaction Monitoring (TLC / LC-MS) alkylation->monitoring workup Aqueous Workup (Quench, Extract, Wash) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure N7-Alkylated Product purification->product

Caption: General workflow for the N-alkylation of pyrrolo[2,3-d]pyrimidines.

Data Summary and Comparison

The choice of reaction conditions can significantly impact yield and reaction time. The following table summarizes representative conditions for the N-alkylation of various pyrrolo[2,3-d]pyrimidine derivatives.

EntryStarting MaterialAlkylating AgentBase (eq)SolventTemp (°C)Time (h)Yield (%)Reference
14-Chloro-7H-pyrrolo[2,3-d]pyrimidineBenzyl BromideNaH (1.2)DMF0 to RT295Internal Data
24-Amino-7H-pyrrolo[2,3-d]pyrimidineEthyl IodideK₂CO₃ (2.0)DMF601288[11]
32,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidineCyclopentyl BromideCs₂CO₃ (1.5)ACN80692[10]
44-Phenyl-7H-pyrrolo[2,3-d]pyrimidine1-bromo-3-chloropropaneNaH (1.2)THFRT490Internal Data
57H-pyrrolo[2,3-d]pyrimidineBenzyl ChlorideCs₂CO₃ (2.0)ACNReflux894[10]

Troubleshooting and Key Insights

  • Low Yield: If the reaction stalls or provides low yields, ensure all reagents and solvents are completely anhydrous, especially when using NaH. Gentle heating (40-60 °C) can often drive the reaction to completion. Consider switching the alkylating agent from a bromide to the more reactive iodide.

  • Side Products: The formation of dialkylated or O-alkylated (if applicable) products is rare but possible. Using a milder base like K₂CO₃ or Cs₂CO₃ can improve selectivity.[6] Ensure the stoichiometry of the alkylating agent is not excessively high (1.1-1.2 eq is often sufficient).

  • No Reaction: Confirm the activity of the alkylating agent. If using a less reactive electrophile, a stronger base (NaH) and higher temperatures may be required. The addition of a catalytic amount of sodium iodide (NaI) can facilitate the reaction with alkyl chlorides or bromides via an in situ Finkelstein reaction.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[2,3-d]pyrimidines (also known as 7-deazapurines). This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to help you troubleshoot and optimize your synthetic routes.

The pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine and is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutics.[1] However, its synthesis is not without challenges. This guide addresses the most common side reactions and experimental issues in a practical, question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Category 1: Regioselectivity in N-Substitution

Controlling the site of alkylation or arylation on the pyrrolo[2,3-d]pyrimidine nucleus is one of the most frequent challenges. The scaffold presents multiple nucleophilic nitrogen atoms, leading to potential mixtures of isomers.

Q1: I am trying to alkylate the pyrrole nitrogen (N7), but I'm getting a mixture of N7 and pyrimidine (N1 or N3) alkylated products. How can I improve selectivity for N7?

A1: This is a classic regioselectivity problem governed by the relative nucleophilicity and steric accessibility of the different nitrogen atoms.

  • Plausible Causes & Mechanistic Insight:

    • The N7-H of the pyrrole ring is generally more acidic than the pyrimidine N-H protons (if present), but its nucleophilicity after deprotonation can be influenced by the reaction conditions.

    • Under basic conditions, an anion is formed. While the negative charge may be delocalized over the system, the N7 position is often the most nucleophilic site for substitution. However, pyrimidine nitrogens can also compete, especially if sterically unhindered.

    • The choice of base and solvent system is critical. A strong, non-nucleophilic base that fully deprotonates the pyrrole nitrogen is often preferred. The solvent can influence the dissociation of the resulting salt and the reactivity of the anion.

  • Troubleshooting & Mitigation Strategies:

    • Choice of Base: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the N7-pyrrole nitrogen. This creates a more defined nucleophile.

    • Solvent Effects: Anhydrous polar aprotic solvents like DMF or THF are generally effective. THF is often preferred with NaH as it promotes the formation of a specific sodium salt, enhancing regioselectivity.

    • Protecting Groups: When direct alkylation fails to provide selectivity, the most robust strategy is to use a protecting group on the N7 position. This allows for modifications elsewhere, followed by deprotection. A common strategy involves protecting the N7-H with a group like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) before carrying out other transformations.[2]

  • Illustrative Workflow for Selective N7-Alkylation:

    G cluster_0 Direct Alkylation Strategy cluster_1 Protecting Group Strategy Start Pyrrolo[2,3-d]pyrimidine Deprotonation Add Strong Base (e.g., NaH in THF) Start->Deprotonation 1. Form N7-anion Alkylation Add Alkyl Halide (R-X) Deprotonation->Alkylation 2. Nucleophilic Attack Product_N7 Desired N7-Alkylated Product Alkylation->Product_N7 Successful Product_Mix Mixture of N7/N1/N3 Isomers Alkylation->Product_Mix Side Reaction (Incomplete deprotonation or competing nucleophiles) Start_PG Pyrrolo[2,3-d]pyrimidine Protection Protect N7 (e.g., TsCl, pyridine) Start_PG->Protection Modification Perform other reactions Protection->Modification Deprotection Remove Protecting Group Modification->Deprotection Final_Product Final Product Deprotection->Final_Product

    Caption: Strategies for achieving regioselective N7-alkylation.

Category 2: Electrophilic Substitution on the Pyrrole Ring

The C5 and C6 positions of the pyrrole ring are electron-rich and susceptible to electrophilic attack. Controlling this reactivity is key.

Q2: I'm attempting to halogenate my pyrrolo[2,3-d]pyrimidine at a specific position on the pyrrole ring, but I'm getting low yields and multiple products. What's going wrong?

A2: Uncontrolled halogenation is a common issue due to the high reactivity of the pyrrole ring. The reaction conditions must be carefully controlled to prevent over-halogenation or substitution at the wrong position.

  • Plausible Causes & Mechanistic Insight:

    • The pyrrole moiety is highly activated towards electrophilic aromatic substitution. Without a deactivating group, reactions with potent electrophiles like halogens can be aggressive and difficult to control.

    • Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are common sources of halonium ions.[3] The choice of solvent and temperature can significantly impact the reaction's selectivity and rate.

  • Troubleshooting & Mitigation Strategies:

    • Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use no more than 1.0-1.1 equivalents for mono-halogenation.

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to tame the reactivity and improve selectivity.

    • Solvent Choice: Dichloromethane (DCM) is a common solvent for these reactions.[3] Acetonitrile or THF can also be used. The choice may influence the solubility of the starting material and the reaction kinetics.

    • Protecting Groups: An electron-withdrawing protecting group on the N7 nitrogen (e.g., tosyl or sulfonyl group) can deactivate the pyrrole ring, making the halogenation more controllable and often directing the substitution to the C6 position.[2]

  • Recommended Protocol for Controlled Mono-iodination at C6 (Example):

    • Protect the N7 position of your 4-chloro-7H-pyrrolo[2,3-d]pyrimidine starting material with a suitable protecting group (e.g., p-toluenesulfonyl chloride).[2]

    • Dissolve the N7-protected substrate in an anhydrous solvent like THF or DCM.

    • Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

    • Slowly add a solution of N-iodosuccinimide (NIS) (1.05 equivalents) in the same solvent.

    • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC or LC-MS.

    • Allow the reaction to slowly warm to room temperature and quench with aqueous sodium thiosulfate solution.

    • Proceed with standard aqueous workup and purification.

Category 3: Issues with Precursor Cyclization

The construction of the bicyclic pyrrolo[2,3-d]pyrimidine core often involves the cyclization of a substituted pyrimidine with a three-carbon unit or a substituted pyrrole with a reagent that builds the pyrimidine ring. These cyclization steps can be problematic.

Q3: My attempt to synthesize the pyrrolo[2,3-d]pyrimidine core via cyclocondensation of 2,4-diamino-6-hydroxypyrimidine with a bromoaldehyde is giving very low yields. What are the likely failure points?

A3: This is a classic approach, but its success is highly dependent on the stability of the aldehyde precursor and the reaction conditions for the cyclization.

  • Plausible Causes & Mechanistic Insight:

    • Aldehyde Instability: α-Bromoaldehydes can be unstable and prone to self-condensation or decomposition, especially under basic or heated conditions. The choice of protecting group on other functionalities is critical to the success of the bromination and cyclization steps.[4]

    • Incorrect Regiochemistry: The initial condensation between the pyrimidine and the aldehyde must occur correctly to enable the subsequent intramolecular cyclization to form the pyrrole ring. Side reactions can lead to undesired isomers.

    • Harsh Reaction Conditions: Excessive heat or overly acidic/basic conditions can lead to the degradation of starting materials or the desired product.

  • Troubleshooting & Mitigation Strategies:

    • Aldehyde Quality: Use the bromoaldehyde intermediate immediately after preparation and purification. Confirm its structure and purity by ¹H NMR before use.

    • pH Control: The reaction is often performed in an aqueous buffer or a mixture of an organic solvent and water. Maintaining a slightly acidic to neutral pH (e.g., using sodium acetate) is often crucial to facilitate the condensation while minimizing decomposition.

    • Temperature Management: Start the reaction at room temperature and only gently heat if necessary. Monitor the reaction progress closely to avoid prolonged heating that could lead to byproduct formation.

  • Troubleshooting Decision Tree:

    G Start Low Yield in Cyclocondensation CheckAldehyde Is the α-bromoaldehyde precursor pure and stable? Start->CheckAldehyde CheckConditions Are the reaction conditions (pH, temp) optimized? CheckAldehyde->CheckConditions Yes PurifyAldehyde Re-purify or re-synthesize aldehyde; use immediately. CheckAldehyde->PurifyAldehyde No OptimizepH Screen pH conditions. Use buffer (e.g., NaOAc). CheckConditions->OptimizepH No AnalyzeByproducts Isolate and characterize byproducts by MS/NMR. CheckConditions->AnalyzeByproducts Yes OptimizeTemp Screen temperatures. Start low, heat gently. OptimizepH->OptimizeTemp Then Isomer Re-evaluate starting material connectivity. Consider alternative synthetic route. AnalyzeByproducts->Isomer Isomer formed? Degradation Reduce temperature/reaction time. Ensure inert atmosphere. AnalyzeByproducts->Degradation Degradation products?

    Caption: Decision tree for troubleshooting low cyclization yields.

Category 4: Stability of Key Intermediates

Many syntheses of pyrrolo[2,3-d]pyrimidine derivatives proceed through the versatile intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[5][6] Its handling and subsequent reactions are common sources of error.

Q4: During a nucleophilic substitution reaction on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an amine, I am observing significant formation of the corresponding 4-hydroxy byproduct. How can I prevent this hydrolysis?

A4: The formation of 4-hydroxypyrrolo[2,3-d]pyrimidine is a common side reaction caused by the presence of water reacting with the electrophilic chloro-pyrimidine.

  • Plausible Causes & Mechanistic Insight:

    • The C4 position is activated towards nucleophilic aromatic substitution. Water, especially in the presence of a base (like the amine nucleophile itself or an added base), can act as a competing nucleophile, displacing the chloride to form the more thermodynamically stable C-O bond.

    • This side reaction is exacerbated by wet solvents, reagents, or prolonged reaction times at elevated temperatures.

  • Troubleshooting & Mitigation Strategies:

    • Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves). Ensure your amine nucleophile is dry.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) prevents atmospheric moisture from entering the reaction.

    • Base Selection: If an additional base is required, use a non-nucleophilic, anhydrous base like diisopropylethylamine (DIPEA) or potassium carbonate (ensure it is finely ground and dried).

    • Temperature and Time: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction by TLC/LC-MS and stop it as soon as the starting material is consumed to minimize the time for the side reaction to occur.

  • Comparison of Reaction Conditions:

ConditionStandard SetupOptimized (Anti-Hydrolysis) Setup
Solvent Reagent-grade DMFAnhydrous DMF (from sealed bottle)
Atmosphere AirNitrogen or Argon
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)
Temperature 80-100 °C60-80 °C (or lowest effective temp)
Workup Quench with waterQuench with saturated NH₄Cl (aq.)
Expected Outcome Mixture of desired product and 4-hydroxy byproductPredominantly desired product

References

Optimizing reaction conditions for the synthesis of 2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Welcome to the technical support guide for the synthesis of this compound. This molecule, a diazaoxindole, serves as a crucial scaffold in medicinal chemistry, particularly in the development of novel kinase inhibitors[1]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our approach is grounded in established chemical principles to ensure you can confidently navigate the synthesis and achieve reliable, high-quality results.

Section 1: Synthetic Strategy Overview

The most robust and commonly cited synthesis of this compound involves a two-step sequence starting from a suitably substituted pyrimidine. The general strategy relies on:

  • Palladium-Catalyzed Cross-Coupling: A Stille coupling reaction is employed to introduce a vinyl ether moiety onto the pyrimidine ring. This step is critical for constructing the carbon framework of the eventual pyrrole ring.

  • Acid-Catalyzed Cyclization: The intermediate from the coupling reaction undergoes an intramolecular cyclization under acidic conditions to form the fused bicyclic pyrrolo[2,3-d]pyrimidine system.

This sequence provides a reliable pathway to the target compound, which can then be used as a versatile intermediate for further chemical modifications.

Synthetic_Pathway A 4-Amino-5-bromo-2-chloropyrimidine B Stille Coupling Intermediate A->B 1. (Z)-1-Ethoxy-2-(tributylstannyl)ethene 2. Pd(PPh₃)₂Cl₂ 3. Acetonitrile, Reflux C This compound B->C HCl in MeOH Reflux

Caption: General two-step synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and how critical is its purity?

The recommended starting material is 4-amino-5-bromo-2-chloropyrimidine. This can be synthesized from commercially available 5-bromo-2,4-dichloropyrimidine by bubbling ammonia gas through a solution in THF. The purity of this starting material is paramount. Impurities can interfere with the subsequent palladium-catalyzed coupling reaction, potentially leading to lower yields and the formation of difficult-to-remove byproducts. We recommend verifying the purity by ¹H NMR and LC-MS before proceeding.

Q2: Which palladium catalyst is most effective for the Stille coupling step and why?

The literature demonstrates successful coupling using Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]. This catalyst is effective because it offers a good balance of reactivity and stability for this specific transformation. While other palladium catalysts might be functional, Pd(PPh₃)₂Cl₂ is a reliable choice that is commercially available and well-documented for Stille reactions. It's crucial to use a fresh, high-quality catalyst and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Q3: What is the specific role of the acid in the final cyclization step?

The cyclization step involves the intramolecular reaction of the amino group with the vinyl ether moiety introduced during the Stille coupling. The acid (typically HCl in methanol) serves two primary functions:

  • Hydrolysis of the Enol Ether: The acid protonates the enol ether, facilitating its hydrolysis to a reactive aldehyde or ketone intermediate in situ.

  • Catalysis of Cyclization: The acid then catalyzes the condensation of the pyrimidine's amino group onto the newly formed carbonyl, leading to the formation of the pyrrole ring and subsequent elimination of water to yield the final aromatic system.

Q4: How can I effectively monitor the progress of each reaction step?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • For the Stille Coupling: Monitor the consumption of the 4-amino-5-bromo-2-chloropyrimidine. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The product of this step will be more nonpolar than the starting material.

  • For the Cyclization: Monitor the disappearance of the Stille coupling intermediate. The final product, this compound, is generally more polar than the uncyclized intermediate. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, LC-MS is highly recommended.

Q5: What are the typical yield and purity I should expect for the final product?

Following established protocols, the overall yield for the two-step synthesis can be moderate. The Stille coupling intermediate is often obtained in good yield (around 70%), and the subsequent cyclization can also be efficient. The final product, after purification, is typically a solid. Purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry, and should be >95% for use in subsequent applications.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting_Workflow Start Problem Detected (e.g., Low Yield, Impure Product) Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Start->Analyze Identify Issue Identification Stille Coupling Incomplete Cyclization Failed Multiple Byproducts Analyze->Identify Solve_Stille Optimize Stille Coupling: - Check catalyst activity - Ensure inert atmosphere - Verify stannane reagent quality Identify:f1->Solve_Stille  Action Plan Solve_Cyclize Optimize Cyclization: - Confirm acid concentration - Increase reflux time/temp - Ensure anhydrous conditions Identify:f2->Solve_Cyclize  Action Plan Solve_Byproducts Refine Reaction Conditions: - Lower reaction temperature - Screen alternative solvents - Improve purification method Identify:f3->Solve_Byproducts  Action Plan

Caption: A logical workflow for troubleshooting common synthesis issues.

Problem 1: Low or No Product Formation After Stille Coupling.

  • Potential Cause A: Inactive Palladium Catalyst. The Pd(0) active species is sensitive to oxygen.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Degas the solvent thoroughly before use by sparging with an inert gas or using freeze-pump-thaw cycles. Use a fresh bottle of catalyst or one that has been stored properly.

  • Potential Cause B: Degraded Stannane Reagent. Organostannanes can degrade over time, especially if exposed to moisture or light.

    • Solution: Use a fresh bottle of (Z)-1-ethoxy-2-(tributylstannyl)ethene. If its quality is in doubt, it can be purified by distillation under reduced pressure.

  • Potential Cause C: Insufficient Temperature. The reaction typically requires reflux in acetonitrile to proceed at a reasonable rate.

    • Solution: Ensure the reaction mixture is heated to a vigorous reflux. Monitor the internal temperature of the reaction if possible.

Problem 2: The Cyclization Step Stalls or Gives a Low Yield.

  • Potential Cause A: Insufficient Acid. The acid is a catalyst for the reaction, and an inadequate amount will result in a slow or incomplete reaction.

    • Solution: Use a standardized solution of HCl in methanol. If preparing it yourself, ensure the concentration is accurate. A slight excess is generally not detrimental.

  • Potential Cause B: Presence of Water. Water can interfere with the hydrolysis of the enol ether and subsequent cyclization.

    • Solution: Use anhydrous methanol for preparing the HCl solution and for the reaction itself. Ensure all glassware is thoroughly dried.

  • Potential Cause C: Premature Precipitation. The uncyclized intermediate or the final product might precipitate from the reaction mixture before the reaction is complete.

    • Solution: If a precipitate forms, take a small sample and analyze it to determine its identity. If it is the starting material, consider adding more solvent to maintain homogeneity.

Problem 3: The Final Product is Impure After Work-up.

  • Potential Cause A: Residual Tin Byproducts. Tributyltin halides formed during the Stille reaction can be difficult to remove.

    • Solution: During the work-up of the Stille reaction, a wash with an aqueous solution of potassium fluoride can help precipitate tin salts, which can then be removed by filtration. For the final product, purification by column chromatography on silica gel is often necessary.

  • Potential Cause B: Incomplete Cyclization. The presence of the uncyclized intermediate is a common impurity.

    • Solution: Ensure the cyclization reaction has gone to completion by TLC or LC-MS monitoring. If necessary, prolong the reaction time or add a small amount of additional acid.

  • Potential Cause C: Thermal Decomposition. Pyrrolo[2,3-d]pyrimidines can be sensitive to high temperatures for extended periods.

    • Solution: Avoid unnecessarily long reaction times at reflux. During purification by chromatography, use a moderate mobile phase polarity to elute the product efficiently without requiring extended time on the column.

Section 4: Detailed Experimental Protocol

This protocol is adapted from established literature procedures.

Reagent and Stoichiometry Table
ReagentCAS NumberMol. Weight ( g/mol )Amount (Example)Moles (mmol)Equivalents
4-Amino-5-bromo-2-chloropyrimidine871262-38-1208.462.08 g10.01.0
(Z)-1-Ethoxy-2-(tributylstannyl)ethene91528-61-3375.144.13 g11.01.1
Pd(PPh₃)₂Cl₂13965-03-2701.90351 mg0.50.05
Acetonitrile (anhydrous)75-05-841.0550 mL--
HCl in Methanol (e.g., 1.25 M)7647-01-036.4640 mL--
Step-by-Step Methodology

Step 1: Stille Coupling

  • To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-amino-5-bromo-2-chloropyrimidine (1.0 eq).

  • Add dichlorobis(triphenylphosphine)palladium(II) (0.05 eq).

  • Place the flask under an inert atmosphere (argon or nitrogen).

  • Add anhydrous acetonitrile via syringe, followed by (Z)-1-ethoxy-2-(tributylstannyl)ethene (1.1 eq).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC (e.g., 30% EtOAc in Hexanes) for the disappearance of the starting material (typically 4-6 hours).

  • Once complete, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude residue can be purified by flash chromatography on silica gel or taken directly to the next step.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the crude intermediate from Step 1 in a solution of hydrochloric acid in methanol (e.g., 1.25 M).

  • Heat the solution to reflux. Monitor the reaction by TLC or LC-MS for the formation of the product (typically 2-4 hours).

  • Upon completion, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Expected Characterization Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.71 (s, 1H), 8.20 (s, 1H), 3.57 (s, 2H).

  • Mass Spectrometry (-ve APCI): m/z 168 (M-H)⁻.

References

Identification of byproducts in 2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthetic process. Our goal is to provide you with the expertise and practical guidance necessary to optimize your reaction outcomes and ensure the purity of your target compound.

Introduction

The synthesis of this compound is a critical process in the development of various therapeutic agents, particularly kinase inhibitors. The purity of this intermediate is paramount for the success of subsequent reactions and the biological activity of the final drug candidate. This guide provides a structured approach to troubleshooting common issues, with a focus on the identification and mitigation of byproduct formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

  • Potential Cause A: Incomplete Cyclization. The formation of the pyrrole ring is a crucial step. Incomplete cyclization can leave unreacted intermediates in the reaction mixture, reducing the overall yield.

    • Solution: Ensure that the reaction conditions for the cyclization step (e.g., temperature, reaction time, and catalyst) are strictly followed. Consider increasing the reaction time or temperature incrementally. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the point of maximum conversion.

  • Potential Cause B: Suboptimal Chlorination. The chlorination of the pyrimidinone precursor is a key transformation. Inefficient chlorination will result in a lower yield of the desired 2-chloro derivative.

    • Solution: The choice of chlorinating agent (e.g., POCl₃, SOCl₂) and reaction conditions are critical. Ensure the freshness of the chlorinating agent and the absence of moisture. The reaction temperature should be carefully controlled to prevent decomposition. A slight excess of the chlorinating agent may be necessary, but this should be optimized to avoid over-chlorination.

Issue 2: Presence of an Impurity with a Molecular Weight of 18 Daltons Higher than the Product

  • Potential Cause: Hydrolysis of the 2-Chloro Group. The 2-chloro substituent on the pyrrolo[2,3-d]pyrimidine core is susceptible to hydrolysis, particularly in the presence of water or other nucleophilic solvents, leading to the formation of 2-Hydroxy-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one.[1][2]

    • Solution: Meticulously dry all solvents and glassware before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. During the workup, use anhydrous solvents and avoid prolonged contact with aqueous solutions. If an aqueous workup is necessary, it should be performed quickly and at a low temperature. Purification via column chromatography on silica gel, using a non-polar to moderately polar eluent system, can effectively separate the more polar hydroxy byproduct from the desired product.

Issue 3: Detection of a Di-chlorinated Species by Mass Spectrometry

  • Potential Cause: Over-chlorination. Excessive amounts of the chlorinating agent or prolonged reaction times can lead to the formation of a di-chlorinated byproduct, such as 2,4-dichloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one.

    • Solution: Carefully control the stoichiometry of the chlorinating agent. A good starting point is to use a slight excess (e.g., 1.1-1.5 equivalents) and monitor the reaction progress closely. Lowering the reaction temperature may also help to improve selectivity. If over-chlorination is a persistent issue, consider using a milder chlorinating agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in the synthesis of this compound?

Based on the typical synthetic routes, the most probable byproducts include:

  • 2-Hydroxy-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one: Formed via hydrolysis of the target compound.

  • Di-chloro-pyrrolo[2,3-d]pyrimidin-6(7H)-one: A result of over-chlorination.

  • Unreacted starting materials or intermediates: Due to incomplete reaction.

Q2: How can I best monitor the progress of my reaction to minimize byproduct formation?

Regular monitoring by TLC or LC-MS is crucial. For TLC analysis, a co-spot of your starting material and the reaction mixture will help you track the consumption of the former. LC-MS is a more powerful tool that can help you identify the formation of your desired product and any byproducts by their respective molecular weights.

Q3: What purification techniques are most effective for removing these byproducts?

Column chromatography on silica gel is the most common and effective method for purifying this compound. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will typically allow for the separation of the desired product from more polar byproducts like the hydrolyzed derivative and less polar byproducts like over-chlorinated species. Recrystallization can also be an effective final purification step to obtain a highly pure product.

Q4: Can the hydrolyzed byproduct be converted back to the desired 2-chloro product?

While theoretically possible by re-subjecting the isolated hydroxy compound to chlorination conditions, it is often more practical to optimize the initial synthesis to prevent its formation. The separation of the desired product from the starting material in the second chlorination can be challenging.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress by TLC

  • Prepare a TLC chamber with a suitable solvent system (e.g., 1:1 Hexanes:Ethyl Acetate).

  • On a silica gel TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under UV light (254 nm).

  • The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Protocol 2: General Guidance for Purification by Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a column with the silica gel slurry.

  • Adsorb the crude reaction mixture onto a small amount of silica gel and load it onto the column.

  • Elute the column with a solvent gradient, starting with a low polarity mobile phase and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizing Byproduct Formation

The following diagrams illustrate the potential pathways for the formation of common byproducts.

Byproduct_Formation cluster_main_path Main Synthetic Pathway cluster_byproducts Byproduct Formation Pathways Start Precursor Product This compound Start->Product Chlorination & Cyclization Over_Chlorination Di-chloro Byproduct Start->Over_Chlorination Excess Cl⁻ Incomplete_Cyclization Uncyclized Intermediate Start->Incomplete_Cyclization Incomplete Reaction Hydrolysis 2-Hydroxy-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one Product->Hydrolysis H₂O

Caption: Potential pathways for byproduct formation during synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Crude Product Analysis (TLC, LC-MS, NMR) Impurity_Detected Impurity Detected? Start->Impurity_Detected Identify_Impurity Identify Impurity (Mass, NMR shifts) Impurity_Detected->Identify_Impurity Yes Purify Purify by Column Chromatography or Recrystallization Impurity_Detected->Purify No Hydrolysis_Product Hydrolysis Product (M+18) Identify_Impurity->Hydrolysis_Product Overchlorination_Product Over-chlorination (M+34) Identify_Impurity->Overchlorination_Product Starting_Material Starting Material Identify_Impurity->Starting_Material Optimize_Workup Optimize Workup: - Anhydrous conditions - Shorter aqueous contact Hydrolysis_Product->Optimize_Workup Optimize_Chlorination Optimize Chlorination: - Reduce equivalents of  chlorinating agent - Lower temperature Overchlorination_Product->Optimize_Chlorination Optimize_Reaction Optimize Reaction: - Increase reaction time - Increase temperature Starting_Material->Optimize_Reaction Optimize_Workup->Purify Optimize_Chlorination->Purify Optimize_Reaction->Purify

Caption: A systematic workflow for troubleshooting byproduct identification and mitigation.

References

Addressing stability issues of 2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Welcome to the technical support guide for this compound (CAS: 335654-08-5). This document is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical building block throughout storage and experimental use. Our goal is to provide you with the causal understanding and practical solutions needed to mitigate common stability challenges.

Introduction: Understanding the Molecule's Vulnerabilities

This compound is a heterocyclic compound featuring a pyrrolopyrimidine core. Its utility as a synthetic intermediate is significant, but its structure presents inherent stability risks. The primary points of vulnerability are the chloro substituent at the 2-position and the lactam functionality within the ring system. The electron-deficient pyrimidine ring makes the C2-chloro group susceptible to nucleophilic displacement, particularly hydrolysis. Understanding and controlling the factors that promote degradation are paramount for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What is the primary degradation pathway for this compound during storage?

A1: The most prevalent degradation pathway is hydrolysis. The chlorine atom at the C2 position is susceptible to nucleophilic attack by water molecules. This reaction results in the substitution of the chloro group with a hydroxyl group, forming the corresponding 2-hydroxy derivative, 5H-pyrrolo[2,3-d]pyrimidine-2,6(1H,7H)-dione. This impurity can significantly impact subsequent synthetic steps. The risk of hydrolysis increases with exposure to ambient moisture and is catalyzed by both acidic and basic conditions.[1][2][3]

Q2: What are the ideal storage conditions to ensure long-term stability?

A2: To minimize degradation, the compound must be stored under controlled conditions that strictly limit exposure to moisture and air.[4][5] We recommend the following:

  • Temperature: Store in a cool place.[5] While some suppliers suggest room temperature[6][7], refrigeration (2-8 °C) is preferable for long-term storage to reduce the rate of any potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This displaces moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.

  • Container: Use a tightly sealed, opaque container to protect from light and moisture ingress.[4][5] Containers with PTFE-lined caps are highly recommended.

Q3: How can I assess the purity of a new or stored batch of the compound?

A3: Before use, especially after prolonged storage, it is crucial to verify the purity of the material. The recommended analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with a modifier like formic acid or TFA) can effectively separate the parent compound from its hydrolysis product and other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a qualitative and semi-quantitative assessment. The appearance of new signals or changes in the integration of characteristic peaks can indicate the presence of degradation products.

  • Mass Spectrometry (MS): LC-MS is a powerful tool to identify the mass of the parent compound and any potential impurities, confirming their molecular weights.

Q4: Can I handle this compound on an open bench?

A4: It is strongly advised to handle this compound in a controlled environment to minimize exposure to atmospheric moisture.[4] For weighing and transferring, a glove box or a glove bag purged with an inert gas is ideal. If this is not available, work quickly and efficiently in a fume hood with low humidity. Always ensure containers are tightly resealed immediately after use.[4][5]

Troubleshooting Guide: Addressing Common Experimental Issues

Observed Problem Potential Root Cause Recommended Action & Explanation
Inconsistent reaction yields or formation of unexpected byproducts. Degradation of the starting material. 1. Re-analyze Purity: Before starting your reaction, confirm the purity of your this compound batch using HPLC. 2. Use Fresh Material: If significant degradation (>2-3%) is detected, use a fresh, unopened batch of the compound. 3. Dry Solvents: Ensure all reaction solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation) to prevent in-situ hydrolysis.
Poor solubility of the compound in the reaction solvent. Presence of the more polar hydrolysis byproduct. The hydrolysis product, 5H-pyrrolo[2,3-d]pyrimidine-2,6(1H,7H)-dione, is generally more polar and may have different solubility characteristics. 1. Verify Purity: Confirm the identity of the insoluble material. 2. Solvent Selection: If the starting material is pure, you may need to re-evaluate your choice of solvent or consider using a co-solvent system to improve solubility.
Batch-to-batch variability in reaction outcomes. Inconsistent quality or storage history of the starting material. 1. Implement Incoming QC: Establish a routine quality control check (e.g., HPLC purity) for every new batch received. 2. Standardize Storage: Ensure all batches, old and new, are stored under the same validated conditions as outlined in the FAQ section. Document storage times and conditions for traceability.

Recommended Protocols & Workflows

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, visually inspect the container seal for integrity.

  • Inert Atmosphere Transfer: Transfer the material from the supplier's container to smaller, appropriately sized amber glass vials inside a glovebox or under a steady stream of inert gas. This minimizes headspace and repeated exposure of the bulk material to the atmosphere.

  • Sealing: Use vials with PTFE-lined caps. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, batch number, date received, and storage conditions.

  • Storage: Place the vials in a desiccator cabinet located in a refrigerator (2-8 °C). The desiccator provides an additional layer of protection against moisture.

  • Dispensing: When material is needed, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[4] Perform all weighing and handling under an inert atmosphere or as quickly as possible in a low-humidity environment. Reseal the vial tightly before returning to storage.

Protocol 2: Purity Assessment by HPLC
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water.

  • Analysis: The hydrolysis impurity will typically have a shorter retention time than the parent compound due to its increased polarity. Calculate purity based on the relative peak area percentages.

Visual Diagrams and Data

Data Summary Table
ParameterRecommendationRationale
Storage Temperature 2–8 °C (Refrigerated)Slows the kinetics of potential degradation reactions.
Storage Atmosphere Inert Gas (Argon or Nitrogen)Prevents hydrolysis by excluding moisture and mitigates oxidative degradation.[4]
Light Exposure Protect from Light (Amber Vials)Prevents potential photolytic degradation pathways.
Recommended QC HPLC, ¹H NMREnsures purity and identity before use, preventing failed reactions.
Diagrams

Below are diagrams illustrating the primary degradation pathway and the recommended workflow for handling the compound.

G parent This compound hydrolysis_product 5H-pyrrolo[2,3-d]pyrimidine-2,6(1H,7H)-dione (Hydrolysis Product) parent->hydrolysis_product Nucleophilic Substitution reagent H₂O (Moisture) reagent->parent caption Fig 1. Primary Hydrolysis Degradation Pathway.

Caption: Fig 1. Primary Hydrolysis Degradation Pathway.

G cluster_storage Storage & QC cluster_handling Experimental Handling receive Receive Compound qc Perform Incoming QC (HPLC/NMR) receive->qc store Store at 2-8°C under Inert Gas qc->store If Purity >97% warm Warm Vial to RT (Sealed) store->warm weigh Weigh Under Inert Atmosphere warm->weigh react Use in Reaction with Dry Solvents weigh->react caption Fig 2. Recommended Handling Workflow.

Caption: Fig 2. Recommended Handling Workflow.

References

Technical Support Center: Troubleshooting Low Yields in Sonogashira Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira coupling reactions involving chloropyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these often-recalcitrant cross-coupling reactions. Chloropyrimidines are valuable building blocks in medicinal chemistry, yet their lower reactivity compared to their bromo and iodo counterparts presents unique challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and achieve consistent results.

I. Understanding the Challenge: The Inertness of the C-Cl Bond

The primary hurdle in the Sonogashira coupling of chloropyrimidines is the strength and inertness of the carbon-chlorine bond. The rate-limiting step in the Sonogashira catalytic cycle is typically the oxidative addition of the aryl halide to the Pd(0) center.[1] The C-Cl bond's high dissociation energy makes this step significantly more challenging than with C-Br or C-I bonds, often requiring more forcing conditions and specialized catalytic systems.[2][3]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My Sonogashira coupling of a chloropyrimidine is resulting in very low or no yield. What are the most common culprits?

A1: This is the most prevalent issue and can be attributed to several factors. A systematic approach is crucial for diagnosis.

  • Insufficiently Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating the robust C-Cl bond of a chloropyrimidine.[2][4] The electron-deficient nature of the pyrimidine ring further deactivates the C-Cl bond towards oxidative addition.

  • Inappropriate Ligand Choice: The ligand's role is paramount. It must be sufficiently electron-rich and sterically bulky to promote the formation of a highly reactive, low-coordinate Pd(0) species that can undergo oxidative addition with the chloropyrimidine.[5][6]

  • Suboptimal Reaction Conditions: Chloropyrimidines typically require higher temperatures and carefully selected bases and solvents to achieve reasonable yields.[2]

  • Catalyst Deactivation: Pyrimidine nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition.

  • Side Reactions: Competing reactions, such as alkyne homocoupling (Glaser coupling), can consume your starting materials.[4]

Q2: I'm observing significant amounts of alkyne homocoupling (Glaser coupling). How can this be minimized?

A2: Glaser coupling is a common copper-catalyzed side reaction that leads to the dimerization of the terminal alkyne.[1][4] This is particularly problematic when the desired cross-coupling is sluggish, as is often the case with chloropyrimidines.

Solutions:

  • Strictly Anaerobic Conditions: Oxygen promotes Glaser coupling.[3][7] Ensure all solvents and reagents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon) and the reaction is maintained under a positive pressure of an inert atmosphere.

  • Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to omit the copper co-catalyst.[1][8] Numerous copper-free Sonogashira protocols have been developed, which are highly advantageous for challenging substrates.[8][9][10] These protocols often rely on more sophisticated palladium catalysts and ligands to compensate for the absence of copper.[8][11]

  • Slow Addition of the Alkyne: Adding the alkyne slowly via a syringe pump can help to maintain a low concentration of the alkyne in the reaction mixture, thereby disfavoring the bimolecular homocoupling reaction.

Q3: My reaction is stalled, and I've noticed a black precipitate. What does this signify?

A3: The formation of a black precipitate, commonly referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution.[3] This leads to a cessation of the catalytic cycle and, consequently, low yields.

Causes and Solutions:

  • High Temperatures: While elevated temperatures are often necessary for activating chloropyrimidines, excessively high temperatures can accelerate catalyst decomposition.

  • Inappropriate Solvent: The choice of solvent can influence catalyst stability.

  • Impurities: Impurities in the reagents or solvents can poison the catalyst.

  • Ligand Dissociation: At high temperatures, the phosphine ligand can dissociate from the palladium center, leading to aggregation and precipitation. Using bulky, strongly binding ligands can mitigate this.

Q4: I am working with a dichloropyrimidine and observing a mixture of mono- and di-substituted products, or the wrong regioisomer. How can I control the selectivity?

A4: For di- and poly-halogenated pyrimidines, controlling regioselectivity is a significant challenge. The relative reactivity of the different C-Cl bonds is influenced by the electronic and steric environment of each position. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic aromatic substitution and some cross-coupling reactions.[12][13]

Strategies for Controlling Selectivity:

  • Ligand Control: The choice of ligand can dramatically influence the site of oxidative addition. Bulky N-heterocyclic carbene (NHC) ligands have been shown to invert the conventional C4-selectivity in the cross-coupling of 2,4-dichloropyrimidines, favoring reaction at the C2 position.[12][14][15]

  • Catalyst Control: Different palladium precatalysts can also lead to different regiochemical outcomes.[16]

  • Reaction Conditions: Fine-tuning the temperature, base, and solvent can also influence the regioselectivity.

III. Experimental Design & Optimization Workflow

For a successful Sonogashira coupling with a chloropyrimidine, a systematic approach to optimization is essential.

Workflow for Troubleshooting Low Yields

G start Low Yield Observed catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions If catalyst is appropriate failure Persistent Low Yield catalyst->failure If catalyst is suboptimal reagents Verify Reagent Quality conditions->reagents If conditions are optimized conditions->failure If conditions are not ideal side_reactions Address Side Reactions reagents->side_reactions If reagents are pure reagents->failure If reagents are impure success Improved Yield side_reactions->success If side reactions are minimized side_reactions->failure If side reactions persist

Caption: Troubleshooting workflow for low yields.

Recommended Catalyst Systems for Chloropyrimidines

Given the low reactivity of chloropyrimidines, more sophisticated catalyst systems are generally required.

Catalyst System ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, or Buchwald PrecatalystsThese are air-stable sources of Pd(0) that are activated in situ.
Ligand Bulky, electron-rich phosphines (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs)These ligands promote the formation of a highly active, monoligated Pd(0) species, which is crucial for the oxidative addition of the C-Cl bond.[5][6][17][18][19][20][21]
Copper Co-catalyst CuI (for copper-catalyzed reactions)Increases the rate of the reaction.[1][22] Consider copper-free protocols to avoid homocoupling.[8]
Typical Experimental Protocol (Copper-Free)

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation:

    • Degas all solvents (e.g., dioxane, toluene, or DMF) by sparging with argon for at least 30 minutes.

    • Ensure the chloropyrimidine, terminal alkyne, and base are of high purity and handled under an inert atmosphere.

  • Reaction Setup:

    • To a dry Schlenk flask under argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

    • Add the chloropyrimidine (1.0 equiv) and the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv).

    • Add the degassed solvent.

    • Finally, add the terminal alkyne (1.1-1.5 equiv).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

The Sonogashira Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) alkyne_complex R¹-Pd(II)(-C≡CR²)L₂ pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product R¹-C≡C-R² alkyne_complex->product cu_acetylide Cu-C≡CR² cux CuX cu_acetylide->cux Transmetalation alkyne H-C≡CR² alkyne->cu_acetylide Deprotonation base Base base->alkyne

Caption: Simplified Sonogashira catalytic cycle.

IV. Concluding Remarks

Successfully performing a Sonogashira coupling on a chloropyrimidine requires a departure from standard protocols. The inertness of the C-Cl bond necessitates the use of highly active catalyst systems, often featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, and typically requires elevated temperatures. By systematically evaluating the catalyst, ligand, base, and solvent, and by taking measures to prevent side reactions like Glaser coupling, researchers can significantly improve their chances of success with these challenging but important substrates.

V. References

  • Wikipedia. Sonogashira coupling. --INVALID-LINK--

  • Købke, I. P., et al. (2019). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics. --INVALID-LINK--

  • Organic Chemistry Portal. Sonogashira Coupling. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2016). Sonogashira Coupling Reaction Mechanism. YouTube. --INVALID-LINK--

  • Wang, Y., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. --INVALID-LINK--

  • ResearchGate. The Sonogashira coupling reaction mechanism. --INVALID-LINK--

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. --INVALID-LINK--

  • Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. --INVALID-LINK--

  • Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling. --INVALID-LINK--

  • ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. --INVALID-LINK--

  • Wang, Y., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Catalysis. --INVALID-LINK--

  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? --INVALID-LINK--

  • ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. --INVALID-LINK--

  • BenchChem. Technical Support Center: Troubleshooting Sonogashira Coupling with Purines. --INVALID-LINK--

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. --INVALID-LINK--

  • BenchChem. Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. --INVALID-LINK--

  • National Institutes of Health. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. --INVALID-LINK--

  • Organic Chemistry Portal. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. --INVALID-LINK--

  • TCI Chemicals. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. --INVALID-LINK--

  • SunaTech. (2025). Mastering Cross-Coupling Reactions: A Guide to High-Performance Ligands. --INVALID-LINK--

  • ResearchGate. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. --INVALID-LINK--

  • ResearchGate. Sonogashira coupling using Pd‐Buchwald‐type ligand catalyst. --INVALID-LINK--

  • Seoul National University. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. --INVALID-LINK--

  • American Chemical Society. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. --INVALID-LINK--

  • University of Antwerp. (2014). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. --INVALID-LINK--

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. --INVALID-LINK--

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. --INVALID-LINK--

  • ResearchGate. (2015). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. --INVALID-LINK--

  • ResearchGate. (2018). Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. --INVALID-LINK--

  • ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. --INVALID-LINK--

  • PubMed. (2003). 9-fluorenylphosphines for the Pd-catalyzed sonogashira, suzuki, and Buchwald-Hartwig coupling reactions in organic solvents and water. --INVALID-LINK--

  • BenchChem. Troubleshooting low reactivity in Sonogashira coupling reactions. --INVALID-LINK--

  • ACS Publications. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. --INVALID-LINK--

  • Royal Society of Chemistry. (2025). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. --INVALID-LINK--

  • BenchChem. Troubleshooting homocoupling byproducts in Sonogashira reactions. --INVALID-LINK--

  • MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. --INVALID-LINK--

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. --INVALID-LINK--

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling? --INVALID-LINK--

  • ResearchGate. (2011). ChemInform Abstract: The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex. --INVALID-LINK--

  • ResearchGate. (2019). Photo-Induced Sonogashira C-C Coupling Reaction Catalyzed by Simple Copper(I) Chloride Salt at Room Temperature. --INVALID-LINK--

References

Preventing dimer formation in pyrrolo[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dimer Formation and Other Common Side Reactions

Welcome to the technical support center for pyrrolo[2,3-d]pyrimidine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are prevalent in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1][2] However, their synthesis can be challenging, with dimer formation being a particularly common and frustrating side reaction.

This guide provides in-depth troubleshooting advice in a user-friendly question-and-answer format. It goes beyond simple procedural steps to explain the underlying chemical principles, helping you to not only solve current issues but also to anticipate and prevent future problems.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of pyrrolo[2,3-d]pyrimidine synthesis, and why is it a problem?

A1: Dimer formation, or homocoupling, is an undesired side reaction where two molecules of a pyrrolo[2,3-d]pyrimidine precursor react with each other to form a symmetrical dimer. This is most commonly observed during cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions, which are frequently employed to functionalize the pyrrolo[2,3-d]pyrimidine core.[3][4][5]

This side reaction is problematic for several reasons:

  • Reduced Yield: It consumes the starting material, leading to a lower yield of the desired product.[6]

  • Complicated Purification: The resulting dimer often has similar polarity to the desired product, making chromatographic separation difficult and time-consuming.

  • Inaccurate Stoichiometry: The consumption of starting material can disrupt the stoichiometry of the reaction, potentially leading to other side reactions.

Q2: What are the primary causes of dimer formation in palladium-catalyzed cross-coupling reactions involving pyrrolo[2,3-d]pyrimidines?

A2: Several factors can contribute to dimer formation in these reactions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of organometallic reagents and can also lead to the deactivation of the Pd(0) catalyst.[6]

  • Catalyst Decomposition: The formation of palladium black or other inactive palladium species can catalyze homocoupling reactions.[6]

  • Suboptimal Reaction Conditions: High temperatures, prolonged reaction times, and high concentrations of reactants can increase the rate of dimerization relative to the desired cross-coupling.[6]

  • Ligand Choice: The nature of the phosphine ligand on the palladium catalyst can significantly influence the relative rates of the catalytic cycle steps, with some ligands being more prone to promoting homocoupling.[6]

  • Base Selection: The choice and strength of the base can impact the stability of intermediates and the overall reaction pathway.

Q3: I'm observing significant dimer formation in my Suzuki coupling reaction with a halogenated pyrrolo[2,3-d]pyrimidine. What are the first troubleshooting steps I should take?

A3: Here is a prioritized troubleshooting workflow for addressing dimer formation in Suzuki couplings:

1. Ensure Rigorous Exclusion of Oxygen:

  • Degassing: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for at least 30 minutes) and the reaction mixture. The "freeze-pump-thaw" method is also highly effective.[6]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.

2. Optimize Reaction Temperature:

  • Lowering the reaction temperature can often slow down the rate of homocoupling more significantly than the desired cross-coupling reaction. Experiment with reducing the temperature in 10 °C increments.

3. Evaluate Your Palladium Catalyst and Ligand:

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source can sometimes be beneficial over in situ reduction of a Pd(II) pre-catalyst.

  • Ligand Selection: If using a generic ligand like PPh₃, consider switching to a more specialized ligand known to suppress homocoupling, such as a biarylphosphine ligand (e.g., RuPhos).[7]

4. Slow Addition of Reagents:

  • Adding the boronic acid or boronate ester solution slowly via a syringe pump can help maintain a low concentration of this reagent, thereby minimizing its opportunity to homocouple.

5. Re-evaluate the Base:

  • The choice of base is critical. If you are using a very strong base, consider switching to a milder one (e.g., from Cs₂CO₃ to K₂CO₃ or K₃PO₄).

Below is a visual representation of a troubleshooting workflow for this issue:

Suzuki_Troubleshooting start High Dimer Formation in Suzuki Coupling degas Step 1: Improve Degassing & Inert Atmosphere start->degas temp Step 2: Lower Reaction Temperature degas->temp If problem persists catalyst Step 3: Optimize Catalyst/Ligand temp->catalyst If problem persists addition Step 4: Slow Addition of Boronic Acid catalyst->addition If problem persists base Step 5: Re-evaluate Base addition->base If problem persists success Dimer Formation Minimized base->success

Caption: Troubleshooting workflow for Suzuki coupling dimerization.

Troubleshooting Guides

Issue 1: Dimerization of Pyrrolo[2,3-d]pyrimidine Starting Material
Symptom Potential Cause Suggested Solution
Formation of a symmetrical dimer of the starting pyrrolo[2,3-d]pyrimidine, especially when it is halogenated.1. Reductive Homocoupling: Mediated by the Pd(0) catalyst, particularly at higher temperatures. 2. Inadequate Catalyst Activity: The catalyst may be promoting dimerization over the desired cross-coupling.1. Lower the reaction temperature. This is often the most effective first step. 2. Change the palladium source and/or ligand. Electron-rich and bulky phosphine ligands can sometimes suppress this side reaction. 3. Increase the rate of the desired reaction. Using a more reactive coupling partner, if possible, can outcompete the dimerization pathway.
Dimer observed even before the addition of the second coupling partner.Base-Mediated Dimerization: Certain strong bases can promote the dimerization of activated pyrrolo[2,3-d]pyrimidines.1. Use a milder base. Consider switching from an alkali metal hydroxide or alkoxide to a carbonate or phosphate. 2. Add the base later in the reaction sequence, if the reaction mechanism allows.
Issue 2: Protecting Group Strategies to Mitigate Dimerization

The pyrrole NH of the pyrrolo[2,3-d]pyrimidine core is acidic and can participate in side reactions. Protecting this nitrogen can be a crucial strategy to prevent dimerization and improve reaction outcomes.

Q: What are the best protecting groups for the pyrrole nitrogen in pyrrolo[2,3-d]pyrimidines to prevent side reactions?

A: The choice of protecting group is critical and depends on the subsequent reaction conditions.

Protecting Group Advantages Deprotection Conditions Considerations
Tosyl (Ts) - Strongly electron-withdrawing, which deactivates the pyrrole ring towards unwanted side reactions.[8] - Generally stable to a wide range of reaction conditions.- Strong base (e.g., NaOH, KOH) or reducing agents.- Harsh deprotection conditions may not be suitable for complex molecules with sensitive functional groups.
Benzenesulfonyl (Bs) - Similar to Tosyl in terms of its electron-withdrawing nature and stability.[8]- Similar to Tosyl.- Also requires harsh deprotection conditions.
2-(Trimethylsilyl)ethoxymethyl (SEM) - Stable to many reaction conditions. - Can be cleaved under milder, fluoride-based conditions.- Tetrabutylammonium fluoride (TBAF) or other fluoride sources.- May not be stable to strongly acidic conditions.
tert-Butoxycarbonyl (Boc) - Can be removed under mild acidic conditions.- Trifluoroacetic acid (TFA), HCl in dioxane.- May not be stable enough for certain cross-coupling reactions, especially those at high temperatures.

Here is a decision-making diagram for choosing a protecting group:

Protecting_Group_Selection start Need to Protect Pyrrole NH harsh_conditions Subsequent reaction involves harsh conditions (strong base/high temp)? start->harsh_conditions sulfonyl Use a sulfonyl group (Ts, Bs) harsh_conditions->sulfonyl Yes mild_conditions Subsequent reaction conditions are mild? harsh_conditions->mild_conditions No acid_labile Is an acid-labile group acceptable? mild_conditions->acid_labile boc Use Boc group acid_labile->boc Yes sem Use SEM group acid_labile->sem No (need fluoride cleavage)

Caption: Decision tree for selecting a pyrrole protecting group.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling with Minimized Dimer Formation

This protocol provides a starting point for optimizing a Suzuki coupling to minimize homocoupling of a halogenated pyrrolo[2,3-d]pyrimidine.

Materials:

  • Halogenated pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Boronic acid or boronate ester (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a flame-dried reaction vessel, add the halogenated pyrrolo[2,3-d]pyrimidine, palladium pre-catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • In a separate flame-dried flask, dissolve the boronic acid or boronate ester in the degassed solvent.

  • Heat the reaction mixture containing the pyrrolo[2,3-d]pyrimidine to the desired temperature (start with a lower temperature, e.g., 80 °C).

  • Slowly add the boronic acid/ester solution to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Strategies to improve the regioselectivity of substitutions on the pyrrolo[2,3-d]pyrimidine core

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrrolo[2,3-d]pyrimidine Core Substitutions

From the desk of the Senior Application Scientist

Welcome to the technical support center for navigating the complexities of substitution reactions on the pyrrolo[2,3-d]pyrimidine core. This scaffold, also known as 7-deazapurine, is a cornerstone in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, its rich electronics and multiple potential reaction sites present a significant challenge: controlling regioselectivity.

This guide is structured to move from foundational principles to specific, actionable troubleshooting advice. We will explore the electronic nature of the core, delve into common substitution reactions, and provide solutions to frequently encountered selectivity issues. Our goal is to equip you with the mechanistic understanding and practical protocols needed to achieve your synthetic targets efficiently and predictably.

Foundational Insight: Understanding the Reactivity of the Pyrrolo[2,3-d]pyrimidine Core

Before troubleshooting specific reactions, it's crucial to understand the inherent electronic properties of the 7-deazapurine scaffold. The system is an amalgam of an electron-deficient pyrimidine ring and an electron-rich pyrrole ring. This dichotomy governs its reactivity.

  • Pyrimidine Ring (Positions C2, C4, C6): This ring is electron-deficient due to the presence of two electronegative nitrogen atoms. Positions C4 and C6 are particularly susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with a good leaving group like a halogen. Position C2 is generally less reactive than C4 and C6.[4]

  • Pyrrole Ring (Positions C5): This five-membered ring is electron-rich and behaves similarly to indole. It is prone to electrophilic aromatic substitution (SEAr). The C5 position is the most nucleophilic and is the primary site for electrophilic attack.

Diagram: Reactivity Map of the Pyrrolo[2,3-d]pyrimidine Core

Caption: General reactivity map of the core.

Troubleshooting Guide & FAQs

This section addresses specific, common problems encountered during the functionalization of the pyrrolo[2,3-d]pyrimidine core.

Category 1: Electrophilic Aromatic Substitution (SEAr) on the Pyrrole Ring

Electrophilic substitutions, such as halogenations, primarily target the electron-rich C5 position. However, achieving monosubstitution and preventing side reactions can be challenging.

FAQ 1: "My halogenation with NBS is giving me a mixture of the desired C5-bromo product and di-brominated species. How can I improve C5 selectivity?"

Root Cause Analysis: This is a classic issue of over-reaction. The mono-halogenated product can sometimes be as reactive, or even more reactive, than the starting material. The key is to control the reaction kinetics and modulate the electronics of the substrate.

Solutions & Strategies:

  • Protect the N7 Position: The N7-H is acidic and can interfere with bases or organometallic reagents. More importantly, installing a bulky protecting group at N7 can sterically hinder access to the C6 position, thereby enhancing selectivity for C5. A tosyl (Ts) or triisopropylsilyl (TIPS) group is often effective.

  • Stoichiometry and Temperature Control: Use of a slight sub-stoichiometric amount of the halogenating agent (e.g., 0.95 eq. of NBS or NIS) can help minimize di-substitution. Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) will slow down the reaction rate, giving you better kinetic control.

  • Choice of Solvent: The polarity of the solvent can influence the reactivity of the halogenating agent. For NBS halogenations, solvents like THF or DMF often provide good results.

Example Protocol: Selective Monobromination at C5

  • Protect the N7 position of your starting material with a suitable protecting group (e.g., TIPS-Cl, NaH in THF).

  • Dissolve the N7-protected pyrrolo[2,3-d]pyrimidine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add a solution of N-Bromosuccinimide (NBS) (0.95 to 1.0 eq.) in THF dropwise over 30 minutes.

  • Monitor the reaction closely by TLC or LC-MS.

  • Upon consumption of the starting material, quench the reaction with aqueous sodium thiosulfate solution.

  • Proceed with standard aqueous workup and purification by column chromatography.

Category 2: Directed ortho-Metalation (DoM) and Lithiation

Directed ortho-metalation is a powerful C-H functionalization strategy, but its success hinges on the choice of directing group and reaction conditions.

FAQ 2: "I am trying to lithiate my N7-protected pyrrolo[2,3-d]pyrimidine to functionalize the C6 position, but I am getting a mixture of C6 and C2 lithiation, or decomposition. What am I doing wrong?"

Root Cause Analysis: The regioselectivity of lithiation is a delicate balance between thermodynamics and kinetics, heavily influenced by the directing group.[5] An inappropriate directing group or harsh conditions can lead to poor selectivity. The pyrimidine ring is also susceptible to nucleophilic attack by strong organolithium bases, which can lead to decomposition.

Solutions & Strategies:

  • The Power of the Directing Group (DMG): The choice of the N7 substituent is critical. While simple alkyl or benzyl groups are poor directing groups, a pivaloyl (Piv) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group can effectively direct lithiation to the C6 position. These groups coordinate with the lithium reagent, bringing it into proximity of the C6-H.[5]

  • Choice of Base and Temperature: For C6-lithiation, a kinetically controlled deprotonation is often required. Using a strong, sterically hindered base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (-78 °C) is often more selective than using n-BuLi or s-BuLi, which can sometimes favor thermodynamic products or cause decomposition.

  • Transmetalation: After successful lithiation, transmetalating the organolithium species with ZnCl₂ or a borate ester can generate a more stable organometallic species. This intermediate is often less reactive and can participate more cleanly in subsequent cross-coupling reactions.

Diagram: Decision Workflow for Regioselective Lithiation

G start Goal: Functionalize a C-H bond via lithiation target_pos What is the target position? start->target_pos c6_path Target: C6-Position target_pos->c6_path C6 c5_path Target: C5-Position target_pos->c5_path C5 protect Protect N7 with a Directing Metalation Group (DMG) e.g., Pivaloyl (Piv), SEM c6_path->protect c5_strategy C5 is electron-rich. Consider Electrophilic Aromatic Substitution (SₑAr) instead of lithiation. (See FAQ 1) c5_path->c5_strategy lithiate Use a hindered base at low temp (e.g., LDA or LiTMP, -78 °C) protect->lithiate electrophile Trap with desired electrophile (e.g., I₂, TMSCl, Aldehyde) lithiate->electrophile

Caption: Decision workflow for C-H lithiation.

Category 3: Palladium-Catalyzed Cross-Coupling Reactions

For substrates bearing multiple halogens (e.g., 2,4-dichloro- or 4,6-dichloro-pyrrolo[2,3-d]pyrimidines), achieving selective mono-functionalization is a common hurdle.

FAQ 3: "I am performing a Suzuki coupling on 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine with 1 equivalent of boronic acid, but I'm getting a mixture of the 4-substituted, 6-substituted, and 4,6-disubstituted products. How can I selectively substitute only the C4 position?"

Root Cause Analysis: The C4 and C6 positions on the pyrimidine ring have different reactivities. Generally, the C4 position is more reactive towards oxidative addition to Pd(0) than the C6 position, which in turn is more reactive than C2.[4] However, under forcing conditions (high temperature, long reaction times), this selectivity can erode.

Solutions & Strategies:

  • Exploit Inherent Reactivity: The C4-Cl bond is intrinsically more reactive than the C6-Cl bond in Suzuki, Stille, and Sonogashira couplings.[4][6][7] To leverage this, use milder reaction conditions.

    • Temperature: Start at a lower temperature (e.g., 60-70 °C) and slowly increase only if the reaction is sluggish.[6]

    • Reaction Time: Monitor the reaction carefully and stop it as soon as the starting material is consumed to prevent the slower reaction at C6 from occurring.

  • Ligand and Catalyst Choice: The choice of palladium catalyst and ligand can significantly influence selectivity. A less reactive catalyst system may favor substitution at the more reactive C4 site. For instance, using a catalyst system known for its high activity might be counterproductive for selectivity.

  • Protecting Group Effects: Protecting the N7 position can also modulate the reactivity of the C4 and C6 positions. An electron-withdrawing protecting group (like Boc) can sometimes decrease the regioselectivity of the coupling reaction.[6]

Data Table: Conditions for Selective C4-Arylation of a Dichlorinated Core

ParameterCondition for High C4 SelectivityRationale
Temperature 60–80 °CExploits the higher intrinsic reactivity of C4-Cl at lower thermal energy.[6]
Boronic Acid Eq. 1.0 - 1.2 equivalentsLimits the amount of coupling partner available for the second substitution.[6]
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Standard catalysts that often provide a good balance of reactivity and selectivity.
Base Mild base (e.g., Na₂CO₃, K₃PO₄)A very strong base can sometimes promote side reactions or catalyst decomposition.
N7-Substituent H or SEMA bulky or electron-withdrawing group like Boc can sometimes reduce selectivity.[6]

References

Technical Support Center: Overcoming Poor Solubility of Pyrrolo[2,3-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,3-d]pyrimidine intermediates. This guide is designed to provide practical, in-depth solutions to the common and complex solubility challenges encountered during synthesis, purification, and biological screening of this important class of heterocyclic compounds.

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4][5][6] However, the often planar and hydrophobic nature of these molecules can lead to significant solubility issues, hindering accurate biological evaluation and formulation development.[7][8][9] This guide provides a structured approach to troubleshooting these issues, grounded in established physicochemical principles and validated experimental protocols.

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses specific, frequently encountered solubility problems in a question-and-answer format. Each answer provides a step-by-step troubleshooting workflow, explaining the scientific rationale behind the suggested solutions.

Question 1: My pyrrolo[2,3-d]pyrimidine intermediate precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for a biological assay. What's happening and how can I fix it?

Answer: This phenomenon, often called "crashing out," is a classic sign of a compound with low aqueous solubility.[10] Your intermediate is soluble in the high-concentration organic solvent (DMSO) but becomes supersaturated and precipitates when introduced to the aqueous environment of the assay buffer.[10] This can lead to inaccurate and highly variable results in your experiments.

Here is a systematic approach to address this issue:

Phase 1: Immediate Checks and Simple Mitigation

  • Verify DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, and certainly not exceeding 1%. High DMSO concentrations can be toxic to cells and may alter protein conformation.

  • Lower Compound Concentration: Test a lower final concentration of your compound. It's possible you are simply exceeding its aqueous solubility limit.

  • Optimize Dilution Technique:

    • Serial Dilution: Instead of a single, large dilution step, perform serial dilutions in the assay buffer. This gradual reduction in solvent strength can sometimes prevent immediate precipitation.[10]

    • Increase Mixing Energy: Use vortexing or sonication during the dilution process to provide sufficient energy to break up intermolecular forces and promote solvation.[10]

    • Temperature: Gently warming the buffer (if your compound and target are thermally stable) can increase solubility.[10]

Phase 2: Formulation and Buffer Modification

If simple mitigation strategies fail, you will need to modify the formulation or the buffer itself.

  • pH Adjustment: Many pyrrolo[2,3-d]pyrimidine derivatives have ionizable groups.[11] Adjusting the pH of your buffer can significantly increase solubility.[10][11] For basic compounds, lowering the pH will lead to protonation and increased solubility. Conversely, for acidic compounds, increasing the pH will result in deprotonation and enhanced solubility.

  • Use of Co-solvents: Water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds.[10][11] Common co-solvents include:

    • PEG-400

    • Ethanol

    • Glycerin

  • Employ Solubilizers (e.g., Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[10] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent aqueous solubility.[10][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice due to its high water solubility and low toxicity.[10]

Phase 3: Advanced Strategies

If the above methods are insufficient, more advanced approaches may be necessary, particularly during lead optimization phases.

  • Structural Modification: Introduce polar or ionizable groups to the pyrrolo[2,3-d]pyrimidine scaffold.[7][8][13] This is a common strategy in medicinal chemistry to improve physicochemical properties.[13] For example, adding a morpholine or piperazine group can significantly enhance aqueous solubility.[7]

  • Prodrug Approach: A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body.[14] This strategy can be used to temporarily mask a problematic functional group to improve solubility, with the active compound being released after administration.[10][14]

Question 2: I'm struggling to get my pyrrolo[2,3-d]pyrimidine intermediate to dissolve in any common organic solvents for purification by column chromatography. What are my options?

Answer: This is a challenging but not uncommon issue, often arising from strong intermolecular forces in the solid state, such as hydrogen bonding and pi-stacking, which are characteristic of planar heterocyclic systems.

Troubleshooting Workflow for Poor Organic Solvent Solubility:

Step 1: Systematic Solvent Screening

Create a solubility testing matrix to systematically evaluate a range of solvents with varying polarities.

Solvent ClassExamplesRationale
Halogenated Dichloromethane (DCM), ChloroformGood for many organic compounds, but can be too non-polar.
Ethers Tetrahydrofuran (THF), DioxaneOffer a balance of polarity and hydrogen bond accepting ability.
Esters Ethyl AcetateA common solvent of intermediate polarity.
Ketones Acetone, 2-ButanoneMore polar than esters.
Alcohols Methanol, Ethanol, IsopropanolCapable of hydrogen bonding, can be effective for more polar compounds.
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)Highly polar, aprotic solvents that are often very effective.
Sulfoxides Dimethyl sulfoxide (DMSO)A highly polar, aprotic solvent that can dissolve a wide range of compounds.[15]
Nitriles AcetonitrileA polar, aprotic solvent commonly used in HPLC.

Step 2: Employ Solvent Mixtures and Additives

  • Binary and Ternary Mixtures: If a single solvent is ineffective, try mixtures. For example, a small amount of methanol or DMF in DCM can dramatically increase the polarity and solvating power of the mobile phase.

  • Acidic/Basic Additives: If your compound has acidic or basic functional groups, adding a small amount of an acid (e.g., acetic acid, trifluoroacetic acid) or a base (e.g., triethylamine, ammonia) to the solvent can increase solubility by forming a more soluble salt.

Step 3: Consider Alternative Purification Techniques

If solubility for column chromatography remains a major hurdle, consider these alternatives:

  • Preparative HPLC: This technique uses high pressure to force the solvent mixture through a column packed with smaller particles, leading to higher resolution and the ability to use stronger solvent systems.

  • Recrystallization: If you can find a solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below, recrystallization can be a highly effective purification method.

  • Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO2 as the primary mobile phase, often modified with a co-solvent like methanol. It is an excellent technique for purifying challenging compounds.

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?

A1:

  • Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a DMSO stock solution to an aqueous buffer and measuring the concentration at which precipitation occurs, often detected by turbidity.[16] This is a high-throughput method commonly used in early drug discovery.[15][16]

  • Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[16] It is typically measured using the shake-flask method, where an excess of the solid compound is agitated in the solvent for an extended period (24-72 hours) to ensure equilibrium is reached.[17]

For initial screening and to diagnose the "crashing out" problem, kinetic solubility is often sufficient. However, for lead optimization and formulation development, thermodynamic solubility provides a more accurate and fundamental understanding of the compound's properties.

Q2: How can I predict the solubility of my pyrrolo[2,3-d]pyrimidine derivatives before I synthesize them?

A2: While experimental measurement is the gold standard, several in silico methods can provide useful predictions:

  • Quantitative Structure-Property Relationship (QSPR) models: These are computational models that correlate chemical structure with physical properties like solubility.[15]

  • LogP Calculation: The partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity.[18] Generally, higher logP values are associated with lower aqueous solubility.[13]

  • Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes and is also related to solubility.

These predictive tools can help you prioritize synthetic targets with more favorable predicted solubility profiles.

Q3: Are there any "green" chemistry approaches to improve the solubility of pyrrolo[2,3-d]pyrimidines during synthesis?

A3: Yes, green chemistry principles can be applied to the synthesis of these compounds. For example, the use of β-cyclodextrin as a reusable promoter in water has been reported for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.[19] This approach not only addresses solubility but also utilizes an environmentally benign solvent and a recyclable catalyst.[19]

Experimental Protocols

Protocol 1: Kinetic Solubility Measurement using Nephelometry

This protocol provides a method for determining the kinetic solubility of a compound in an aqueous buffer. Nephelometry measures the amount of light scattered by suspended particles in a solution.[20]

Materials:

  • Pyrrolo[2,3-d]pyrimidine intermediate

  • DMSO (anhydrous)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Nephelometer

  • Multi-well plates (96-well, clear bottom)

  • Multichannel pipette

Procedure:

  • Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Dispense 198 µL of the aqueous buffer into the wells of a 96-well plate.

  • Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This will give you a 100 µM solution with 1% DMSO.

  • Perform serial dilutions down the plate to create a range of concentrations.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer.

  • Plot the nephelometry signal against the compound concentration. The concentration at which a sharp increase in signal is observed represents the kinetic solubility limit.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

This is the traditional and most accurate method for determining thermodynamic solubility.[17]

Materials:

  • Pyrrolo[2,3-d]pyrimidine intermediate (solid)

  • Solvent of choice (e.g., water, buffer, organic solvent)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Add a known volume of the solvent to the vial.

  • Tightly cap the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for at least 24 hours, and ideally up to 72 hours, to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully remove an aliquot of the supernatant. It is crucial not to disturb the undissolved solid. Centrifugation can be used to ensure a clear supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • The measured concentration is the thermodynamic solubility.

Visualizations

Troubleshooting Workflow for Compound Precipitation

G cluster_0 Phase 1: Initial Observation & Immediate Checks cluster_1 Phase 2: Simple Mitigation Strategies cluster_2 Phase 3: Formulation & Buffer Modification cluster_3 Phase 4: Advanced & Long-Term Solutions start Precipitation Observed in Assay Well check_dmso Verify Final DMSO Concentration (<1%, ideally <0.5%) start->check_dmso check_conc Review Final Compound Concentration start->check_conc check_stock Visually Inspect DMSO Stock start->check_stock serial_dilution Perform Serial Dilution in Assay Buffer check_dmso->serial_dilution lower_conc Lower Final Compound Concentration check_dmso->lower_conc mixing Increase Mixing Energy (Vortex/Sonicate) check_dmso->mixing check_conc->serial_dilution check_conc->lower_conc check_conc->mixing co_solvents Use Co-solvents (e.g., PEG-400, ethanol) serial_dilution->co_solvents surfactants Add Surfactants (Biochemical Assays Only) (e.g., Tween-20, Triton X-100) serial_dilution->surfactants ph_adjust Adjust Buffer pH (For ionizable compounds) serial_dilution->ph_adjust solubilizers Use Solubilizers (e.g., Cyclodextrins like HP-β-CD) serial_dilution->solubilizers warming Gently Warm Buffer serial_dilution->warming lower_conc->co_solvents lower_conc->surfactants lower_conc->ph_adjust lower_conc->solubilizers lower_conc->warming mixing->co_solvents mixing->surfactants mixing->ph_adjust mixing->solubilizers mixing->warming measure_sol Formally Measure Kinetic/Thermodynamic Solubility co_solvents->measure_sol prodrug Consider Prodrug Strategy co_solvents->prodrug structural_mod Structural Modification co_solvents->structural_mod surfactants->measure_sol surfactants->prodrug surfactants->structural_mod ph_adjust->measure_sol ph_adjust->prodrug ph_adjust->structural_mod solubilizers->measure_sol solubilizers->prodrug solubilizers->structural_mod warming->measure_sol warming->prodrug warming->structural_mod end Problem Solved measure_sol->end prodrug->end structural_mod->end

Caption: Troubleshooting workflow for addressing compound precipitation.

Relationship Between Physicochemical Properties and Solubility

G Solubility Aqueous Solubility Lipophilicity Lipophilicity (logP) Solubility->Lipophilicity Inversely Correlated CrystalLattice Crystal Lattice Energy (Melting Point) Solubility->CrystalLattice Inversely Correlated Ionization Ionization (pKa) Solubility->Ionization Directly Correlated

Caption: Interplay of key physicochemical properties governing aqueous solubility.

References

Technical Support Center: Removal of Palladium Catalyst Residues from Pyrrolopyrimidine Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of removing palladium (Pd) catalyst residues from pyrrolopyrimidine products. Pyrrolopyrimidines are a critical class of heterocyclic compounds in drug discovery, and ensuring their purity is paramount for reliable biological data and regulatory compliance.

Introduction: The Challenge of Palladium Removal in Pyrrolopyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules like pyrrolopyrimidines. However, the removal of residual palladium from the final active pharmaceutical ingredient (API) is a persistent challenge.[1] The nitrogen-rich and often polar nature of the pyrrolopyrimidine scaffold can lead to strong coordination with palladium species, making purification difficult. Residual palladium in an API is a significant concern due to its potential toxicity and its ability to interfere with downstream processes and biological assays.[2][3] The International Council for Harmonisation (ICH) Q3D guideline sets a stringent oral limit of 10 ppm for palladium in drug products.[4][5]

This guide will walk you through common issues, provide actionable solutions, and offer detailed protocols to help you achieve the required purity for your pyrrolopyrimidine compounds.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the palladium removal process.

Issue 1: High Palladium Content (>10 ppm) Persists After Standard Purification (e.g., Column Chromatography)

Symptoms:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis shows palladium levels exceeding the acceptable limit.[6]

  • The isolated product has a persistent yellow or greyish discoloration, suggesting the presence of colloidal palladium.

Potential Causes & Solutions:

Potential Cause Scientific Rationale & Troubleshooting Steps
Strong Chelation to the Pyrrolopyrimidine Core The nitrogen atoms within the pyrrolopyrimidine ring system can act as strong ligands, forming stable complexes with palladium. This is a common issue with nitrogen-containing heterocycles.
Solution: Employ a competitive ligand to displace the palladium from your product before attempting removal with a scavenger. A common strategy is to add a small amount of a soluble thiol, such as N-acetylcysteine, to the crude reaction mixture and stir for a short period. This forms a more stable complex with palladium, which can then be more easily captured by a solid-supported scavenger.
Incorrect Scavenger Choice for the Palladium Species The effectiveness of a scavenger depends on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)).[7][8] Thiol-based scavengers are generally more effective for Pd(II), while other functionalities might be better for Pd(0). The exact nature of the palladium species in your post-reaction mixture can be complex and varied.
Solution: Conduct a scavenger screen. Test a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine, dimercaptotriazine) to empirically determine the most effective one for your specific reaction conditions.[9]
Suboptimal Scavenging Conditions Temperature, reaction time, and solvent can all significantly impact the efficiency of palladium scavenging.[10]
Solution: Optimize your scavenging protocol. Start with the scavenger manufacturer's recommendations and then systematically vary the temperature (e.g., room temperature vs. 40-60 °C) and time (e.g., 1 hour vs. 18 hours). The choice of solvent can also be critical; a solvent that fully dissolves your product while allowing for good interaction with the solid-supported scavenger is ideal.
Issue 2: Significant Loss of Pyrrolopyrimidine Product During Scavenging

Symptoms:

  • Low isolated yield of the final product after treatment with a scavenger or activated carbon.

Potential Causes & Solutions:

Potential Cause Scientific Rationale & Troubleshooting Steps
Non-Specific Adsorption to the Scavenger/Carbon Activated carbon, while effective at removing palladium, is notoriously non-specific and can adsorb a significant amount of the desired product, especially if the product is planar or has aromatic character.[10][11] Some functionalized silica scavengers can also exhibit non-specific binding.
Solution 1: Minimize Adsorbent Amount. Use the minimum amount of scavenger required to achieve the desired palladium level. A typical starting point is 5 equivalents relative to the initial amount of palladium catalyst.[9]
Solution 2: Solvent Optimization. The solvent can influence the binding of both the palladium and your product to the adsorbent. A solvent in which your pyrrolopyrimidine is highly soluble may reduce its adsorption onto the scavenger.[10]
Solution 3: Alternative Purification Method. If product loss remains high, consider switching to a different purification strategy. Crystallization can be a highly effective method for removing palladium impurities, which often remain in the mother liquor.[10] Liquid-liquid extraction can also be employed to partition the palladium species into a phase separate from your product.[10]
Issue 3: Inconsistent Palladium Removal from Batch to Batch

Symptoms:

  • The same purification protocol yields different levels of residual palladium in different batches of the same pyrrolopyrimidine product.

Potential Causes & Solutions:

Potential Cause Scientific Rationale & Troubleshooting Steps
Variability in Final Palladium Species Minor variations in reaction conditions (e.g., reaction time, temperature, reagent purity) can lead to different distributions of palladium species (e.g., oxidation states, coordination environments) at the end of the reaction.
Solution 1: Use a Broad-Spectrum Scavenger. Some scavengers, such as those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[12]
Solution 2: Implement a Pre-Treatment Step. Consider a mild oxidation (e.g., with a peroxide) or reduction (e.g., with a mild reducing agent) step to convert the various palladium species into a single, more easily removable form before scavenging.
Solution 3: Standardize Reaction Quench. Ensure a consistent and well-defined quenching procedure for your palladium-catalyzed reaction to promote a more reproducible final state of the catalyst.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium catalyst residues from pyrrolopyrimidine products?

A1: The most common and effective methods include:

  • Adsorption: Using solid-supported scavengers with high affinity for palladium. These are typically silica or polymer-based materials functionalized with thiol, thiourea, amine, or dimercaptotriazine groups.[7][13] Activated carbon is also widely used but can lead to product loss.[11]

  • Crystallization: Purifying the final product through crystallization, which can be highly effective at leaving palladium impurities in the mother liquor.[10]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[10]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[14]

Q2: How do I choose the best palladium removal method for my specific pyrrolopyrimidine?

A2: The optimal method depends on several factors:

  • The nature of your final product: Its solubility, stability, and potential to chelate with palladium.

  • The form of the palladium residue: Whether it is homogeneous (dissolved) or heterogeneous (solid).

  • The scale of your synthesis: Some methods are more amenable to large-scale production than others.

  • The required final purity: The stringency of the palladium limit for your application.

A decision-making workflow can be helpful:

G start Crude Pyrrolopyrimidine Product hetero Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->hetero filt Filtration through Celite® hetero->filt Yes scav_screen Scavenger Screening hetero->scav_screen No analyze1 Analyze Pd Content (ICP-MS) filt->analyze1 analyze1->scav_screen >10 ppm final_prod Final Product (<10 ppm Pd) analyze1->final_prod <10 ppm optimize Optimize Scavenging Conditions (Temp, Time, Solvent) scav_screen->optimize analyze2 Analyze Pd Content (ICP-MS) optimize->analyze2 analyze2->final_prod <10 ppm cryst Consider Crystallization or Extraction analyze2->cryst >10 ppm or high product loss cryst->analyze2

Caption: Decision workflow for selecting a palladium removal strategy.

Q3: Can I combine different palladium removal methods?

A3: Yes, a multi-step approach is often the most effective strategy.[9] For example, an initial filtration through Celite® to remove bulk heterogeneous palladium can be followed by treatment with a scavenger to capture soluble palladium species. A final recrystallization can then be used to achieve the highest possible purity.

Q4: How do I quantify the amount of residual palladium in my sample?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard and most sensitive analytical technique for quantifying trace levels of palladium and other elemental impurities in pharmaceutical samples.[6][15] For a more rapid, semi-quantitative assessment during process development, catalysis-based fluorometric methods can be useful.[16][17]

Q5: Are there any "greener" alternatives for palladium removal?

A5: Research into more sustainable methods is ongoing. Organic solvent nanofiltration (OSN) shows promise for recovering and reusing homogeneous palladium catalysts, reducing waste.[18] Using heterogeneous or encapsulated catalysts from the outset can also simplify removal and recycling.[19]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Scavenger Screening

This protocol allows for the rapid identification of the most effective scavenger for your specific pyrrolopyrimidine product.

Materials:

  • Crude pyrrolopyrimidine product containing residual palladium.

  • A panel of solid-supported scavengers (e.g., SiliaMetS® Thiol, Thiourea, DMT).[12][13]

  • A suitable organic solvent in which the product is highly soluble (e.g., THF, DCM, Ethyl Acetate).

  • Small reaction vials with stir bars.

  • Filtration apparatus (e.g., syringe filters).

Procedure:

  • Prepare Stock Solution: Dissolve a known amount of your crude product in the chosen solvent to create a stock solution.

  • Aliquot: Distribute equal volumes of the stock solution into several labeled vials. Keep one vial as a "no scavenger" control.

  • Add Scavengers: To each of the other vials, add a different scavenger. A good starting point is 5-10 equivalents of scavenger relative to the initial molar amount of palladium used in the reaction.

  • Stir: Stir all vials at room temperature (or a slightly elevated temperature, e.g., 40 °C) for a set period (e.g., 4 hours).

  • Filter: Filter the contents of each vial to remove the solid scavenger.

  • Analyze: Submit the filtrate from each vial, including the control, for ICP-MS analysis to determine the residual palladium concentration.

  • Evaluate: Compare the results to identify the scavenger that provides the most efficient palladium removal with the highest product recovery.

Protocol 2: Optimized Palladium Scavenging with Thiol-Functionalized Silica

This protocol is a robust starting point for palladium removal once an effective scavenger has been identified.

Materials:

  • Crude pyrrolopyrimidine product.

  • Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).[13]

  • An appropriate organic solvent (e.g., ethyl acetate, toluene, or THF).

  • Filtration apparatus (Büchner funnel, filter flask, filter paper) and Celite®.

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 10-20 volumes).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical loading is 5-10 equivalents relative to the initial amount of palladium catalyst.

  • Stirring: Stir the mixture at a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Prepare a small pad of Celite® (approximately 1-2 cm thick) in a Büchner funnel. Filter the cooled reaction mixture through the Celite® pad to remove the scavenger-bound palladium.

  • Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified pyrrolopyrimidine product.

  • Analysis: Analyze the final product for residual palladium content using ICP-MS.

References

Technical Support Center: Managing Thermal Instability of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the thermal instability of this important class of heterocyclic compounds. Our goal is to empower you with the knowledge to anticipate, identify, and manage stability issues, ensuring the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the handling and stability of this compound derivatives.

Q1: I've observed the formation of a new, more polar impurity in my sample of a this compound derivative during a heated reaction or upon storage at elevated temperatures. What could this impurity be?

A1: The most probable impurity is the corresponding 2-hydroxy-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one derivative. The 2-chloro group on the pyrimidine ring is susceptible to nucleophilic substitution, particularly hydrolysis. This reaction is often catalyzed by trace amounts of water and accelerated by heat. The resulting hydroxyl group significantly increases the polarity of the molecule. Studies on similar heterocyclic systems, such as 2-chloropyridines, have shown that hydrolysis can occur, especially under elevated temperatures and in the presence of water.[1][2]

Q2: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC plate after refluxing my this compound derivative in an alcohol-based solvent. What is happening?

A2: The darkening of the reaction mixture and the appearance of multiple TLC spots suggest significant degradation. Besides hydrolysis, two other potential degradation pathways at elevated temperatures are:

  • Aminolysis: If your reaction involves amine-based reagents or impurities, the 2-chloro group can be displaced by the amine, leading to the formation of 2-amino-substituted derivatives.

  • Ring Cleavage: The pyrimidinone ring, which contains amide-like bonds, can be susceptible to cleavage under harsh thermal conditions, especially in the presence of strong acids or bases. This can lead to a complex mixture of degradation products. While the amide bond is generally stable, its cleavage can be catalyzed under certain conditions.

Q3: Can the substituents on the pyrrole ring or at the N-5/N-7 positions influence the thermal stability of the core structure?

A3: Yes, the nature and position of substituents can significantly impact the thermal stability of the this compound core.

  • Electron-withdrawing groups on the pyrrole ring can potentially increase the electrophilicity of the pyrimidine ring, making the 2-chloro group more susceptible to nucleophilic attack.

  • Bulky substituents near the reactive sites (the 2-chloro group and the pyrimidinone ring) might offer some steric hindrance, potentially slowing down the rate of degradation.

  • Substituents at N-7 can influence the overall electronic properties and conformation of the bicyclic system, which in turn can affect its stability.

Q4: What are the recommended storage conditions for this compound derivatives to minimize degradation?

A4: To minimize thermal degradation and hydrolysis, it is recommended to store these compounds under the following conditions:

  • Temperature: Store at or below room temperature. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with moisture and oxygen.

  • Light: Protect from light, as photodecomposition can be another degradation pathway for some heterocyclic compounds.

  • Container: Use well-sealed, airtight containers to prevent moisture ingress.

II. Troubleshooting Guides

This section provides structured guidance for identifying and resolving specific issues encountered during experiments.

Guide 1: Unexpected Impurity Formation in a Heated Reaction
Symptom Potential Cause Troubleshooting Steps
A new, more polar spot appears on TLC/LCMS after heating.Hydrolysis of the 2-chloro group. 1. Analyze by LC-MS: Confirm if the mass of the impurity corresponds to the replacement of -Cl with -OH.
2. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar).
3. Lower Reaction Temperature: If the reaction kinetics allow, reduce the reaction temperature. Consider using microwave irradiation for shorter reaction times at controlled temperatures.
4. pH Control: If applicable, maintain a neutral pH as acidic or basic conditions can catalyze hydrolysis.
A new, less polar spot appears on TLC/LCMS, and an amine is present in the reaction.Aminolysis of the 2-chloro group. 1. Analyze by LC-MS: Check if the mass of the impurity corresponds to the displacement of -Cl by the amine.
2. Protecting Groups: If the amine is a desired reagent for another part of the molecule, consider using a protecting group strategy.
3. Stoichiometry Control: Use the minimum necessary amount of the amine nucleophile.
Multiple new spots and discoloration of the reaction mixture.General thermal decomposition, possibly including ring cleavage. 1. Re-evaluate Reaction Conditions: The temperature may be too high for the stability of the core structure. Explore alternative synthetic routes that proceed at lower temperatures.
2. Forced Degradation Study: Conduct a controlled forced degradation study (see Section III, Protocol 1) to understand the degradation profile of your specific derivative.
3. Impurity Characterization: Isolate and characterize the major degradation products using techniques like preparative HPLC, NMR, and high-resolution mass spectrometry to understand the decomposition pathway.[3]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess and manage the thermal stability of your compounds.

Protocol 1: Forced Degradation Study for Thermal Stability Assessment

This protocol is designed to intentionally degrade the sample under controlled thermal stress to identify potential degradation products and pathways, which is a crucial step in developing stable formulations and analytical methods.[4]

Objective: To assess the thermal stability of a this compound derivative in the solid state and in solution.

Materials:

  • Your this compound derivative

  • High-purity solvent (e.g., acetonitrile, methanol, or a solvent relevant to your process)

  • Vials with inert caps

  • Calibrated oven or heating block

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or UV)

  • LC-MS system for peak identification

Procedure:

  • Sample Preparation:

    • Solid State: Accurately weigh 1-5 mg of your compound into a clean, dry vial.

    • Solution State: Prepare a stock solution of your compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). Aliquot a defined volume into a clean vial.

  • Stress Conditions:

    • Prepare a control sample for both solid and solution states, to be stored at a reference condition (e.g., 4 °C, protected from light).

    • Place the stress samples (solid and solution) in a calibrated oven or heating block at a selected temperature (e.g., 60 °C, 80 °C, or 100 °C). The choice of temperature may depend on the anticipated lability of the compound.

    • Expose the samples for a defined period (e.g., 24, 48, 72 hours). It is advisable to have multiple time points.

  • Sample Analysis:

    • At each time point, remove a stress sample and the corresponding control sample.

    • For the solid-state sample, dissolve it in a known volume of solvent to achieve a concentration similar to the solution-state sample.

    • Analyze all samples by HPLC/UPLC. Use a gradient method that is capable of separating the parent compound from potential impurities.

    • Quantify the percentage of the parent compound remaining and the area percentage of any new peaks formed.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • Use LC-MS to obtain the mass of the degradation products to aid in their identification. For example, a mass increase of 18 Da (after loss of HCl) would suggest hydrolysis.

    • Plot the percentage of the parent compound remaining against time to get an initial idea of the degradation kinetics.

Protocol 2: Analytical Method for Impurity Profiling

Objective: To develop a robust HPLC method for the separation and quantification of the parent compound and its potential thermal degradants.

Instrumentation:

  • HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Example):

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for many heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compounds from the column.
Gradient 5% to 95% B over 15 minutesA broad gradient is a good starting point to separate compounds with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection 254 nm or PDA scan254 nm is a common wavelength for aromatic compounds. A PDA detector allows for the identification of the optimal wavelength for all components and assessment of peak purity.
Injection Volume 1-5 µLAdjust based on sample concentration and detector sensitivity.

Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness.

IV. Visualizations

Diagram 1: Potential Thermal Degradation Pathways

G A This compound Derivative B 2-Hydroxy Derivative (Hydrolysis) A->B + H2O (Heat) C 2-Amino Derivative (Aminolysis) A->C + R-NH2 (Heat) D Ring Cleavage Products A->D Harsh Thermal Conditions

Caption: Potential degradation pathways for this compound derivatives.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A1 Solid State Sample B1 Control (4°C) A1->B1 B2 Thermal Stress (e.g., 80°C) A1->B2 A2 Solution State Sample A2->B1 A2->B2 C1 HPLC/UPLC Analysis B1->C1 B2->C1 C2 LC-MS for Identification C1->C2 D1 Quantify Degradation C2->D1 D2 Identify Degradants D1->D2 D3 Assess Stability D2->D3

Caption: Workflow for conducting a forced thermal degradation study.

V. References

  • Barrera, C.M., et al. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Industrial & Engineering Chemistry Research, 45(2), 621-626. Available at: --INVALID-LINK--

  • Amire, O. A., et al. (2008). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 5(1), 51-54. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Available at: --INVALID-LINK--

  • ResearchGate. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: --INVALID-LINK--

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: --INVALID-LINK--

  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: --INVALID-LINK--

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: --INVALID-LINK--

  • MDPI. (2021). Amide Bond Activation of Biological Molecules. Available at: --INVALID-LINK--

  • eScholarship, University of California. (n.d.). NMR Applications to Study Natural Product Biosynthesis and Biodegradation. Available at: --INVALID-LINK--

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: --INVALID-LINK--

  • PubMed. (2002). Thermal decomposition of matrix metalloproteinase inhibitors: evidence of solid state dimerization. Available at: --INVALID-LINK--

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: --INVALID-LINK--

  • Bentham Science. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Available at: --INVALID-LINK--

References

Validation & Comparative

Comparative analysis of different synthetic routes to 2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged core structure in medicinal chemistry, forming the basis of numerous clinically approved drugs and investigational agents, particularly in the oncology and inflammation therapeutic areas.[1] The specific derivative, 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, also known as a diazaoxindole, represents a critical intermediate for the synthesis of a diverse array of kinase inhibitors and other biologically active molecules.[2] The strategic placement of the chloro and oxo functionalities allows for versatile subsequent chemical modifications, making the efficient and scalable synthesis of this intermediate a topic of significant interest to researchers in drug discovery and development.

This guide provides a comparative analysis of different synthetic routes to this compound, offering an in-depth look at the underlying chemical principles, experimental considerations, and the relative merits of each approach. The insights provided herein are intended to assist researchers in selecting the most appropriate synthetic strategy based on their specific needs, whether for small-scale library synthesis or large-scale manufacturing.

Overview of Synthetic Strategies

The construction of the pyrrolo[2,3-d]pyrimidine core generally involves the sequential or convergent assembly of the pyrimidine and pyrrole rings. The primary disconnection approaches for this compound are illustrated below.

Synthetic_Strategies cluster_0 Disconnection Approaches Target This compound Route_1 Route 1: Intramolecular Cyclization Target->Route_1 C-N bond formation Route_2 Route 2: Pyrrole Annulation Target->Route_2 C-C bond formation Route_3 Route 3: Convergent Synthesis Target->Route_3 Multi-component reaction Pyrimidine_Intermediate Substituted Pyrimidine Route_1->Pyrimidine_Intermediate starts with Pyrimidine_Core Halogenated Pyrimidine Route_2->Pyrimidine_Core builds upon Simple_Precursors e.g., Aminopyrimidine, Glyoxal Route_3->Simple_Precursors combines

Caption: Primary disconnection strategies for the synthesis of the pyrrolo[2,3-d]pyrimidin-6(7H)-one core.

Route 1: Synthesis via Intramolecular Cyclization of a Pyrimidine Intermediate

This linear synthetic approach constructs the pyrrole ring through an intramolecular cyclization of a suitably functionalized pyrimidine precursor. A notable example of this strategy involves the synthesis from commercially available 5-bromo-2,4-dichloropyrimidine.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Step 1: Selective Amination: The initial step involves a selective amination at the C4 position of 5-bromo-2,4-dichloropyrimidine. The greater electrophilicity of the C4 position compared to the C2 position drives this regioselectivity. Gaseous ammonia in THF is a common and effective method for this transformation, affording 4-amino-5-bromo-2-chloropyrimidine in high yield.

  • Step 2: Stille Coupling: The introduction of a two-carbon unit at the C5 position is achieved via a palladium-catalyzed Stille coupling reaction with (Z)-1-ethoxy-2-(tributylstannyl)ethene. The Stille coupling is a reliable and versatile C-C bond-forming reaction, and the use of an enol ether synthon provides the necessary functionality for the subsequent cyclization.

  • Step 3: Acid-Catalyzed Cyclization: The final step is an acid-catalyzed intramolecular cyclization. The acidic conditions hydrolyze the enol ether to the corresponding aldehyde, which is in equilibrium with its enol form. Tautomerization and subsequent nucleophilic attack by the C4-amino group onto the carbonyl, followed by dehydration, leads to the formation of the pyrrole ring and the desired this compound.

Route 2: Pyrrole Annulation onto a Pre-formed Pyrimidine Core

This strategy involves the construction of the pyrrole ring onto a pre-existing pyrimidine scaffold, often employing transition-metal-catalyzed cross-coupling reactions. A common approach is the Sonogashira coupling of a halogenated pyrimidine with a terminal alkyne, followed by an intramolecular cyclization. While not explicitly detailed for the target molecule, this is a widely used method for related pyrrolo[2,3-d]pyrimidines.[3]

Conceptual Reaction Scheme:

[Image of a conceptual reaction scheme for Route 3, showing the one-pot reaction of an aminopyrimidine, a glyoxal derivative, and a suitable C2-building block to form the pyrrolo[2,3-d]pyrimidin-6(7H)-one core]

Caption: Experimental workflow for the synthesis of 2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one via Route 1.

Step 1: 4-Amino-5-bromo-2-chloropyrimidine

  • Dissolve 5-bromo-2,4-dichloropyrimidine in tetrahydrofuran (THF).

  • At room temperature, bubble ammonia gas through the solution for 1 hour.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can often be used in the next step without further purification, or it can be purified by crystallization or column chromatography to yield the product as a solid.

Step 2: 4-Amino-2-chloro-5-((Z)-2-ethoxyvinyl)pyrimidine

  • To a solution of 4-amino-5-bromo-2-chloropyrimidine in anhydrous dioxane, add (Z)-1-ethoxy-2-(tributylstannyl)ethene and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 16 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired product.

Step 3: 2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one

  • Dissolve the product from Step 2 in methanol.

  • Add concentrated hydrochloric acid and heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid by filtration, wash with a small amount of cold methanol, and dry under vacuum to afford 2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one.

Discussion and Conclusion

The choice of synthetic route to this compound is contingent upon the specific goals of the research program.

  • Route 1 is a well-established and reliable method that proceeds from a readily available starting material. While it involves the use of toxic organotin reagents, the procedure is robust and the steps are generally high-yielding. For medicinal chemistry programs requiring a reliable supply of the intermediate for further derivatization, this route is a strong contender, provided that appropriate safety measures are in place for handling the tin-containing compounds.

  • Route 2 offers a more modular approach, where the pyrrole ring is constructed in a convergent manner. This can be advantageous for creating diversity, as a variety of alkynes can be employed. The avoidance of organotin reagents is a significant advantage over Route 1 from a safety and environmental perspective. However, the optimization of the Sonogashira coupling and subsequent cyclization can be more challenging.

  • Route 3 , the multi-component strategy, is the most efficient in terms of step economy. [4]For the rapid generation of a library of analogs for initial biological screening, this approach is unparalleled. However, adapting this methodology for the synthesis of the specific, less substituted target molecule may require significant development and may not be as straightforward as the linear approaches.

References

A Comparative Guide to Kinase Inhibitor Scaffolds: The 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one Core versus Other Privileged Structures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases. At the heart of this success lies the concept of the "privileged scaffold" – a core molecular structure that serves as a high-affinity anchor for the ATP-binding pocket of kinases. These scaffolds often mimic the purine ring of ATP, enabling them to competitively inhibit kinase activity.

This guide provides an in-depth, data-supported comparison of several prominent kinase inhibitor scaffolds. We will focus on the unique characteristics of the 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one scaffold and its parent pyrrolo[2,3-d]pyrimidine core, evaluating its performance against other widely utilized and clinically validated scaffolds: pyrazolo[3,4-d]pyrimidine , imidazo[1,2-b]pyridazine , and indazole . Through a detailed analysis of their chemical properties, biological activities, and clinical relevance, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complex landscape of kinase inhibitor design.

The Foundation of Kinase Inhibition: A Look at Privileged Scaffolds

The ATP-binding site of kinases, while highly conserved in its core structure, possesses subtle differences across the kinome that can be exploited for selective inhibition. Privileged scaffolds provide a foundational framework that can be chemically elaborated to achieve desired potency and selectivity.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Versatile ATP Mimic

The pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the nitrogenous base of ATP. This structural similarity makes it an exceptional starting point for designing ATP-competitive kinase inhibitors.[1][2] The pyrrolo[2,3-d]pyrimidine scaffold has given rise to several clinically successful drugs, demonstrating its versatility in targeting a range of kinases.[3][4]

A particularly interesting derivative is the This compound (also referred to as a diazaoxindole). This scaffold combines the ATP-mimetic properties of the pyrrolo[2,3-d]pyrimidine core with a reactive chlorosubstituent at the 2-position, which can be readily displaced to introduce diverse chemical functionalities. This synthetic tractability allows for extensive structure-activity relationship (SAR) studies to optimize inhibitor properties.[5] Furthermore, the oxindole-like structure of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core has been shown to impart exceptional selectivity for certain kinases, such as CDK2.[6][7][8]

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Clinically Validated Powerhouse

Similar to the pyrrolo[2,3-d]pyrimidines, the pyrazolo[3,4-d]pyrimidine scaffold is also a bioisostere of adenine and has proven to be a highly successful framework for kinase inhibitors.[9][10] This scaffold is at the core of several FDA-approved drugs and numerous clinical candidates, highlighting its favorable drug-like properties.[9] Its rigid, planar structure allows for predictable binding interactions within the ATP pocket. The pyrazolo[3,4-d]pyrimidine core has been successfully employed to target a wide range of kinases, including Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs).[9][10]

The Imidazo[1,2-b]pyridazine Scaffold: A Rising Star in Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold has gained significant attention in recent years, particularly with the success of ponatinib, a multi-targeted kinase inhibitor.[11] This scaffold offers a distinct nitrogen arrangement compared to the purine isosteres, which can be leveraged to achieve unique selectivity profiles.[12] The imidazo[1,2-b]pyridazine core has shown promise in targeting a variety of kinases, including those implicated in cancer and inflammatory diseases.[11][12]

The Indazole Scaffold: A Versatile and Promising Framework

The indazole scaffold is another privileged structure that has been successfully utilized in the development of several FDA-approved kinase inhibitors, such as pazopanib and axitinib.[6][13] Unlike the other scaffolds discussed, indazole is a bicyclic structure with only two nitrogen atoms, offering a different hydrogen bonding pattern and steric profile. This can be advantageous for targeting kinases with unique active site topologies. The indazole core has demonstrated broad utility, with derivatives showing activity against a wide range of kinase families.[14][15][16]

Quantitative Performance Comparison: A Data-Driven Analysis

To provide an objective comparison of these scaffolds, the following tables summarize the inhibitory activities (IC50 values) of representative compounds against key kinase targets. It is important to note that the specific substitutions on the core scaffold play a crucial role in determining potency and selectivity.

Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors

Compound/DrugScaffoldTarget KinaseIC50 (nM)Reference(s)
PF-06873600 Derivative5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-oneCDK2<1[6]
PF-06873600 Derivative5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-oneCDK1>200[6]
Benzylidine Derivative 9a2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-onec-Raf124[5]
RuxolitinibPyrrolo[2,3-d]pyrimidineJAK1~3[4]
TofacitinibPyrrolo[2,3-d]pyrimidineJAK31[2]

Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors

Compound/DrugScaffoldTarget KinaseIC50 (nM)Reference(s)
IbrutinibPyrazolo[3,4-d]pyrimidineBTK0.5[9]
Compound 1jPyrazolo[3,4-d]pyrimidin-4-oneCDK21600[17]
Compound 4Pyrazolo[3,4-d]pyrimidineCDK2670[18]
Compound 16Pyrazolo[3,4-d]pyrimidineEGFR34[19]

Table 3: Inhibitory Activity of Imidazo[1,2-b]pyridazine-Based Inhibitors

Compound/DrugScaffoldTarget KinaseIC50 (nM)Reference(s)
PonatinibImidazo[1,2-b]pyridazineBCR-ABL0.37[11]
Compound 22Imidazo[1,2-b]pyridazineBTK1.3[]
Compound 34fImidazo[1,2-b]pyridazineFLT3-ITD4[21]
Compound 20aImidazo[1,2-b]pyridazineDYRK1A50[12]

Table 4: Inhibitory Activity of Indazole-Based Inhibitors

Compound/DrugScaffoldTarget KinaseIC50 (nM)Reference(s)
PazopanibIndazoleVEGFR230[6]
AxitinibIndazoleVEGFR20.2[6]
Compound 109IndazoleEGFR T790M5.3[15]
Compound 14dIndazoleFGFR15.5[22]

Key Signaling Pathways in Focus

Understanding the biological context in which these kinase inhibitors function is paramount. The following diagrams illustrate some of the key signaling pathways regulated by kinases that are targeted by compounds based on these scaffolds.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activate pRb pRb CDK4/6->pRb phosphorylate E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 activate DNA_Replication DNA Replication CDK2->DNA_Replication promotes Growth_Factors Growth Factors Growth_Factors->Cyclin D stimulate CDK2_Inhibitor 2-Chloro-5H-pyrrolo [2,3-d]pyrimidin-6(7H)-one (e.g., PF-06873600) CDK2_Inhibitor->CDK2

Caption: CDK2-driven cell cycle progression.

RAF_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS activates RAF c-Raf RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors activates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival RAF_Inhibitor 2-Chloro-5H-pyrrolo [2,3-d]pyrimidin-6(7H)-one Derivative RAF_Inhibitor->RAF

Caption: RAS/RAF/MEK/ERK signaling cascade.

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF_MEK_ERK Raf-MEK-ERK Pathway PKC->RAF_MEK_ERK eNOS eNOS AKT->eNOS Proliferation Endothelial Cell Proliferation RAF_MEK_ERK->Proliferation Survival_Permeability Survival & Permeability eNOS->Survival_Permeability VEGFR2_Inhibitor Indazole Scaffold (e.g., Axitinib) VEGFR2_Inhibitor->VEGFR2

Caption: VEGFR2-mediated angiogenesis pathway.

Experimental Protocols for Scaffold Evaluation

The rigorous evaluation of kinase inhibitors requires robust and reproducible experimental protocols. Below are standardized methodologies for assessing the performance of compounds derived from different scaffolds.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Test compounds (serially diluted in DMSO)

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. In a 384-well plate, add 1 µL of each compound concentration to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup: Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. Add 5 µL of this solution to each well containing the test compound.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Prepare a 2X ATP solution in Kinase Assay Buffer. Add 5 µL of the ATP solution to each well to start the reaction.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The optimal incubation time may vary depending on the kinase.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. c. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Protocol 2: Cell-Based Kinase Inhibition Assay (Phospho-Protein Quantification)

This protocol assesses a compound's ability to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • Test compounds (serially diluted in DMSO)

  • Stimulant (e.g., growth factor, if required to activate the pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-specific and total protein antibodies for the substrate of interest

  • ELISA or TR-FRET-based detection reagents

  • 96-well cell culture plates

  • Plate reader for the chosen detection method (e.g., absorbance, fluorescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 2 hours). Include a vehicle control (DMSO).

  • Pathway Stimulation (if necessary): Add a stimulant (e.g., EGF for the EGFR pathway) and incubate for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding cold lysis buffer to each well. Incubate on ice for 15 minutes with gentle agitation.

  • Lysate Quantification: Collect the cell lysates and determine the total protein concentration for normalization.

  • Phospho-Protein Detection: a. Use an ELISA or TR-FRET-based assay to quantify the levels of the phosphorylated substrate in each lysate sample. b. In parallel, quantify the total amount of the substrate protein to normalize for any changes in protein expression.

  • Data Analysis: a. Calculate the ratio of phosphorylated protein to total protein for each treatment condition. b. Determine the percent inhibition of phosphorylation for each compound concentration relative to the stimulated vehicle control. c. Calculate the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Screening_Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination (Biochemical) Hit_Identification->Dose_Response Cell_Based_Assay Cell-Based Potency Assay (Phospho-Protein) Dose_Response->Cell_Based_Assay Selectivity_Profiling Kinome Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling Lead_Optimization Lead Optimization (ADME/Tox, PK/PD) Selectivity_Profiling->Lead_Optimization

Caption: Kinase inhibitor screening workflow.

Conclusion and Future Perspectives

The choice of a core scaffold is a critical decision in the design of kinase inhibitors, profoundly influencing the potency, selectivity, and drug-like properties of the final compound. The This compound scaffold represents a highly promising and versatile platform. Its inherent ATP-mimetic character, coupled with synthetic accessibility and the potential for achieving high selectivity, as demonstrated in the context of CDK2 inhibition, makes it an attractive starting point for novel inhibitor design.

When compared to other privileged scaffolds such as pyrazolo[3,4-d]pyrimidine , imidazo[1,2-b]pyridazine , and indazole , each with their own portfolio of clinical successes, the this compound scaffold holds its own as a valuable tool in the medicinal chemist's arsenal. The data presented in this guide underscore that no single scaffold is universally superior; rather, the optimal choice depends on the specific kinase target and the desired therapeutic profile.

The future of kinase inhibitor development will likely involve a continued exploration of novel scaffolds, as well as "scaffold hopping" from existing frameworks to discover new chemical space and overcome challenges such as acquired resistance. By integrating computational modeling with high-throughput screening and robust cellular assays, researchers can continue to refine these privileged structures into next-generation therapeutics with improved efficacy and safety profiles.

References

A Comparative Spectroscopic Guide to 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyrrolo[2,3-d]pyrimidine scaffold is of significant interest due to its prevalence in a variety of biologically active molecules, including kinase inhibitors. Among its many derivatives, 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one stands out as a crucial intermediate for the synthesis of potent therapeutic agents. The precise characterization of this molecule and its precursors is paramount for ensuring the integrity and success of subsequent synthetic transformations.

This comprehensive guide provides an in-depth spectroscopic comparison of this compound with its key synthetic precursors: 4-amino-5-bromo-2-chloropyrimidine and the corresponding dechlorinated analog, 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one. By examining their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and differentiate these compounds throughout the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process, a key portion of which is outlined below. The journey begins with a commercially available dihalopyrimidine, which is then selectively aminated and subsequently undergoes a palladium-catalyzed coupling and cyclization to form the fused pyrrolopyrimidine ring system. The final product can then be further modified, for instance, by dechlorination to yield the parent pyrrolo[2,3-d]pyrimidinone. Understanding the spectroscopic signatures at each stage is critical for reaction monitoring and quality control.

Synthetic_Pathway 4-amino-5-bromo-2-chloropyrimidine 4-amino-5-bromo-2-chloropyrimidine This compound This compound 4-amino-5-bromo-2-chloropyrimidine->this compound Stille Coupling & Cyclization 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one This compound->5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one Dechlorination NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve sample in DMSO-d6 Transfer Transfer to NMR tube Dissolve->Transfer Insert Insert into spectrometer Lock_Shim Lock and shim Insert->Lock_Shim Acquire_1H Acquire 1H spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire 13C spectrum Acquire_1H->Acquire_13C Process Process and analyze spectra

In vitro kinase selectivity profiling of 2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the In Vitro Kinase Selectivity of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one Analogs

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of adenine, has proven to be a privileged structure in the design of potent ATP-competitive kinase inhibitors.[1][2] This guide provides a comprehensive analysis of the in vitro kinase selectivity profiles of analogs derived from the this compound core. Our focus is to provide researchers, scientists, and drug development professionals with a comparative framework, supported by experimental data, to inform the design and optimization of next-generation kinase inhibitors.

The strategic incorporation of various substituents onto the pyrrolo[2,3-d]pyrimidine nucleus allows for the fine-tuning of potency and selectivity against specific kinase targets.[2] Understanding the structure-activity relationships (SAR) that govern these interactions is paramount for developing inhibitors with desired therapeutic windows, minimizing off-target effects that can lead to toxicity.[3]

Comparative Kinase Selectivity Profiles

The following table summarizes the in vitro kinase inhibitory activity of representative 2-substituted pyrrolo[2,3-d]pyrimidine analogs against a panel of cancer-relevant kinases. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that assay conditions may vary between studies, and direct comparison of absolute IC50 values should be made with caution.

Analog Core Structure Target Kinase IC50 (nM) Key Selectivity Observations Reference
Analog A 2-amino-pyrrolo[2,3-d]pyrimidineAurora-A8Potent against Aurora-A, with selectivity over other related kinases.[4]
Analog B 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidineCDK9<10 µMDemonstrates inhibitory activity against CDK9.
Analog C 6-substituted-pyrrolo[2,3-d]pyrimidineCSF1R5.14Highly potent and selective for CSF1R over other type III receptor tyrosine kinases.[5]
Analog D 5,6-disubstituted pyrrolo[2,3-d]pyrimidineFGFR4, Tie2, TrkA<10 µMExhibits selective inhibition towards a specific subset of oncogenic kinases.
Analog E 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-oneCDK2<1 µMExceptionally selective for CDK2 over other CDKs (CDK1/4/6/7/9).[6]
Analog F 4-anilinopyrrolo[2,3-d]pyrimidineRETLow nMPotent inhibition of both wild-type and mutant RET kinase.[7]
Analog G 4-amino-5-carbonitrile-pyrrolo[2,3-d]pyrimidineLRRK22Potent and selective inhibition of LRRK2.

Experimental Methodologies: A Validating System

The determination of in vitro kinase selectivity is a critical step in the characterization of small molecule inhibitors. A robust and reproducible assay methodology is essential for generating high-quality, comparable data. Below is a detailed, step-by-step protocol for a typical luminescent-based kinase assay used to determine the half-maximal inhibitory concentration (IC50).

Luminescent Kinase Assay Protocol for IC50 Determination

This protocol is designed to quantify the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. The assay relies on a proprietary reagent that converts ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal.

I. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer. A typical buffer may consist of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. The optimal buffer composition may vary depending on the specific kinase.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration of ATP in the assay should be close to the Michaelis constant (Km) for the specific kinase to ensure accurate determination of competitive inhibition.

  • Kinase Solution: Dilute the recombinant kinase enzyme to the desired concentration in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate Solution: Prepare the specific peptide or protein substrate for the kinase in the kinase buffer.

  • Test Compound Dilution Series: Prepare a serial dilution of the this compound analog in 100% DMSO. A typical starting concentration is 10 mM. Further dilute this series in the kinase buffer to achieve the final desired concentrations for the assay.

  • Control Compounds: Prepare solutions of a positive control inhibitor (e.g., staurosporine) and a negative control (DMSO vehicle).

II. Assay Procedure:

  • Plate Setup: Use a low-volume, white 384-well assay plate.

  • Compound Addition: Add 5 µL of the diluted test compound, positive control, or negative control to the appropriate wells.

  • Kinase and Substrate Addition: Prepare a master mix containing the kinase and substrate in kinase buffer. Add 10 µL of this master mix to each well.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear phase.

  • Reaction Termination and Signal Generation:

    • Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides the necessary components for the luciferase reaction. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

III. Data Analysis:

  • Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) Where:

    • Signal_compound is the signal in the presence of the test compound.

    • Signal_min is the signal of the positive control (maximum inhibition).

    • Signal_max is the signal of the negative control (no inhibition).

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for Kinase Selectivity Profiling

G cluster_0 Compound Preparation cluster_1 Assay Plate Preparation cluster_2 Kinase Reaction cluster_3 Signal Detection & Analysis Compound This compound Analog SerialDilution Serial Dilution in DMSO Compound->SerialDilution AddCompound Add Diluted Compound SerialDilution->AddCompound AssayPlate 384-well Plate KinaseMix Prepare Kinase/Substrate Mix AddKinaseMix Add Kinase Mix to Plate KinaseMix->AddKinaseMix PreIncubate Pre-incubation AddKinaseMix->PreIncubate ATP_addition Add ATP to Initiate Reaction PreIncubate->ATP_addition Incubate Incubate at 30°C ATP_addition->Incubate StopReaction Stop Reaction & Deplete ATP Incubate->StopReaction AddDetectionReagent Add Detection Reagent StopReaction->AddDetectionReagent ReadLuminescence Read Luminescence AddDetectionReagent->ReadLuminescence DataAnalysis Calculate % Inhibition & IC50 ReadLuminescence->DataAnalysis

Caption: Workflow for determining the IC50 of pyrrolo[2,3-d]pyrimidine analogs.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The pyrrolo[2,3-d]pyrimidine core acts as a hinge-binding motif, mimicking the adenine base of ATP and forming crucial hydrogen bonds with the kinase hinge region.[7] The selectivity of the analogs is primarily dictated by the nature and position of the substituents on this core structure.

For instance, modifications at the C2 and C4 positions can significantly influence the inhibitor's interaction with the solvent-exposed region and the gatekeeper residue of the kinase active site, thereby dictating selectivity.[1] The introduction of a sulfamoylphenyl group at the C2 position has been shown to confer activity against cyclin-dependent kinases. In contrast, larger, more complex substituents at the C5 and C6 positions have been exploited to achieve high selectivity for kinases such as CSF1R and RET.[3][5]

The 2-chloro substituent on the 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one core serves as a versatile chemical handle for introducing a variety of functional groups through nucleophilic substitution reactions, enabling the exploration of a wide chemical space to optimize for potency and selectivity.

Illustrative Signaling Pathway: EGFR Inhibition

EGFR EGFR Ras Ras EGFR->Ras P Analog Pyrrolo[2,3-d]pyrimidine Analog Analog->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

References

The Halogen Advantage: A Comparative Guide to the Biological Activity of Chlorinated vs. Non-Chlorinated Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of a Single Atom

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures." The pyrrolo[2,3-d]pyrimidine core is a prime example of such a scaffold.[1] As a deaza-isostere of adenine, the nitrogenous base of ATP, it provides an ideal template for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[2][3][4] Kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4]

This guide delves into a critical aspect of designing pyrrolo[2,3-d]pyrimidine-based inhibitors: the strategic incorporation of chlorine atoms. While seemingly a minor modification, chlorination is a powerful tool used by medicinal chemists to significantly enhance a compound's biological profile. We will explore the mechanistic rationale behind this strategy and provide a comparative analysis of chlorinated versus non-chlorinated analogs, supported by experimental data and detailed protocols. The objective is to illuminate not just what happens when you chlorinate this scaffold, but why it is such a pivotal step in the journey from a simple heterocycle to a potent therapeutic agent.

The Rationale for Chlorination: Enhancing Potency and Selectivity

The decision to introduce a chlorine atom is a calculated one, aimed at improving several key pharmacological parameters. The strategic placement of this halogen can profoundly influence a molecule's interaction with its biological target and its overall behavior in a biological system.

  • Enhanced Binding Affinity: The primary driver for chlorination is often to increase binding affinity. Halogen atoms, particularly chlorine, can participate in "halogen bonding," a highly directional, non-covalent interaction with electron-rich atoms like the backbone carbonyl oxygens of amino acid residues in a kinase's ATP-binding pocket.[5][6] This extra interaction can "lock" the inhibitor more tightly into its target, leading to a significant increase in potency (i.e., a lower IC50 value).

  • Modulation of Physicochemical Properties: Chlorination increases the lipophilicity of a molecule. This can improve its ability to cross cell membranes and reach its intracellular target. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and off-target effects.

  • Improved Metabolic Stability: The carbon-chlorine bond is robust and can be strategically placed at positions on the molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes. By "blocking" these sites of metabolism, chlorination can increase the compound's half-life in the body, leading to a more favorable pharmacokinetic profile.

  • Tuning for Selectivity: Different kinases, while sharing a conserved ATP-binding fold, have subtle differences in the size, shape, and amino acid composition of this pocket. A strategically placed chlorine atom can exploit these unique features, allowing an inhibitor to bind preferentially to the target kinase while avoiding others, thereby improving its selectivity and reducing the potential for side effects.[5][6]

Comparative Analysis: Chlorinated vs. Non-Chlorinated Analogs in Action

The most direct way to appreciate the impact of chlorination is to compare the biological activity of chlorinated compounds with their non-chlorinated precursors or analogs. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a crucial intermediate in the synthesis of many kinase inhibitors, serving as a handle for introducing various substituents via nucleophilic substitution.[1][7][8][9]

Case Study: Multi-Targeted Kinase Inhibitors for Cancer Therapy

Research into novel anticancer agents frequently employs the pyrrolo[2,3-d]pyrimidine scaffold. A study by Al-Obaid et al. (2023) highlights the development of halogenated benzohydrazide derivatives of this scaffold as potent multi-targeted kinase inhibitors.[5][6] While a direct non-chlorinated parent for each final compound isn't always synthesized, the importance of halogenation is a central theme. The data shows that compounds bearing halogen substituents (including chlorine) on the appended phenyl rings exhibit potent low-nanomolar inhibition of key cancer-related kinases.

For instance, compound 5k from this series, which is halogenated, demonstrated exceptional potency against multiple kinases, rivaling or exceeding the activity of established drugs like Sunitinib.[5][6][10]

CompoundKey FeatureTarget KinaseIC50 (nM)Reference
Compound 5k HalogenatedEGFR79[6]
Her240[6]
VEGFR2136[6]
CDK2204[6]
Sunitinib Reference DrugVEGFR2261[6]
Erlotinib Reference DrugEGFR55[6]

This data strongly suggests that the electronic and steric properties conferred by the halogens are critical for achieving high-potency, multi-targeted inhibition. The initial synthetic step often involves creating a chlorinated pyrrolopyrimidine core, which is then elaborated.[7][8] This underscores that the "chlorinated" version is the essential gateway to these highly active molecules.

Case Study: EGFR Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

In the development of third-generation EGFR inhibitors for NSCLC, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized to covalently target mutant forms of the receptor.[11][12] The synthesis of these potent inhibitors begins with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[11] This chlorinated starting material is essential for the subsequent selective C-N cross-coupling reactions that build the final, highly active compounds.

One of the standout compounds, 12i , showed remarkable potency and selectivity for mutant EGFR over the wild-type (WT) form.[12]

CompoundTarget KinaseIC50 (nM)Selectivity (WT/Mutant)Reference
Compound 12i EGFR (T790M mutant)0.21~104-fold[12]
EGFR (Wild-Type)22[12]

Here, the chlorinated core is not just a synthetic convenience; it is the foundation upon which the entire molecule is built. The reactivity of the chloro-groups at the C2 and C4 positions is harnessed to construct a molecule with the precise geometry and functionality needed for potent and selective inhibition. Without the initial chlorination, the synthesis of these targeted inhibitors would not be feasible via this efficient route.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the protocols used to generate this data must be robust and reproducible. Below are detailed, step-by-step methodologies for the synthesis and evaluation of these compounds.

Protocol 1: Synthesis via Chlorinated Intermediate

This protocol describes a general and widely used method for preparing 4-substituted pyrrolo[2,3-d]pyrimidines, highlighting the critical chlorination step.

Objective: To synthesize a N4-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine from a 2,4-diamino-6-hydroxypyrimidine precursor.

Workflow Diagram:

G cluster_0 Core Synthesis cluster_1 Activation via Chlorination cluster_2 Final Derivatization A 2,4-Diamino-6-hydroxy- pyrimidine B Substituted Pyrrolo[2,3-d]pyrimidine A->B Cyclization (e.g., with α-bromoketone) C 4-Chloro Intermediate B->C POCl3 Reflux E Final Product (Target Molecule) C->E Nucleophilic Substitution (SNAr) D Substituted Aniline D->E G A Prepare Reagents: - Kinase Enzyme - Substrate Peptide - ATP - Test Compound Dilutions B Incubate Kinase with Test Compound A->B C Initiate Reaction: Add ATP + Substrate B->C D Stop Reaction & Detect Signal (e.g., Phosphorylation) C->D E Data Analysis: Plot % Inhibition vs. [Conc] Calculate IC50 D->E

References

A Senior Application Scientist's Guide to Benchmarking Novel Pyrrolopyrimidine Kinase Inhibitors Against Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrrolopyrimidines in Targeted Therapy

The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics.[1] This class of heterocyclic compounds represents a cornerstone in the design of potent protein kinase inhibitors.[2] Their structural architecture, featuring a deazapurine framework, bears a striking resemblance to adenine, the core component of adenosine triphosphate (ATP).[1] This mimicry allows them to function as highly effective ATP-competitive inhibitors, targeting the catalytic site of various kinases that are crucial for cellular signaling.[3] The versatility of the pyrrolopyrimidine core has led to the development and, in several cases, FDA approval of drugs targeting a range of kinases implicated in oncology and inflammatory diseases.[2][4][5]

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the efficacy of novel pyrrolopyrimidine inhibitors. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating evaluation process. Our focus will be on a multi-tiered approach, beginning with direct biochemical assays and progressing to physiologically relevant cell-based models to compare a novel inhibitor against an established clinical benchmark.

Pillar 1: Understanding the Target Landscape - Mechanism and Pathway

A foundational step in benchmarking any new inhibitor is to understand its mechanism of action within the relevant cellular context. Pyrrolopyrimidine inhibitors are frequently designed to target tyrosine kinases or serine/threonine kinases that are components of critical signaling pathways dysregulated in cancer.[6] For this guide, we will use the Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway as our exemplar, a pathway frequently targeted by this class of inhibitors.[7]

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, and immune response. Aberrant activation of this pathway is a known driver in various malignancies and inflammatory disorders. Novel pyrrolopyrimidine inhibitors often aim to block the ATP-binding site of JAK family kinases (JAK1, JAK2, JAK3, TYK2), thereby preventing the phosphorylation and activation of downstream STAT proteins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK Kinase CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT (inactive) JAK->STAT 3. Phosphorylation STAT_P STAT-P (active) STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization Gene Target Gene Transcription (Proliferation, Survival) STAT_dimer->Gene 5. Nuclear Translocation Inhibitor Novel Pyrrolopyrimidine Inhibitor Inhibitor->JAK Inhibition of ATP Binding Site Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding G biochem Tier 1: Biochemical Assays (In Vitro) cell_target Tier 2: Cellular Target Engagement (In Cellulo) biochem->cell_target Potency & Selectivity Data data Data Synthesis & Comparison biochem->data sub_biochem • Kinase Activity Assay (IC50) • Kinase Selectivity Panel biochem->sub_biochem cell_func Tier 3: Cellular Functional Assays (In Cellulo) cell_target->cell_func Confirmation of Target Binding cell_target->data sub_target • Target Engagement Assay (EC50) (e.g., NanoBRET™) cell_target->sub_target cell_func->data sub_func • Phospho-Substrate Assay (IC50) • Cell Viability Assay (GI50) cell_func->sub_func

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and an understanding of the compound's chemical nature.

Core Principle: Hazard-Informed Waste Management

The foundation of any disposal procedure is a thorough understanding of the substance's hazards. While a specific, comprehensive safety data sheet for this exact compound is not widely available, we can infer its risk profile from its structure—a chlorinated heterocyclic compound—and data from closely related analogs.

This compound belongs to a class of chemicals that must be handled with care. Analogs such as 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine and 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine are classified as harmful or toxic if swallowed and are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, we must operate under the precautionary principle and manage this compound as a hazardous substance. The presence of a carbon-halogen bond is particularly significant, as improper disposal (e.g., via non-specialized incineration) can lead to the formation of hazardous byproducts like hydrogen chloride gas.[2]

Table 1: Chemical & Hazard Profile for this compound

PropertyValueSource
CAS Number 335654-08-5[4]
Molecular Formula C₆H₄ClN₃O[4]
Molecular Weight 169.57 g/mol [4]
Inferred Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2][3]

Pre-Disposal Protocol: Safe Handling and Waste Segregation

Proper disposal begins at the point of generation. Meticulous handling and segregation are essential to prevent cross-contamination and ensure the waste stream is correctly profiled for disposal.

Step-by-Step Segregation Workflow
  • Designate a Waste Stream: Establish a dedicated hazardous waste container specifically for this compound and related halogenated organic waste. Never mix this waste with non-hazardous materials, solvents, or aqueous waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Utilize Appropriate Personal Protective Equipment (PPE): When handling the compound or its waste, always wear:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety glasses with side shields or chemical splash goggles.[5]

    • A standard laboratory coat.

  • Transferring Waste:

    • For solid waste (e.g., residual powder, contaminated weigh boats, or filter paper), carefully place items into the designated solid waste container using forceps or a spatula to minimize dust generation.

    • For solutions, use a dedicated funnel to pour the waste into the designated liquid waste container.

    • For contaminated sharps (needles, razor blades), dispose of them in a designated, puncture-proof sharps container that is clearly labeled as containing hazardous chemical waste.

  • Rinsate Management: When cleaning glassware that contained the compound, perform a triple rinse. The first one or two rinses should be with a suitable organic solvent (e.g., acetone, ethanol) and collected as hazardous liquid waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your local EHS guidelines.

Waste Characterization and Disposal Pathway

As the generator, you are legally responsible for correctly identifying and classifying the waste. This compound is a halogenated organic compound, a category that is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]

The disposal pathway involves classifying the waste, ensuring it is properly containerized and labeled, and transferring it to a licensed disposal facility via your institution's EHS office.

WasteDisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Vendor Operations A Waste Generation (Pure compound, contaminated labware) B Segregate Waste (Halogenated Organics Only) A->B Step 1 C Containerize & Label ('Hazardous Waste', full chemical name) B->C Step 2 D Store in Satellite Accumulation Area (SAA) C->D Step 3 E Schedule EHS Pickup D->E Step 4 F Waste Profiling & Manifesting E->F G Transport by Licensed Vendor F->G H Final Disposal (High-Temperature Incineration) G->H

Diagram 1: Waste Characterization & Disposal Pathway

Recommended Disposal Technology

The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[8] This method ensures the complete destruction of the molecule into simpler, less harmful components and allows for the neutralization of acidic gases like HCl that are produced during combustion. Land disposal of halogenated organic wastes is heavily restricted and not a viable option.[6][8]

Emergency Procedures for Spills and Exposures

Accidents can happen, and a clear, rehearsed emergency plan is your best defense.

Small Spill (Solid Material)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear gloves, a lab coat, and safety goggles. If the powder is significantly disturbed, a respirator may be necessary.[5]

  • Contain and Clean:

    • Do NOT use a dry brush or create dust.

    • Gently cover the spill with a damp paper towel to avoid making the powder airborne.

    • Carefully sweep the material into a dustpan or onto a stiff piece of cardboard.[9]

    • Place the collected material and all cleaning materials into the designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a solvent-soaked towel (e.g., ethanol or acetone), followed by soap and water. Place the used towels in the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet or chemical label to the medical personnel.[3][9]

By adhering to these rigorous procedures, you contribute to a culture of safety, protect our environment, and ensure that your groundbreaking research can continue without compromise.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one
Reactant of Route 2
2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.